Product packaging for epi-Progoitrin(Cat. No.:)

epi-Progoitrin

Cat. No.: B1229412
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-AUYZFIFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epi-progoitrin is the stereoisomer of xi-progoitrin that has S at the carbon bearing the allylic hydroxy group. It has a role as a plant metabolite. It is a conjugate acid of an this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO10S2 B1229412 epi-Progoitrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6-,8-,9+,10-,11+/m1/s1

InChI Key

MYHSVHWQEVDFQT-AUYZFIFFSA-N

SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C=C[C@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Foundational & Exploratory

The Natural Occurrence of epi-Progoitrin in Brassicaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates (GSLs) are a diverse group of sulfur-containing secondary metabolites predominantly found in the Brassicaceae family. These compounds and their hydrolysis products are of significant interest due to their roles in plant defense, their contribution to the characteristic flavor of Brassica vegetables, and their potential effects on human health, including anti-carcinogenic properties.[1][2][3] One such glucosinolate is epi-progoitrin, an aliphatic GSL derived from the amino acid methionine.[4][5] this compound is the (S)-epimer of progoitrin, meaning they share the same chemical formula but differ in the three-dimensional arrangement at a single chiral center.[6] The two are often found together in plant tissues and exhibit a strong positive correlation, suggesting a shared or co-regulated biosynthetic pathway.[7] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of this compound in Brassicaceae species.

Data Presentation: Quantitative Occurrence of this compound

This compound has been identified and quantified in a variety of commonly consumed and studied Brassicaceae species. The concentration of this compound can vary significantly depending on the species, cultivar, plant part, and growing conditions.[3][7][8] The following table summarizes quantitative data from various studies.

Brassicaceae SpeciesPlant PartThis compound Concentration (µmol/kg DW)Reference
Chinese Cabbage (Brassica rapa ssp. pekinensis)Leaf LaminaMean: 521.55[9]
Pak Choi (Brassica rapa ssp. chinensis)Edible Part2.5 ± 0.3 (µg/g DW)[10]
Choy Sum (Brassica rapa var. parachinensis)Edible Part2.2 ± 0.2 (µg/g DW)[10]
Daikon Radish (Raphanus sativus var. longipinnatus)Edible Part1.9 ± 0.1 (µg/g DW)[10]
Red Cherry Radish (Raphanus sativus)Edible Part1.7 ± 0.1 (µg/g DW)[10]
Isatis indigotica (Radix isatidis)RootAccounts for ~60% of total glucosinolates[6]

Note: Concentrations from different studies may not be directly comparable due to variations in analytical methods, cultivars, and environmental conditions. Some studies report values in µg/g, which have been presented as such.

Biosynthesis and Metabolism

The biosynthesis of aliphatic glucosinolates is a multi-step process involving chain elongation of a precursor amino acid (methionine in this case), formation of the core glucosinolate structure, and subsequent side-chain modifications.[11] The formation of this compound and its epimer progoitrin is a terminal step in the pathway, involving the hydroxylation of the precursor glucosinolate, gluconapin (3-butenyl GSL).

This hydroxylation step is catalyzed by a 2-oxoglutarate-dependent dioxygenase encoded by the GSL-OH gene locus.[11] Studies in Brassica rapa and Chinese Kale have identified specific genes, such as BrGSL-OHa and BocODD1/2, that are responsible for this conversion.[2][11] A promoter variation in the BrGSL-OHa gene can lead to a non-functional allele, inhibiting progoitrin biosynthesis and causing the accumulation of the precursor, gluconapin.[2]

Upon tissue damage, the enzyme myrosinase hydrolyzes this compound, leading to the formation of an unstable aglycone.[6] This aglycone can then spontaneously rearrange to form various breakdown products, most notably (S)-goitrin (an oxazolidine-2-thione), which is known for its goitrogenic (anti-thyroid) activity.[12][13]

GSL_Biosynthesis Met Methionine ChainElong Side Chain Elongation (Multiple Steps) Met->ChainElong GNA_pre Dihomomethionine ChainElong->GNA_pre CoreSynth Core GSL Synthesis (Multiple Steps) GNA_pre->CoreSynth GNA Gluconapin (3-Butenyl GSL) CoreSynth->GNA PRO_EPI Progoitrin / this compound ((2R/2S)-2-Hydroxy-3-butenyl GSL) GNA->PRO_EPI Myrosinase Myrosinase (Tissue Damage) PRO_EPI->Myrosinase Goitrin (R/S)-Goitrin Myrosinase->Goitrin Enzyme BrGSL-OHa / BocODD (Hydroxylase) Enzyme->GNA

Caption: Biosynthetic pathway of this compound from methionine.

Experimental Protocols

The accurate identification and quantification of this compound rely on advanced chromatographic and mass spectrometric techniques. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Extraction
  • Objective: To extract glucosinolates from the plant matrix while preserving their integrity.

  • Protocol Summary:

    • Plant material (e.g., leaves, roots) is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to prevent enzymatic degradation.

    • The dried material is ground into a fine powder.

    • A known mass of the powder is extracted with a hot solvent, typically 70-80% methanol or ethanol, to deactivate myrosinase.

    • An internal standard (e.g., sinigrin) is often added at this stage for accurate quantification.[14]

    • The mixture is vortexed and incubated (e.g., at 70°C for 20-30 minutes).

    • After incubation, the mixture is centrifuged, and the supernatant containing the glucosinolates is collected.

    • The extraction process may be repeated on the pellet to ensure complete recovery.

    • The supernatants are combined and can be further purified using solid-phase extraction (SPE) if necessary.

Quantification by LC-MS/MS
  • Objective: To separate this compound from other compounds and quantify it based on its mass-to-charge ratio.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole (QQQ) or other tandem mass spectrometer.[1][6]

  • Chromatographic Separation:

    • Column: Reversed-phase columns (e.g., C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are used.[1][10][14] HILIC is particularly effective for separating these polar compounds.[10]

    • Mobile Phase: A gradient of two solvents is typically used, such as water with a small amount of formic acid (for ionization) and acetonitrile.[14]

    • Flow Rate: Typically in the range of 0.3-0.4 mL/min.[1][14]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is preferred as it produces a stable deprotonated molecular ion [M-H]⁻.[6][15] For this compound, this ion is observed at m/z 388.[6][16]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific transition from a precursor ion to a product ion. A common transition for this compound and progoitrin is m/z 388 → 97 (the sulfate fragment).[6][14]

  • Quantification: A calibration curve is generated using certified this compound standards of known concentrations.[10] The concentration in the sample is determined by comparing its peak area to the calibration curve. The lower limit of quantification (LOQ) for these methods is typically in the low ng/mL or µg/g range.[10][14]

Exp_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Brassicaceae Tissue Freeze Lyophilize & Grind Sample->Freeze Extract Hot Methanol Extraction (+ Internal Standard) Freeze->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge UHPLC UHPLC Separation (HILIC or C18 Column) Centrifuge->UHPLC MS Tandem MS (QQQ) (ESI Negative Mode) UHPLC->MS MRM MRM Detection (e.g., m/z 388 -> 97) MS->MRM Quant Quantification (vs. Standard Curve) MRM->Quant Result Concentration of This compound Quant->Result

Caption: Experimental workflow for this compound analysis.

References

A Technical Guide to the Biosynthesis of epi-Progoitrin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of epi-progoitrin, a significant glucosinolate found in various Brassica species. Understanding this pathway is crucial for applications in agriculture, human health, and nutrition, particularly due to the biological activities of its breakdown products. This document outlines the core biosynthetic steps, key enzymatic players, regulatory networks, and detailed experimental protocols for its study.

Core Biosynthetic Pathway of Aliphatic Glucosinolates

This compound is an aliphatic glucosinolate, and its biosynthesis follows a three-stage process: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary side-chain modifications.[1][2][3]

  • Side-Chain Elongation: The biosynthesis of aliphatic glucosinolates begins with the chain elongation of amino acids, primarily methionine.[1][4] This process involves a series of reactions catalyzed by enzymes such as branched-chain amino acid aminotransferase 4 (BCAT4), methylthioalkylmalate synthase (MAM), and others.[4][5][6] The elongation pathway adds methylene groups to the amino acid side chain, creating homologues of methionine.[7]

  • Core Structure Formation: The chain-elongated amino acid is then converted into the core glucosinolate structure. This involves several key enzymatic steps:

    • Conversion to Aldoximes: Cytochrome P450 enzymes of the CYP79 family, specifically CYP79F1 and CYP79F2 in Arabidopsis, catalyze the conversion of the chain-elongated amino acids to their corresponding aldoximes.[7][8][9] CYP79F1 is involved in the biosynthesis of both short- and long-chain aliphatic glucosinolates, while CYP79F2 is specific for long-chain aliphatic glucosinolates.[7][9]

    • Metabolism of Aldoximes: The aldoximes are then metabolized by another family of cytochrome P450s, the CYP83s. CYP83A1 is primarily responsible for metabolizing aliphatic aldoximes.[10][11]

    • Conjugation and Cleavage: The resulting products are conjugated to a sulfur donor, glutathione, by glutathione-S-transferases (GSTs), and subsequently cleaved to form thiohydroximates.[4]

    • Glycosylation: The thiohydroximates undergo S-glycosylation by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74 family) to form desulfoglucosinolates.[4]

    • Sulfation: The final step in the core structure formation is the sulfation of desulfoglucosinolates by sulfotransferases (SOTs), such as SOT16, SOT17, and SOT18 in Arabidopsis, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[4]

  • Side-Chain Modification to form this compound: this compound, or (2S)-2-hydroxy-3-butenyl glucosinolate, is formed from its precursor, gluconapin (3-butenyl glucosinolate).[2][3][6] This conversion is a secondary modification of the glucosinolate side chain. The key enzyme in this step is a 2-oxoacid-dependent dioxygenase (2-ODD) encoded by the GSL-OH locus.[2][6][12] This enzyme hydroxylates the side chain of gluconapin to produce progoitrin and its stereoisomer, this compound.[2][3][12]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

epi_Progoitrin_Biosynthesis cluster_elongation Side-Chain Elongation cluster_core Core Structure Formation cluster_modification Side-Chain Modification Met Methionine HomoMet Homomethionine (and higher homologues) Met->HomoMet BCAT4, MAM, etc. Aldoxime Chain-elongated Aldoxime HomoMet->Aldoxime CYP79F1/ CYP79F2 Thiohydroximate S-alkyl-thiohydroximate Aldoxime->Thiohydroximate CYP83A1, GSTs, SUR1 DesulfoGSL Desulfoglucosinolate Thiohydroximate->DesulfoGSL UGT74 GSL_core Aliphatic Glucosinolate (e.g., Gluconapin) DesulfoGSL->GSL_core SOTs Progoitrin Progoitrin/ This compound GSL_core->Progoitrin GSL-OH (2-ODD)

Biosynthesis pathway of this compound.

Quantitative Data

The concentration of progoitrin and its precursor can vary significantly depending on the plant species, tissue, and environmental conditions. Overexpression of key biosynthetic genes has been shown to increase progoitrin content.

Plant/GenotypeTissueConditionProgoitrin Content (mg·g⁻¹ DW)Gluconapin Content (mg·g⁻¹ DW)Reference
Chinese Kale (Wild Type)LeavesNormal0.361.63[2]
Chinese Kale (Wild Type)StemsNormal0.235.19[2]
Chinese Kale (Wild Type)RootsNormal0.8711.29[2]
Chinese Kale (Wild Type)FlowersNormal0.9915.85[2]
Chinese Kale (OE-BocODD1)-Overexpression~0.62 - 1.17Not significantly changed[2]
Chinese Kale (BocODD1 RNAi)-Gene SilencingDecreased > twofoldNot specified[13]
Chinese Kale (BocODD2 RNAi)-Gene SilencingDecreased > twofoldNot specified[13]
Cauliflower (Pusa Kartiki)--0.8487 µmol/g fwNot specified[14][15]
Cauliflower (Pusa Deepali)--Lowest among tested2.2138 µmol/g fw (Glucoerucin)[14][15]

Note: Data from different studies may use different units (e.g., dry weight vs. fresh weight), making direct comparisons challenging.

Experimental Protocols

This protocol is adapted from methodologies used for the quantification of glucosinolates in Brassica species.[16][17][18]

a. Extraction

  • Freeze-dry plant material (e.g., leaves, roots) and grind to a fine powder.

  • Weigh approximately 50-200 mg of the powder into a centrifuge tube.[17][18]

  • Add 5 mL of boiling 70-100% methanol.[16][17] For quantitative analysis, an internal standard such as glucotropaeolin or sinigrin can be added at this stage.[17][18]

  • Incubate the mixture in a water bath at 70-80°C for 15-20 minutes.[16][17]

  • Centrifuge at approximately 3,000-7,000 x g for 10 minutes.[16][17]

  • Collect the supernatant. Repeat the extraction from the pellet with 70% methanol.

  • Combine the supernatants.

b. Desulfation

  • Load the combined supernatant onto a mini-column containing DEAE-Sephadex A-25.[16]

  • Wash the column with water.

  • Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature to desulfate the glucosinolates.[17][18]

  • Elute the desulfoglucosinolates with ultrapure water.

c. HPLC Analysis

  • Analyze the eluted desulfoglucosinolates using a reverse-phase C18 column.[16][17]

  • Use a gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid or ammonium acetate, for separation.[17]

  • Detect the desulfoglucosinolates at a UV wavelength of 229 nm.[16][18]

  • Quantify the compounds by comparing their peak areas to those of known standards.

The following diagram outlines the general workflow for glucosinolate analysis.

HPLC_Workflow start Plant Material freeze_dry Freeze-drying & Grinding start->freeze_dry extraction Methanol Extraction freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant desulfation DEAE-Sephadex Column & Sulfatase supernatant->desulfation elution Elution desulfation->elution hplc HPLC Analysis (C18 column, UV 229 nm) elution->hplc quantification Quantification hplc->quantification end Results quantification->end

Workflow for glucosinolate analysis.

a. RNA Extraction and cDNA Synthesis

  • Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).

  • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.[2]

b. Gene Cloning

  • Design primers specific to the target gene (e.g., BocODD1) based on sequence information.

  • Amplify the full-length coding sequence from the cDNA using PCR.

  • Clone the PCR product into an appropriate expression vector (e.g., for plant transformation or recombinant protein expression).

c. Quantitative Real-Time PCR (qRT-PCR)

  • Design qRT-PCR specific primers for the genes of interest (e.g., BocODD1, BocODD2) and a reference gene (e.g., Actin2).[2]

  • Perform the qRT-PCR reaction using SYBR Green chemistry in a real-time PCR system.[2]

  • Analyze the relative gene expression levels using the 2-ΔΔCt method.

Regulatory Network

The biosynthesis of glucosinolates is tightly regulated at the transcriptional level by a network of transcription factors. For aliphatic glucosinolates, the R2R3-MYB transcription factors MYB28, MYB29, and MYB76 are key positive regulators.[5][6] These MYB factors control the expression of several biosynthetic genes, including those in the CYP79 and CYP83 families, as well as genes involved in side-chain elongation.[5] The expression of these regulatory and biosynthetic genes can also be influenced by various signaling pathways, including those for jasmonic acid and auxin, often in response to biotic and abiotic stresses.[5][11] For instance, sulfur deficiency has been shown to induce the expression of MYB28 and MYB29, leading to an increase in glucosinolate biosynthesis.[5]

The diagram below illustrates the regulatory relationship between MYB transcription factors and the glucosinolate biosynthetic genes.

Regulatory_Network cluster_genes Biosynthetic Genes MYB28 MYB28 CYP79F1 CYP79F1 MYB28->CYP79F1 CYP83A1 CYP83A1 MYB28->CYP83A1 GSL_OH GSL-OH MYB28->GSL_OH Other_genes ... MYB28->Other_genes MYB29 MYB29 MYB29->CYP79F1 MYB29->CYP83A1 MYB29->GSL_OH MYB29->Other_genes Stress Stress Signals (e.g., Sulfur deficiency) Stress->MYB28 Stress->MYB29

Regulation of aliphatic glucosinolate biosynthesis.

References

Epi-Progoitrin and Progoitrin: A Technical Guide to Stereoisomer Differentiation and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of epi-progoitrin and progoitrin, two naturally occurring glucosinolates found in Brassicaceae plants. As stereoisomers, their distinct spatial arrangement leads to differences in their biological activities and pharmacokinetic profiles. This document details their chemical structures, biosynthesis, and comparative biological effects, with a focus on their hydrolysis products, epi-goitrin and goitrin. Detailed experimental protocols for their isolation, quantification, enzymatic hydrolysis, and the assessment of the biological activity of their derivatives are provided to facilitate further research and development.

Introduction

Progoitrin and its stereoisomer, this compound, are secondary metabolites prevalent in cruciferous vegetables such as cabbage, broccoli, and rapeseed.[1][2] These compounds are of significant interest due to their role as precursors to the bioactive molecules goitrin and epi-goitrin, which are formed upon enzymatic hydrolysis by myrosinase.[3] Goitrin is known for its potential antithyroid properties, which can interfere with thyroid hormone synthesis.[2][4] Understanding the stereochemical nuances between this compound and progoitrin is crucial for elucidating their distinct biological activities and metabolic fates. This guide aims to provide a detailed technical resource for researchers investigating these compounds.

Chemical Structure and Stereoisomerism

This compound and progoitrin are stereoisomers, specifically epimers, differing only in the configuration at the C2 carbon of the 2-hydroxy-3-butenyl side chain.

  • Progoitrin: (2R)-2-hydroxy-3-butenyl glucosinolate

  • This compound: (2S)-2-hydroxy-3-butenyl glucosinolate[5]

This subtle difference in stereochemistry influences their interaction with enzymes and biological receptors, leading to distinct pharmacokinetic profiles.

G cluster_progoitrin Progoitrin ((2R)-isomer) cluster_epiprogoitrin This compound ((2S)-isomer) Progoitrin_structure Progoitrin_structure EpiProgoitrin_structure EpiProgoitrin_structure Progoitrin_structure->EpiProgoitrin_structure Epimers

Caption: Stereoisomeric relationship between Progoitrin and this compound.

Biosynthesis

The biosynthesis of progoitrin in plants like Chinese kale involves the conversion of gluconapin. This process is regulated by specific genes, namely BocODD1 and BocODD2.[6][7] Overexpression of these genes has been shown to significantly increase the content of progoitrin, while their knockdown leads to a decrease, indicating their crucial role in the hydroxylation of the precursor molecule.[6][7]

G Gluconapin Gluconapin Progoitrin Progoitrin Gluconapin->Progoitrin Hydroxylation BocODD BocODD1 / BocODD2 (2-oxoglutarate-dependent dioxygenases) BocODD->Gluconapin G cluster_workflow Myrosinase Hydrolysis Workflow Glucosinolate Glucosinolate Solution (e.g., Progoitrin) Myrosinase Myrosinase Addition Glucosinolate->Myrosinase Incubation Incubation (37°C) Myrosinase->Incubation HPLC HPLC Analysis Incubation->HPLC Products Hydrolysis Products (e.g., Goitrin) HPLC->Products

References

An In-depth Technical Guide to the Degradation Products of epi-Progoitrin and Myrosinase Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products resulting from the hydrolysis of epi-progoitrin by the enzyme myrosinase. It delves into the factors influencing the formation of various bioactive compounds, details the experimental protocols for their analysis, and explores the key signaling pathways affected by these molecules. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Myrosinase

This compound, a glucosinolate found in Brassicaceae vegetables, is a precursor to a variety of biologically active compounds. Upon tissue damage, it comes into contact with myrosinase (a thioglucoside glucohydrolase), which catalyzes the hydrolysis of the thioglucosidic bond. This enzymatic reaction initiates a cascade of rearrangements, leading to the formation of several degradation products, the nature of which is highly dependent on the reaction conditions. Understanding the formation and biological activity of these products is crucial for harnessing their therapeutic potential.

Degradation Products of this compound Hydrolysis

The enzymatic hydrolysis of this compound by myrosinase yields an unstable aglycone intermediate. This intermediate can then rearrange to form several products, primarily influenced by the pH of the surrounding medium. The major degradation products identified are:

  • (5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) : A cyclic compound known for its goitrogenic properties. Its formation is favored under neutral to slightly alkaline conditions.

  • (2S)-1-cyano-2-hydroxy-3-butene (Crambene) : A nitrile compound that has been shown to induce apoptosis. Its formation is favored under acidic conditions.

  • Diastereoisomeric erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes : These epithionitriles are also formed during the hydrolysis process.

Quantitative Data on Hydrolysis Products

While the qualitative influence of pH on the product profile of this compound hydrolysis is established, comprehensive quantitative data correlating specific pH and temperature values with the percentage yield of each degradation product is limited in the current literature. However, the general trend indicates a significant shift in product formation based on the acidity of the environment.

Table 1: General Influence of pH on this compound Hydrolysis Product Formation

pH ConditionPredominant Degradation Product(s)
Acidic (e.g., pH < 6)(2S)-1-cyano-2-hydroxy-3-butene (Crambene) and 1-cyano-2-hydroxy-3,4-epithiobutanes
Neutral to Alkaline (e.g., pH > 6)(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin)

Note: The exact yields are dependent on various factors including enzyme concentration, substrate concentration, and the presence of co-factors. Further research is required to establish a more precise quantitative relationship.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound hydrolysis.

Extraction of Glucosinolates from Plant Material

This protocol describes a validated method for extracting intact glucosinolates.[1][2]

  • Sample Preparation : Freeze-dry and finely grind the plant material.

  • Extraction :

    • Weigh 50-100 mg of the dried plant material into a 2 mL reaction tube.

    • Add two small metal boiling retardants.

    • Add 1 mL of boiling 80% methanol.

    • Vortex vigorously and incubate for 5 minutes in an 80°C heat block.

    • Centrifuge at 16,000 x g for 1 minute.

    • Repeat the extraction step with the pellet.

    • Pool the supernatants.

  • Purification :

    • Load the supernatant onto a DEAE Sephadex A-25 column (equilibrated with water).

    • Wash the column twice with 0.5 mL of 20 mM sodium acetate (pH 4.0).

  • Desulfation :

    • Add 75 µL of a fresh sulfatase solution (25 mg/mL) to the column and incubate overnight at room temperature.

  • Elution :

    • Elute the desulfated glucosinolates with two portions of 100 µL of milliQ water.

    • The eluate is ready for analysis by HPLC or UPLC-MS/MS.

Myrosinase Activity Assay

This protocol outlines a common method for determining myrosinase activity.[3][4]

  • Enzyme Extraction :

    • Homogenize 1 g of fresh plant material in 20 mL of 10 mM phosphate buffer (pH 7.0) with gentle agitation for 30 minutes at 4°C.

    • Centrifuge or filter the extract to remove solid debris.

  • Reaction Mixture :

    • Prepare a standard reaction mixture (500 µL) containing:

      • 100 µL of the cell-free myrosinase extract.

      • 0.6 mM sinigrin (as substrate).

      • 1 mM ascorbic acid (as a cofactor).

      • 50 mM sodium phosphate buffer (pH 6.5).

  • Incubation :

    • Incubate the reaction mixture at 30°C with agitation (600 rpm).

  • Reaction Termination :

    • Take samples at different time points and terminate the reaction by boiling for 5 minutes.

  • Analysis :

    • Analyze the concentration of the remaining sinigrin by HPLC.

  • Calculation :

    • One unit of myrosinase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of sinigrin per minute under the specified conditions.

Analysis of Hydrolysis Products by UPLC-MS/MS

This protocol provides a method for the sensitive and selective quantification of this compound and its degradation products.

  • Chromatographic System : Waters Acquity UPLC® BEH C18 column (100 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase :

    • A: Ultrapure water with 0.1% formic acid.

    • B: Methanol.

  • Gradient Elution : A gradient from 90% A to 0% A over 6 minutes at a flow rate of 0.2 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Negative ion electrospray (ESI-).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • This compound/Progoitrin: m/z 388 → 97

      • Internal Standard (Sinigrin): m/z 358 → 97

  • Quantification : Based on the peak area ratio of the analytes to the internal standard.

Analysis of Volatile Hydrolysis Products by GC-MS

This protocol is suitable for the analysis of volatile compounds such as nitriles and isothiocyanates.

  • Gas Chromatograph : Agilent 7890B GC system.

  • Column : HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer : Agilent 5977A MSD.

  • Ionization : Electron ionization (EI) at 70 eV.

  • Scan Range : m/z 35-400.

  • Identification : Based on comparison of mass spectra with NIST library data and retention indices.

Signaling Pathways and Biological Activities

The degradation products of this compound hydrolysis exhibit distinct biological activities by modulating specific cellular signaling pathways.

Apoptosis Induction by (2S)-1-cyano-2-hydroxy-3-butene (Crambene)

Crambene has been shown to induce apoptosis in pancreatic acinar cells through the mitochondrial (intrinsic) pathway. This process involves the activation of a cascade of caspases and the release of cytochrome c from the mitochondria.

Crambene_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Crambene Crambene ((2S)-1-cyano-2-hydroxy-3-butene) Mitochondrion Mitochondrion Crambene->Mitochondrion Induces mitochondrial membrane potential collapse Caspase8 Caspase-8 (Initiator) Crambene->Caspase8 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Crambene-induced apoptosis via the mitochondrial pathway.
Activation of the Nrf2-Keap1 Pathway by Isothiocyanates

(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) is structurally related to isothiocyanates, which are potent activators of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Goitrin) Keap1 Keap1 ITC->Keap1 Inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., NQO1, HO-1, GST) ARE->Genes Transcription

Activation of the Nrf2-Keap1 antioxidant response pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the study of this compound hydrolysis products.

Experimental_Workflow Plant_Material Plant Material (e.g., Crambe abyssinica seeds) Extraction Glucosinolate Extraction (this compound) Plant_Material->Extraction Hydrolysis Myrosinase Hydrolysis (Varying pH and Temperature) Extraction->Hydrolysis Product_Extraction Extraction of Hydrolysis Products Hydrolysis->Product_Extraction Analysis Product Identification & Quantification Product_Extraction->Analysis Biological_Assay Biological Activity Assays (e.g., Apoptosis, Nrf2 activation) Product_Extraction->Biological_Assay

General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound through myrosinase hydrolysis yields a diverse array of bioactive compounds with significant potential in pharmacology and drug development. The formation of these products is intricately linked to the reaction conditions, particularly pH. While further research is needed to fully quantify these relationships, the experimental protocols and pathway analyses presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of these natural products. The ability of these compounds to induce apoptosis and activate cellular defense mechanisms underscores their importance as lead structures for the development of novel therapeutic agents.

References

The Biological Landscape of epi-Progoitrin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epi-progoitrin, a glucosinolate found in cruciferous vegetables, serves as a precursor to a variety of bioactive derivatives formed upon enzymatic hydrolysis. These derivatives, including oxazolidine-2-thiones, cyano-hydroxy-butenes, and epithiobutanes, have garnered scientific interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their cytotoxic, antiviral, and goitrogenic properties. The information is presented to facilitate further research and drug development efforts in this area.

Quantitative Data on Biological Activities

While specific quantitative data, such as IC50 and EC50 values for anticancer activities against human cell lines, are not extensively available in the current literature for the primary derivatives of this compound, the following tables summarize the known biological effects and observations.

Table 1: Biological Activity of Primary this compound Derivatives

DerivativeChemical NameObserved Biological ActivityModel SystemQuantitative Data
Goitrin(5R)-5-vinyl-1,3-oxazolidine-2-thioneGoitrogenic (inhibits thyroid hormone production)HumanInhibition of radioiodine uptake at 194 µmol, but not at 77 µmol[1]
Epigoitrin(5S)-5-vinyl-1,3-oxazolidine-2-thioneAntiviral (H1N1 influenza)Mice, in vitro88 mg/kg significantly decreased mortality and viral replication[2]
CHB(2S)-1-cyano-2-hydroxy-3-buteneMitochondrial toxin, induces apoptosisLiver cells, CD1 miceData not available
CHEB1-cyano-2-hydroxy-3,4-epithiobutanePhytotoxic (inhibits germination and root growth)Lactuca sativaDoses 5-10 times lower than CHB or Goitrin showed negative effects[3]
Related Epithionitriles1-cyano-2,3-epithiopropane (CETP)Triggers cell death in human liver cancer cellsHuman hepatocellular carcinoma cellsInhibition of mitochondrial dehydrogenase activity at 380-1500 nM[4]
Induces cytoprotective genesRat liver epithelial cells50 µM CETP elicited a ~10-fold induction of NQO1[5]

Table 2: General Biological Activities of Related Compound Classes

Compound ClassExampleObserved Biological ActivityGeneral Mechanism
Oxazolidin-2-onesLinezolid derivativesAnticancer (prostate, breast, cervical)Induction of apoptosis via caspase-3, -9 activation[6]
2-Thioxo-oxazolidin-4-onesNB-4Anticancer (leukemia)Induction of apoptosis, modulation of genes in inflammation and ER stress[7]
Isothiocyanates (ITCs)Sulforaphane, Phenethyl isothiocyanateAnticancer (various cell lines)Induction of apoptosis, cell cycle arrest, modulation of MAPK signaling[8][9]

Key Signaling Pathways

The biological activities of this compound derivatives and related compounds are mediated through various signaling pathways. The following diagrams illustrate the currently understood mechanisms.

G Mitochondrial Apoptosis Pathway Induced by (2S)-1-cyano-2-hydroxy-3-butene CHB (2S)-1-cyano-2-hydroxy-3-butene Mitochondrion Mitochondrion CHB->Mitochondrion MMP Reduced Mitochondrial Membrane Potential Mitochondrion->MMP ATP Decreased ATP Production Mitochondrion->ATP ROS Increased ROS Production Mitochondrion->ROS Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: Mitochondrial toxicity pathway of (2S)-1-cyano-2-hydroxy-3-butene.[3]

G Nrf2-ARE Cytoprotective Pathway Activated by Epithionitriles cluster_0 Cytoplasm cluster_1 Nucleus Epithionitrile Epithionitrile (e.g., 1-cyano-2-hydroxy-3,4-epithiobutane) Keap1 Keap1 Epithionitrile->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) CytoprotectiveGenes Cytoprotective Genes (e.g., NQO1, GST) ARE->CytoprotectiveGenes Transcription Nrf2_n->ARE Binding

Caption: Nrf2-mediated induction of cytoprotective genes by epithionitriles.[5]

G Antiviral Signaling Pathway of Epigoitrin Epigoitrin Epigoitrin MFN2 Mitofusin-2 (MFN2) Epigoitrin->MFN2 Reduces expression MAVS Mitochondrial Antiviral Signaling (MAVS) Protein MFN2->MAVS Inhibits IFNB IFN-β Production MAVS->IFNB IFITM3 IFITM3 Production MAVS->IFITM3 ViralReplication Viral Replication IFNB->ViralReplication Inhibits IFITM3->ViralReplication Inhibits

Caption: Epigoitrin's antiviral mechanism via the MAVS signaling pathway.[10][11][12]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of specific this compound derivatives are limited. However, methodologies from studies on related compounds can serve as a valuable reference.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of a compound on cell proliferation and viability.

  • Cell Lines: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and normal cell lines (for selectivity assessment).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5-10 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with the test compound for a specified period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • The flow cytometer will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

3. Western Blot Analysis for Protein Expression

  • Objective: To investigate the effect of a compound on the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the test compound.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, MFN2, MAVS).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The derivatives of this compound represent a class of compounds with diverse and intriguing biological activities, ranging from antiviral and cytoprotective to goitrogenic and cytotoxic. While current research has elucidated some of the underlying mechanisms, particularly for epigoitrin and related epithionitriles, a significant gap exists in the quantitative assessment of their anticancer potential. Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of purified this compound derivatives against a panel of human cancer cell lines to determine their IC50 values and establish their cytotoxic profiles.

  • Mechanism of Action Studies: For derivatives showing promising activity, detailed mechanistic studies are warranted to identify their molecular targets and delineate the specific signaling pathways they modulate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of active derivatives will be crucial to optimize their potency and selectivity, and to minimize off-target effects.

A more thorough understanding of the biological activities and mechanisms of action of this compound derivatives will be instrumental in unlocking their full therapeutic potential.

References

epi-Progoitrin function in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-progoitrin, a glucosinolate found in members of the Brassicaceae family, plays a significant role in plant defense against herbivores and pathogens. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase into a range of biologically active compounds, including isothiocyanates, nitriles, and oxazolidine-2-thiones. These breakdown products exhibit toxic and deterrent effects on a variety of organisms. The biosynthesis of this compound is a multi-step process involving chain elongation of the amino acid precursor, formation of the core glucosinolate structure, and a final side-chain modification, a hydroxylation step catalyzed by a 2-oxoacid-dependent dioxygenase encoded by the GSL-OH gene. The production of this compound is intricately regulated by plant defense signaling pathways, primarily involving jasmonic acid, which modulates the expression of key biosynthetic genes. This technical guide provides an in-depth overview of the function of this compound in plant defense, including its biosynthesis, regulatory pathways, the biological activities of its hydrolysis products, and detailed experimental protocols for its study.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from a multitude of biotic threats. Among these defenses, the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a hallmark of the order Brassicales.[1] Glucosinolates are sulfur-rich secondary metabolites that, upon tissue disruption by herbivores or pathogens, are brought into contact with the enzyme myrosinase.[2][3][4] This interaction triggers the hydrolysis of glucosinolates into various biologically active compounds, including isothiocyanates, thiocyanates, nitriles, and oxazolidine-2-thiones.[3]

This compound, chemically known as (2S)-2-hydroxybut-3-enyl glucosinolate, is a specific aliphatic glucosinolate found in various Brassica species, including Crambe abyssinica.[5] Its hydrolysis products have been shown to possess significant biological activity, contributing to the plant's overall defensive capabilities. Understanding the function, biosynthesis, and regulation of this compound is crucial for developing novel strategies for crop protection and for the potential exploitation of its bioactive derivatives in pharmaceutical and agrochemical applications.

Biosynthesis of this compound

The biosynthesis of this compound, like other aliphatic glucosinolates, occurs in three main stages:

  • Chain Elongation: The side chain of the precursor amino acid, typically methionine for aliphatic glucosinolates, is elongated by a series of reactions involving the insertion of methylene groups.

  • Core Structure Formation: The modified amino acid is converted into the characteristic glucosinolate core structure. This involves the action of several enzymes, including cytochromes P450 and UDP-glucosyltransferases.

  • Side-Chain Modification: The final step in this compound biosynthesis is the hydroxylation of its precursor, 3-butenyl glucosinolate (gluconapin). This critical step is catalyzed by a 2-oxoacid-dependent dioxygenase encoded by the GSL-OH locus.[5][6] In Arabidopsis thaliana, this gene is identified as At2g25450.[5] The presence and activity of this enzyme determine the plant's ability to produce 2-hydroxy-3-butenyl glucosinolates like this compound.[5]

epi_progoitrin_biosynthesis Met Methionine ChainElongation Chain Elongation (Multiple Steps) Met->ChainElongation ElongatedAA Elongated Amino Acid ChainElongation->ElongatedAA CoreFormation Core Glucosinolate Formation ElongatedAA->CoreFormation Gluconapin 3-Butenyl Glucosinolate (Gluconapin) CoreFormation->Gluconapin GSLOH GSL-OH (2-oxoacid-dependent dioxygenase) Gluconapin->GSLOH Hydroxylation EpiProgoitrin This compound ((2S)-2-hydroxy-3-butenyl glucosinolate) GSLOH->EpiProgoitrin

Biosynthesis of this compound.

Regulation of this compound Biosynthesis by Plant Defense Signaling Pathways

The production of glucosinolates, including this compound, is tightly regulated by a complex network of signaling pathways that are activated in response to herbivore and pathogen attacks. The phytohormone jasmonic acid (JA) plays a central role in this regulation.[1][2][7][8][9]

Upon perception of herbivore damage, a signaling cascade is initiated, leading to the synthesis and accumulation of JA. JA then activates a transcriptional reprogramming that upregulates the expression of glucosinolate biosynthetic genes. Key transcription factors, such as MYC2, are activated by JA signaling and bind to the promoters of target genes, including those involved in the biosynthesis of aliphatic glucosinolates.[4] Studies have shown that the expression of the GSL-OH gene, responsible for the final step in this compound synthesis, is associated with the accumulation of progoitrin, a stereoisomer of this compound.[6] While the direct regulation of the specific GSL-OH isoform for this compound by JA-responsive transcription factors requires further elucidation, the overall induction of the aliphatic glucosinolate pathway by JA strongly suggests a regulatory link.

ja_signaling_pathway Herbivore Herbivore Damage JA_Signal Jasmonic Acid (JA) Signaling Cascade Herbivore->JA_Signal MYC2 MYC2 (Transcription Factor) JA_Signal->MYC2 GSL_Genes Glucosinolate Biosynthetic Genes (including GSL-OH) MYC2->GSL_Genes Upregulation EpiProgoitrin_Accumulation This compound Accumulation GSL_Genes->EpiProgoitrin_Accumulation

Jasmonic Acid Signaling Pathway.

Hydrolysis of this compound and the Biological Activity of its Products

The defensive properties of this compound are realized upon its hydrolysis by myrosinase. This enzymatic reaction yields a variety of breakdown products, the nature of which depends on factors such as pH and the presence of specifier proteins. The primary hydrolysis products of this compound include:

  • (5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) : This cyclic compound is formed from the unstable isothiocyanate precursor.

  • (2S)-1-cyano-2-hydroxy-3-butene : A nitrile compound.

  • Diastereoisomeric erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes : Epithionitrile compounds.[5]

These hydrolysis products exhibit a range of biological activities that contribute to plant defense.

epi_progoitrin_hydrolysis EpiProgoitrin This compound Myrosinase Myrosinase EpiProgoitrin->Myrosinase Tissue Damage Hydrolysis Hydrolysis Myrosinase->Hydrolysis Goitrin (5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin) Hydrolysis->Goitrin Nitrile (2S)-1-cyano-2-hydroxy-3-butene Hydrolysis->Nitrile Epithiobutanes Diastereoisomeric Epithiobutanes Hydrolysis->Epithiobutanes

Hydrolysis of this compound.
Quantitative Data on Biological Activity

Hydrolysis ProductObserved Biological Effect on Lactuca sativaReference
(5R)-5-vinyl-1,3-oxazolidine-2-thione (Goitrin)Primarily inhibits root growth.[5][9]
(2S)-1-cyano-2-hydroxy-3-buteneAffects the early phase of germination.[5][9]
Diastereoisomeric EpithiobutanesInhibit both germination and root growth at doses 5-10 times lower than (2S)-1-cyano-2-hydroxy-3-butene or (5R)-5-vinyl-1,3-oxazolidine-2-thione.[5][9]

It is generally accepted that isothiocyanates are more toxic to insects and fungi than their corresponding nitriles.[10]

Experimental Protocols

Extraction and Quantification of this compound

A detailed protocol for the extraction and quantification of glucosinolates, adaptable for this compound, is presented below.

Materials:

  • Plant tissue (e.g., seeds of Crambe abyssinica)

  • Methanol (70% and 100%)

  • Barium acetate (0.5 M)

  • Lead acetate (0.5 M)

  • DEAE-Sephadex A-25 anion exchange resin

  • Purified sulfatase (from Helix pomatia)

  • Sinigrin (internal standard)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Homogenize 100 mg of freeze-dried plant material in 2 mL of boiling 70% methanol for 5 minutes to inactivate myrosinase.

    • Add an internal standard (e.g., sinigrin) to the extract.

    • Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction on the pellet with another 2 mL of 70% methanol.

    • Combine the supernatants.

  • Purification:

    • Prepare a small column with DEAE-Sephadex A-25 resin.

    • Apply the combined supernatant to the column. The glucosinolates will bind to the resin.

    • Wash the column with water to remove impurities.

    • Apply a solution of purified sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group from the glucosinolates, converting them to desulfoglucosinolates.

    • Elute the desulfoglucosinolates from the column with water.

  • Quantification:

    • Analyze the eluted desulfoglucosinolates by HPLC on a C18 column.

    • Use a water/acetonitrile gradient for separation.

    • Detect the desulfoglucosinolates at 229 nm.

    • Identify and quantify desulfo-epi-progoitrin by comparing its retention time and peak area to that of the desulfated internal standard and known standards if available.

extraction_workflow Start Plant Tissue Homogenization (in boiling 70% Methanol) Extraction Supernatant Collection (after centrifugation) Start->Extraction Purification DEAE-Sephadex A-25 Anion Exchange Chromatography Extraction->Purification Desulfation On-column Desulfation (with Sulfatase) Purification->Desulfation Elution Elution of Desulfoglucosinolates Desulfation->Elution Analysis HPLC Analysis (C18 column, UV detection at 229 nm) Elution->Analysis End Quantification Analysis->End

Workflow for this compound Extraction.
Insect Feeding Bioassay (No-Choice Test)

This protocol assesses the antifeedant or toxic effects of this compound hydrolysis products on a generalist insect herbivore.

Materials:

  • Generalist insect larvae (e.g., Spodoptera littoralis)

  • Artificial diet

  • This compound hydrolysis products (e.g., goitrin, 1-cyano-2-hydroxy-3-butene) dissolved in a suitable solvent (e.g., ethanol)

  • Petri dishes or multi-well plates

  • Filter paper discs

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard protocol for the chosen insect species.

  • Treatment Application:

    • Dissolve the test compounds in a volatile solvent to achieve a range of concentrations.

    • Apply a known volume of each concentration to a filter paper disc and allow the solvent to evaporate completely. A control disc should be treated with the solvent only.

  • Assay Setup:

    • Place a pre-weighed amount of artificial diet in each well of a multi-well plate or in a small Petri dish.

    • Place a treated filter paper disc on top of the diet.

    • Introduce one pre-weighed insect larva into each well.

  • Incubation: Maintain the assay under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection: After a set period (e.g., 48-72 hours), record the following:

    • Larval mortality.

    • Final larval weight.

    • Weight of diet consumed (by subtracting the final dry weight of the remaining diet from the initial dry weight).

  • Analysis: Calculate the percent mortality and the feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/C] x 100, where C is the amount of diet consumed in the control and T is the amount of diet consumed in the treatment.

In Vitro Antifungal Assay (Agar Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound hydrolysis products against a fungal pathogen.

Materials:

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound hydrolysis products dissolved in a suitable solvent (e.g., DMSO)

  • Petri dishes

  • Cork borer

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 45-50°C.

  • Incorporation of Test Compounds:

    • Add the dissolved test compounds to the molten PDA to achieve a range of final concentrations. Ensure thorough mixing. A control plate should contain the solvent only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Take a mycelial plug from the edge of an actively growing culture of the fungal pathogen using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C) in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Determine the MIC as the lowest concentration of the test compound that completely inhibits the visible growth of the fungus. Calculate the percentage of growth inhibition for each concentration relative to the control.

Conclusion

This compound is a key component of the chemical defense system in many Brassicaceae species. Its biosynthesis is a well-defined process culminating in a specific hydroxylation step, and its production is regulated by the jasmonic acid signaling pathway in response to biotic stress. The true defensive potential of this compound is unleashed upon its hydrolysis into a suite of bioactive compounds that can deter herbivores and inhibit the growth of pathogens. Further research focusing on the quantitative assessment of the insecticidal and fungicidal activities of its specific hydrolysis products will be invaluable for the development of novel and sustainable pest management strategies and for exploring their potential in drug discovery. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate role of this compound in plant defense.

References

Preliminary Toxicological Studies of epi-Progoitrin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary toxicological profile of epi-Progoitrin. Due to a notable lack of comprehensive in vivo toxicological studies, this paper focuses on the available in vitro data and regulatory classifications. It summarizes the existing toxicological classifications, details relevant experimental protocols for cytotoxicity assessment, and presents logical workflows through diagrammatic representations. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and toxicology, highlighting the current knowledge gaps and suggesting directions for future research.

Introduction

This compound is a glucosinolate, a class of organic compounds that are precursors to isothiocyanates and other biologically active molecules. Found in various Brassica vegetables, the toxicological profile of this compound and its metabolites is of significant interest for food safety and drug development. This document collates and presents the currently available preliminary toxicological information on this compound.

Toxicological Data Presentation

Direct quantitative toxicological data for this compound, such as LD50 values from in vivo studies, are not publicly available in the reviewed scientific literature. However, regulatory classifications from Safety Data Sheets (SDS) provide some indication of its potential hazards. It is critical to note that there are conflicting classifications among suppliers.

Table 1: GHS Hazard Classification for this compound
Issuing BodyGHS ClassificationHazard Statement(s)
DC ChemicalsAcute toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects
Carl ROTHNot classified as acutely toxicThis substance does not meet the criteria for classification.

This discrepancy highlights the need for further standardized toxicological evaluation of this compound.

In Vitro Cytotoxicity of this compound Derivatives

Research indicates that intact this compound does not exhibit cytotoxic effects on its own. However, its enzymatic hydrolysis-derived products (EHDPs) have been shown to inhibit the proliferation of cancer cell lines.[1]

Summary of Findings

A study investigating the in vitro cytotoxic activity of various glucosinolate-derived products found that while native this compound had no effect on tumor cell growth, its EHDPs demonstrated clear inhibition of human erythroleukemic K562 cell proliferation.[1] This suggests that the toxicological potential of this compound is realized upon its metabolic conversion.

Experimental Protocols

While the full, detailed protocol from the seminal study on this compound EHDP cytotoxicity is not available, a representative experimental protocol for assessing the in vitro cytotoxicity of a test compound on a cell line like K562 is provided below. This is a generalized methodology based on standard cell culture and cytotoxicity assay techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a test compound (e.g., this compound EHDPs) reduces the viability of a cell culture by 50% (IC50).

Materials:

  • K562 human erythroleukemic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (this compound EHDPs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the solvent at the same concentration as the highest concentration of the test compound.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture K562 Cells seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Logical Relationship of this compound and its Cytotoxic Effect

logical_relationship epi_progoitrin This compound (Intact) myrosinase Myrosinase (Enzyme) epi_progoitrin->myrosinase no_effect No Significant Cytotoxicity epi_progoitrin->no_effect ehdps Enzymatic Hydrolysis- Derived Products (EHDPs) myrosinase->ehdps cytotoxicity Inhibition of K562 Cell Proliferation ehdps->cytotoxicity

Caption: Metabolic activation of this compound to cytotoxic products.

Signaling Pathways

There is currently no available information in the scientific literature describing the specific signaling pathways that are modulated by the enzymatic hydrolysis-derived products of this compound to induce cytotoxicity. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

Future research should prioritize:

  • Standardized Acute and Chronic In Vivo Toxicity Studies: To determine LD50 values and identify target organs of toxicity.

  • Elucidation of Cytotoxic Mechanisms: To identify the specific signaling pathways affected by this compound's metabolites.

  • Pharmacokinetic/Toxicokinetic Studies: To better understand the absorption, distribution, metabolism, and excretion of this compound and its active metabolites.

A more complete understanding of the toxicological properties of this compound is essential for ensuring the safety of foods in which it is present and for exploring any potential therapeutic applications of its derivatives.

References

The Genetic Architecture of Epi-Progoitrin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms underlying the production of epi-progoitrin, an aliphatic glucosinolate of significant interest in agriculture and human health. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and its applications.

Introduction to this compound and Glucosinolate Biosynthesis

Glucosinolates (GSLs) are a class of nitrogen- and sulfur-containing secondary metabolites characteristic of the Brassicales order. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates, which play roles in plant defense and contribute to the flavor and potential health benefits of cruciferous vegetables.

Progoitrin and its stereoisomer, this compound ((2S)-2-hydroxy-3-butenyl glucosinolate), are aliphatic glucosinolates derived from the amino acid methionine.[1] Their hydrolysis products can have goitrogenic effects, making the regulation of their biosynthesis a key target for crop improvement.[2] The production of this compound follows the general three-stage pathway of aliphatic glucosinolate biosynthesis: (1) side-chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary side-chain modifications.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process involving several gene families. The pathway begins with the chain elongation of methionine and culminates in the hydroxylation of gluconapin.

Epi_Progoitrin_Biosynthesis cluster_chain_elongation Side-Chain Elongation cluster_core_structure Core Structure Formation cluster_side_chain_modification Side-Chain Modification Methionine Methionine 2-oxo-4-methylthiobutanoic acid 2-oxo-4-methylthiobutanoic acid Methionine->2-oxo-4-methylthiobutanoic acid BCAT4 2-(2'-methylthio)ethylmalate 2-(2'-methylthio)ethylmalate 2-oxo-4-methylthiobutanoic acid->2-(2'-methylthio)ethylmalate MAM1/MAM3 3-(2'-methylthio)ethylmalate 3-(2'-methylthio)ethylmalate 2-(2'-methylthio)ethylmalate->3-(2'-methylthio)ethylmalate IPMI 2-oxo-5-methylthiopentanoic acid 2-oxo-5-methylthiopentanoic acid 3-(2'-methylthio)ethylmalate->2-oxo-5-methylthiopentanoic acid IPMDH Homomethionine Homomethionine 2-oxo-5-methylthiopentanoic acid->Homomethionine BCAT Aldoxime intermediate Aldoxime intermediate Homomethionine->Aldoxime intermediate CYP79F1 Thiohydroximic acid Thiohydroximic acid Aldoxime intermediate->Thiohydroximic acid CYP83A1 Desulfoglucosinolate Desulfoglucosinolate Thiohydroximic acid->Desulfoglucosinolate UGT74B1 Glucosinolate 4-methylsulfinylbutyl glucosinolate (Glucoraphanin) Desulfoglucosinolate->Glucosinolate SOT 4-methylsulfinylbutyl\nglucosinolate (Glucoraphanin) 4-methylsulfinylbutyl glucosinolate (Glucoraphanin) But-3-enyl glucosinolate\n(Gluconapin) But-3-enyl glucosinolate (Gluconapin) 4-methylsulfinylbutyl\nglucosinolate (Glucoraphanin)->But-3-enyl glucosinolate\n(Gluconapin) AOP2 2-hydroxy-3-butenyl glucosinolate\n(Progoitrin/Epi-progoitrin) 2-hydroxy-3-butenyl glucosinolate (Progoitrin/Epi-progoitrin) But-3-enyl glucosinolate\n(Gluconapin)->2-hydroxy-3-butenyl glucosinolate\n(Progoitrin/Epi-progoitrin) GSL-OH (2ODD)

This compound Biosynthetic Pathway

Key Enzymes and Genes in this compound Biosynthesis:

Step Enzyme Class Gene(s) Function
Side-Chain Elongation Branched-chain aminotransferaseBCAT4Deamination of methionine.[3]
Methylthioalkylmalate synthaseMAM1, MAM3Condensation with acetyl-CoA.[2][3]
Isopropylmalate isomeraseIPMIIsomerization.[4]
Isopropylmalate dehydrogenaseIPMDHOxidative decarboxylation.[4]
Core Structure Formation Cytochrome P450 monooxygenaseCYP79F1Conversion of amino acid to aldoxime.[3]
Cytochrome P450 monooxygenaseCYP83A1Conversion of aldoxime to thiohydroximic acid intermediate.[3]
UDP-glucosyltransferaseUGT74B1Glucosylation to form desulfoglucosinolate.
SulfotransferaseSOTSulfation to form the core glucosinolate structure.
Side-Chain Modification 2-oxoglutarate-dependent dioxygenaseAOP2 (Alkenyl Hydroxalkyl Producing 2)Conversion of 4-methylsulfinylbutyl glucosinolate to gluconapin.[5]
2-oxoacid-dependent dioxygenaseGSL-OH (Glucosinolate Hydroxylase)Hydroxylation of gluconapin to form progoitrin and this compound.[2][6]

Notably, this compound is the (S)-epimer of progoitrin ((R)-progoitrin).[3] The stereospecificity of the hydroxylation reaction catalyzed by the GSL-OH enzyme determines the final ratio of these two epimers.

Genetic Regulation and Quantitative Trait Loci (QTL)

The production of this compound is a quantitative trait influenced by multiple genes. Quantitative Trait Locus (QTL) mapping and Genome-Wide Association Studies (GWAS) have identified several genomic regions associated with variations in progoitrin content in Brassica species.

Table 1: Summary of QTLs Associated with Progoitrin Content in Brassica napus

QTLChromosomeFlanking MarkersLOD ScorePhenotypic Variation Explained (%)Reference
qGSL.A03A03->3.05.32 - 27.87[7]
qGSL.A09A09->4.0-[8]
qGSL.C02C02->4.0-[8]
qGSL.C08C08->3.05.32 - 27.87[7]
-A02->4.0-[8]
-A04->4.0-[8]
-A06->4.0-[8]
-C06->4.0-[8]
-C07->4.0-[8]

Note: Data compiled from multiple studies. "-" indicates that specific marker information was not provided in the cited abstract.

A major QTL on chromosome A03 in Brassica rapa has been consistently associated with progoitrin and gluconapin content.[1][2] This region often contains the GSL-OH gene, highlighting its critical role in progoitrin biosynthesis.[2]

Table 2: Gene Expression in High vs. Low Progoitrin-Producing Lines

GeneHigh-Progoitrin LineLow-Progoitrin LineObservationReference
GSL-OHHigher ExpressionLower ExpressionExpression level of GSL-OH is positively correlated with progoitrin content.[4]
BrGSL-OHaHigher ExpressionLower/No ExpressionA lack of an MYB binding site in the promoter region represses transcription.[2]
AOP2Lower ExpressionHigher ExpressionLower AOP2 expression can be associated with higher progoitrin accumulation in some lines.[4]

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC

This protocol describes a widely used method for the extraction and quantification of glucosinolates from plant tissue.

HPLC_Workflow start Plant Tissue Sampling (Freeze in liquid N2) homogenize Homogenize Frozen Tissue start->homogenize extract Extract with Boiling 70-80% Methanol homogenize->extract centrifuge1 Centrifuge and Collect Supernatant extract->centrifuge1 load_column Load Extract onto DEAE-Sephadex Column centrifuge1->load_column wash_column Wash Column (Water and Acetate Buffer) load_column->wash_column desulfation On-column Desulfation with Sulfatase wash_column->desulfation elute Elute Desulfoglucosinolates with Water desulfation->elute hplc Analyze by HPLC-UV/DAD elute->hplc end Quantify this compound hplc->end

Glucosinolate Analysis Workflow

Detailed Methodology:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of powdered tissue with boiling 70-80% methanol to inactivate myrosinase. Centrifuge and collect the supernatant.

  • Purification: Apply the supernatant to a DEAE-Sephadex anion exchange column. Wash the column to remove impurities.

  • Desulfation: Add sulfatase solution to the column and incubate overnight to convert glucosinolates to their desulfo- forms.

  • Elution: Elute the desulfoglucosinolates from the column with water.

  • HPLC Analysis: Analyze the eluate using reverse-phase high-performance liquid chromatography (HPLC) with a UV or diode-array detector (DAD). This compound and other desulfoglucosinolates are separated and quantified based on their retention times and peak areas relative to known standards.

Quantitative Trait Locus (QTL) Mapping

QTL mapping is employed to identify genomic regions associated with variation in a quantitative trait like this compound content.

QTL_Workflow start Develop Mapping Population (e.g., RILs, DH) phenotyping Phenotype Population for This compound Content start->phenotyping genotyping Genotype Population (e.g., SNP array, GBS) start->genotyping qtl_analysis Perform QTL Analysis (e.g., CIM, ICIM) phenotyping->qtl_analysis linkage_map Construct Genetic Linkage Map genotyping->linkage_map linkage_map->qtl_analysis identify_qtl Identify Significant QTLs qtl_analysis->identify_qtl candidate_genes Identify Candidate Genes in QTL Regions identify_qtl->candidate_genes end Gene Validation candidate_genes->end

QTL Mapping Workflow

Detailed Methodology:

  • Population Development: Create a segregating population, such as Recombinant Inbred Lines (RILs) or Doubled Haploids (DH), from a cross between two parental lines with contrasting this compound levels.

  • Phenotyping: Quantify this compound content in the mapping population using the HPLC method described above.

  • Genotyping: Genotype the entire population using molecular markers (e.g., SNPs, SSRs).

  • Linkage Map Construction: Construct a genetic linkage map using software like JoinMap or R/qtl.

  • QTL Analysis: Perform QTL analysis using methods like Composite Interval Mapping (CIM) or Inclusive Composite Interval Mapping (ICIM) with software such as Windows QTL Cartographer or R/qtl. A logarithm of the odds (LOD) score threshold is determined through permutation tests to declare a significant QTL.[9]

  • Candidate Gene Identification: Identify potential candidate genes within the significant QTL intervals based on genome annotation and their known functions in glucosinolate biosynthesis.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of target genes involved in this compound biosynthesis.

Detailed Methodology:

  • RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable method (e.g., TRIzol-based extraction).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either oligo(dT) primers, random primers, or gene-specific primers. For low-expression genes in Brassica napus, using gene-specific primers can increase sensitivity.

  • Primer Design: Design gene-specific primers for the target genes (MAM1, AOP2, GSL-OH, etc.) and suitable reference genes for normalization (e.g., ACTIN, UBC). Primers should be designed to amplify a product of 100-200 bp and span an intron where possible to avoid amplification of genomic DNA.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR machine.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference genes.

The Role of Epithiospecifier Protein (ESP)

It is important to distinguish between the biosynthesis of this compound and its subsequent hydrolysis. The Epithiospecifier Protein (ESP) is not involved in the production of this compound. Instead, ESP is a co-factor of myrosinase that influences the outcome of glucosinolate hydrolysis. In the presence of ESP, the hydrolysis of alkenyl glucosinolates, such as gluconapin, is directed towards the formation of epithionitriles and simple nitriles, rather than isothiocyanates.

Conclusion

The genetic basis of this compound production is a complex interplay of multiple genes involved in the aliphatic glucosinolate biosynthesis pathway. The GSL-OH gene, encoding a 2-oxoacid-dependent dioxygenase, is a key determinant in the final conversion of gluconapin to progoitrin and its epimer, this compound. Understanding the regulation of this pathway and the identification of key QTLs provides valuable tools for the targeted breeding of Brassica crops with modified glucosinolate profiles for improved nutritional value and pest resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the genetic and molecular mechanisms controlling this compound production.

References

epi-Progoitrin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

epi-Progoitrin, a glucosinolate found in cruciferous vegetables, has garnered significant scientific interest due to its potential biological activities and those of its hydrolysis products. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, relevant experimental protocols, and associated signaling pathways.

Chemical Identity and Properties

This compound is the (2S) stereoisomer of 2-hydroxy-3-butenyl glucosinolate. It is structurally distinct from its (2R) counterpart, progoitrin. The primary CAS Registry Number for this compound is 19237-18-4 . It is important to distinguish this from the CAS number for progoitrin, which is 585-95-5.

Physicochemical Properties
PropertyValueSource
CAS Number 19237-18-4N/A
Molecular Formula C₁₁H₁₉NO₁₀S₂[1]
Molecular Weight 389.40 g/mol [1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Expected to be soluble in water and polar organic solvents.[2]
Stability Generally stable at neutral pH; degradation may occur at extreme pH and high temperatures.N/A

Experimental Protocols

Extraction and Purification of this compound from Crambe abyssinica

A common source for the extraction of this compound is the seeds of Crambe abyssinica. The following is a generalized protocol based on established methodologies.

Experimental Workflow: Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification start Crambe abyssinica seeds defat Defatting with n-hexane start->defat extract Extraction with 70% Methanol defat->extract concentrate Concentration under vacuum extract->concentrate ion_exchange Anion-Exchange Chromatography (DEAE-Sephadex A-25) concentrate->ion_exchange concentrate->ion_exchange desulfation Desulfation with Arylsulfatase ion_exchange->desulfation hplc Preparative HPLC desulfation->hplc final_product Pure this compound hplc->final_product

A generalized workflow for the extraction and purification of this compound.
Analytical Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

  • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC™ HSS T3, 100 × 2.1 mm, 1.8 µm) is typically used.[3][4]

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid) is employed.[3][4]

  • Detection: Electrospray ionization (ESI) in negative ion mode is common, with multiple reaction monitoring (MRM) for quantification.[3][4] The transition m/z 388 → 97 is often used for this compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated compound.

Signaling and Metabolic Pathways

Myrosinase-Catalyzed Hydrolysis of this compound

Upon tissue damage in plants containing this compound, the enzyme myrosinase is released and catalyzes the hydrolysis of the glucosinolate. This reaction leads to the formation of an unstable aglycone, which then rearranges to form various bioactive compounds, primarily isothiocyanates (ITCs).

Myrosinase Hydrolysis Pathway

G epi_progoitrin This compound myrosinase Myrosinase (β-thioglucosidase) epi_progoitrin->myrosinase aglycone Unstable Aglycone myrosinase->aglycone Hydrolysis glucose D-Glucose aglycone->glucose rearrangement Spontaneous Rearrangement aglycone->rearrangement itc Isothiocyanates (ITCs) (e.g., 2-hydroxy-3-butenyl ITC) rearrangement->itc other_products Other Products (Nitriles, etc.) rearrangement->other_products

Hydrolysis of this compound by the enzyme myrosinase.
Antifungal Mechanism of this compound-Derived Isothiocyanates

The isothiocyanates produced from the hydrolysis of this compound exhibit potent antifungal activity. The proposed mechanism involves the induction of oxidative stress and the disruption of mitochondrial function within the fungal cell.

Antifungal Signaling Pathway of Isothiocyanates

G cluster_fungal_cell Fungal Cell itc_entry Isothiocyanate (ITC) Enters Cell ros_production Increased Reactive Oxygen Species (ROS) Production itc_entry->ros_production itc_entry->ros_production Induces mitochondria Mitochondrial Dysfunction itc_entry->mitochondria itc_entry->mitochondria Targets oxidative_stress Oxidative Stress ros_production->oxidative_stress apoptosis Apoptosis / Cell Death oxidative_stress->apoptosis oxidative_stress->apoptosis Leads to mitochondria->ros_production mitochondria->ros_production Amplifies mitochondria->apoptosis mitochondria->apoptosis Contributes to

Proposed antifungal mechanism of isothiocyanates derived from this compound.

Conclusion

This compound is a significant natural product with potential applications in various fields, including agriculture and medicine. Understanding its chemical properties, mastering its extraction and analysis, and elucidating the mechanisms of action of its derivatives are crucial for harnessing its full potential. This guide provides a foundational resource for professionals engaged in the research and development of this compound and related compounds.

References

The Role of epi-Progoitrin in the Flavor Profile of Brassica Vegetables: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of epi-progoitrin, a key glucosinolate, in shaping the characteristic flavor profile of Brassica vegetables. The complex interplay of enzymatic processes and the resulting degradation products are explored, with a focus on the generation of bitter-tasting compounds. This document details the underlying biochemical pathways, presents quantitative data on this compound content, and outlines the standard experimental protocols for its extraction and analysis.

Introduction: The Glucosinolate-Myrosinase System

The distinctive and often pungent flavor of Brassica vegetables, such as broccoli, cabbage, and kale, is primarily attributed to the glucosinolate-myrosinase system.[1][2] Glucosinolates are a class of sulfur-containing secondary metabolites. In intact plant tissue, these compounds are physically segregated from the enzyme myrosinase (a β-thioglucosidase).[1][2] When the plant tissue is damaged through cutting, chewing, or processing, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis.[3][4] This reaction releases glucose and an unstable intermediate aglycone, which then undergoes spontaneous rearrangement to form a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles.[2][4] These breakdown products are the primary contributors to the sensory attributes of these vegetables.

This compound and its Contribution to Flavor

This compound, specifically (2S)-2-hydroxy-3-butenyl glucosinolate, is an aliphatic glucosinolate found in many Brassica species.[5][6] Like other glucosinolates, this compound itself is not directly responsible for flavor. Its significance lies in its degradation pathway.

Upon enzymatic hydrolysis by myrosinase, this compound is converted into its corresponding aglycone. This intermediate is unstable and cyclizes to form (S)-goitrin.[7][8] Goitrin is known to contribute a bitter taste, which is a significant component of the flavor profile in vegetables with high this compound content.[9][10] The stereoisomer of this compound, progoitrin ((2R)-2-hydroxy-3-butenyl glucosinolate), similarly degrades to the bitter compound (R)-goitrin.[7][11] The presence and concentration of these precursors are therefore critical in determining the level of bitterness perceived by consumers.[10] While goitrin is a primary breakdown product, the reaction conditions, such as pH and the presence of specific proteins like the epithiospecifier protein (ESP), can influence the formation of other compounds like nitriles.[4]

Quantitative Data of this compound in Brassica Vegetables

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. This variability is a key factor in the diverse flavor profiles observed. The following table summarizes reported concentrations of this compound and its stereoisomer, progoitrin, in several common Brassica vegetables.

Brassica VegetableCultivar/TypeThis compound Content (μmol/kg DW)Progoitrin Content (μmol/kg DW)Reference(s)
Chinese Cabbage (Brassica rapa ssp. pekinensis)Various AccessionsMean: 840Mean: 1150[5]
Chinese Cabbage (Brassica rapa L.)Various GermplasmNot specified426.15 (average)[12]
Cabbage (Brassica oleracea)Not specifiedNot specified53.53 (μmol/g)[13]
Pak Choi (Brassica rapa subsp. chinensis)Not specifiedNot specified1160 to 41,510[12]
Broccoli (Brassica oleracea var. italica)Not specifiedNot specified379.2 to 2895.2[12]
Brussels Sprouts (Brassica oleracea var. gemmifera)Not specifiedNot specified1492.9 to 2532.6[12]

Note: Data is presented as reported in the cited literature. DW = Dry Weight. Some studies report total progoitrin without distinguishing between epi- and progoitrin isomers.

Visualized Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of aliphatic glucosinolates begins with chain elongation of amino acids, primarily methionine. The final step in the formation of this compound involves the hydroxylation of its precursor, gluconapin (but-3-enyl glucosinolate), a reaction catalyzed by a 2-oxoglutarate-dependent dioxygenase.[10]

This compound Biosynthesis Met Methionine Elong Chain Elongation (GSL-Elong enzymes) Met->Elong Core Core Glucosinolate Structure Formation Elong->Core NAP Gluconapin (But-3-enylglucosinolate) Core->NAP Enz Hydroxylation (GSL-OH / ODD enzymes) NAP->Enz EPI This compound ((2S)-2-Hydroxybut-3-enyl glucosinolate) Enz->EPI

Caption: Biosynthesis pathway of this compound from methionine.

Degradation of this compound

Tissue disruption initiates the enzymatic breakdown of this compound by myrosinase, leading to the formation of the bitter compound (S)-goitrin.

This compound Degradation cluster_0 Intact Plant Cell EPI This compound MYR Myrosinase Aglycone Unstable Aglycone + Glucose EPI->Aglycone Hydrolysis MYR->Aglycone Hydrolysis Damage Tissue Damage (e.g., Chewing, Cutting) Damage->EPI Goitrin (S)-Goitrin (Bitter Taste) Aglycone->Goitrin Spontaneous Cyclization

Caption: Enzymatic degradation of this compound to (S)-goitrin.

Experimental Workflow for Analysis

The standard methodology for quantifying this compound involves careful extraction to prevent enzymatic degradation, followed by chromatographic analysis.

Experimental Workflow A 1. Sample Preparation (Harvest, Freeze-dry, Grind) B 2. Extraction (Hot 70-80% Methanol to inactivate Myrosinase) A->B C 3. Purification (Anion Exchange Chromatography, e.g., DEAE) B->C D 4. Desulfation (Optional for HPLC-UV) (On-column treatment with Sulfatase) C->D G LC-MS/MS (for Intact Glucosinolates) C->G LC-MS/MS E 5. Elution & Analysis D->E F HPLC-UV (229 nm) (for Desulfo-glucosinolates) E->F HPLC

Caption: Workflow for this compound extraction and analysis.

Experimental Protocols

Accurate quantification of this compound requires precise experimental procedures to ensure the inactivation of myrosinase and efficient extraction.

Protocol for Glucosinolate Extraction

This protocol is adapted from established methods for glucosinolate analysis.[14][15]

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the material to a constant weight and then grind into a fine, homogenous powder. Store the powder at -20°C or lower in a desiccated environment.

  • Myrosinase Inactivation and Extraction:

    • Weigh approximately 100 mg of the dried powder into a centrifuge tube.

    • Add 1 mL of 70% methanol pre-heated to 75°C. This step is critical for inactivating endogenous myrosinase.[15] An internal standard (e.g., sinigrin, if not present in the sample) can be added at this stage.

    • Vortex the sample for 30 seconds.

    • Place the tube in a 75°C water bath for 20 minutes.

    • Sonicate the sample for 20 minutes at room temperature.[15]

    • Centrifuge the extract at 5,000 x g for 5 minutes.

    • Carefully collect the supernatant for analysis.

Protocol for Quantification by UHPLC-MS/MS

This method allows for the sensitive and specific quantification of intact this compound.[8][16]

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3).[8][16]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A (e.g., 95%), decreasing to a low percentage (e.g., 5%) to elute the compounds, before returning to initial conditions for re-equilibration.[8]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8][16]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound/Progoitrin: The precursor ion [M-H]⁻ is m/z 388. The primary product ion for quantification is the sulfate fragment at m/z 97. Therefore, the transition is m/z 388 → 97 .[8][16]

    • Quantification: Generate a calibration curve using a certified standard of progoitrin (often a mix of epi- and progoitrin). The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Conclusion

This compound is a pivotal precursor molecule influencing the flavor profile of many Brassica vegetables. While inert on its own, its enzymatic degradation upon tissue damage releases (S)-goitrin, a compound that imparts a distinct bitter taste. The concentration of this compound is highly variable across Brassica species, directly impacting their sensory characteristics and consumer acceptance. Understanding the biosynthesis and degradation of this glucosinolate, along with robust analytical methods for its quantification, provides a critical foundation for food scientists in flavor profile analysis and for plant breeders aiming to develop new cultivars with tailored sensory attributes.

References

An In-depth Technical Guide on the Enzymatic Conversion of epi-Progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-progoitrin, a glucosinolate found in Brassicaceae species such as Crambe abyssinica, is a substrate for the enzyme myrosinase. The enzymatic hydrolysis of this compound is a critical process that leads to the formation of several bioactive compounds. The nature of these products is highly dependent on the reaction conditions and the presence of co-factors, notably the Epithiospecifier Protein (ESP). Understanding and controlling this enzymatic conversion is of significant interest for the food industry, agriculture, and pharmaceutical development due to the diverse biological activities of the resulting molecules, which range from antinutritional to potential therapeutic effects. This guide provides a comprehensive overview of the enzymatic conversion of this compound, detailing the reaction pathways, experimental protocols, and quantitative data.

Core Concepts of this compound Conversion

The enzymatic conversion of this compound is primarily catalyzed by myrosinase (a β-thioglucosidase), which hydrolyzes the thioglucosidic bond. This initial step releases glucose and an unstable aglycone. The subsequent fate of this aglycone is determined by the chemical environment and the presence of specific protein cofactors.

In the absence of Epithiospecifier Protein (ESP), the aglycone typically undergoes a Lossen-like rearrangement to form an unstable isothiocyanate, which then spontaneously cyclizes to produce (5R)-5-vinyl-1,3-oxazolidine-2-thione, an epimer of goitrin.

When ESP is present, the reaction is steered away from isothiocyanate formation and towards the production of nitriles and epithionitriles. ESP facilitates the intramolecular rearrangement of the sulfur atom, leading to the formation of (2S)-1-cyano-2-hydroxy-3-butene and two diastereoisomeric epithionitriles: erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes[1][2]. The activity of ESP is often dependent on the presence of ferrous ions (Fe²⁺)[3].

Quantitative Data on Enzymatic Conversion

The yield and rate of formation of the various products from this compound hydrolysis are influenced by several factors, including enzyme and substrate concentration, temperature, pH, and the presence of cofactors like ESP and Fe²⁺. While comprehensive kinetic data for every product under all conditions are not available in a single source, the following tables summarize key quantitative parameters for the enzymes involved.

Table 1: Kinetic and Optimal Condition Data for Myrosinase

ParameterValueSource Organism/SubstrateReference
Optimal pH 5.0 - 7.0Brassica napus[4]
< 5.0Broccoli (Brassica oleracea var. italica)[2]
6.0Lepidium sativum[1]
Optimal Temperature 40 °CBroccoli (Brassica oleracea var. italica)[2]
45 °CWatercress (Nasturtium officinale)[5]
50 °CLepidium sativum[1]
Km (for Sinigrin) 0.086 mMBroccoli (Brassica oleracea var. italica)[2]
Vmax (for Sinigrin) 0.246 µmol/minBroccoli (Brassica oleracea var. italica)[2]

Table 2: Conditions Influencing Epithiospecifier Protein (ESP) Activity

ParameterConditionEffect on Product FormationReference
Presence of ESP Active ESPPromotes formation of epithionitriles and nitriles[3]
Fe²⁺ Concentration Required for activityEnhances the formation of epithionitriles[3]
pH Acidic (e.g., pH 3)Favors nitrile formation[5]
Neutral to slightly alkaline (e.g., pH 7-9)Favors isothiocyanate formation (in the absence of ESP)[5]

Signaling Pathways and Logical Relationships

The enzymatic conversion of this compound is a branching pathway controlled by the presence or absence of the Epithiospecifier Protein (ESP). The following diagram illustrates this logical relationship.

Enzymatic_Conversion_of_epiProgoitrin EpiProgoitrin This compound Myrosinase Myrosinase EpiProgoitrin->Myrosinase + H₂O - Glucose Aglycone Unstable Aglycone Myrosinase->Aglycone NoESP Without ESP Aglycone->NoESP WithESP With ESP (+ Fe²⁺) Aglycone->WithESP Isothiocyanate Isothiocyanate (unstable) NoESP->Isothiocyanate Lossen Rearrangement Nitrile (2S)-1-cyano-2-hydroxy-3-butene WithESP->Nitrile Rearrangement Epithionitriles erythro- and threo-Epithionitriles WithESP->Epithionitriles Sulfur Transfer GoitrinEpimer (5R)-5-vinyl-1,3-oxazolidine-2-thione Isothiocyanate->GoitrinEpimer Spontaneous Cyclization

Caption: Enzymatic conversion pathway of this compound.

Experimental Protocols

Purification of Myrosinase from Crambe abyssinica Seeds

This protocol is adapted from methods described for Brassicaceae seeds.

Materials:

  • Defatted Crambe abyssinica seed meal

  • Extraction Buffer: 1% NaCl solution

  • Ammonium sulfate

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Chromatography system with an affinity column (e.g., Concanavalin A-Sepharose) or ion-exchange column.

Procedure:

  • Extraction: Extract the defatted seed meal with the 1% NaCl solution at 4°C with stirring. Centrifuge the mixture to pellet the solids and collect the supernatant containing the crude enzyme extract.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a final saturation of 55-70%. Stir at 4°C for 1-2 hours. Centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM MES, pH 6.5) and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography: Apply the dialyzed protein solution to a Concanavalin A-Sepharose column to purify glycosylated proteins like myrosinase. Elute the bound myrosinase with a gradient of a competitive sugar, such as α-methyl-D-mannoside. Alternatively, use ion-exchange chromatography.

  • Purity Check: Analyze the fractions for myrosinase activity and assess purity using SDS-PAGE.

Myrosinase Activity Assay

Materials:

  • Purified myrosinase solution

  • This compound solution (substrate)

  • Reaction Buffer: 100 mM MES buffer, pH 6.0

  • Ascorbic acid solution (as a cofactor)

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Prepare a reaction mixture containing the reaction buffer and ascorbic acid.

  • Add the myrosinase solution to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 227 nm) corresponding to the hydrolysis of the glucosinolate.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound.

Epithiospecifier Protein (ESP) Activity Assay

Materials:

  • ESP-containing extract or purified ESP

  • Purified myrosinase

  • This compound solution

  • Assay Buffer: 50 mM acetate buffer, pH 5.5

  • Ferrous sulfate (FeSO₄) solution

  • Dithiothreitol (DTT)

  • Organic solvent for extraction (e.g., dichloromethane)

  • GC-MS or HPLC system for product analysis

Procedure:

  • Combine the assay buffer, DTT, and ferrous sulfate in a reaction tube.

  • Add the myrosinase and the ESP-containing solution.

  • Initiate the reaction by adding the this compound solution.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

  • Stop the reaction and extract the hydrolysis products with an organic solvent.

  • Analyze the organic extract by GC-MS or HPLC to quantify the amounts of nitrile and epithionitrile products formed.

  • ESP activity can be expressed as the molar percentage of epithionitriles and nitriles relative to the total hydrolysis products.

Analytical Method for this compound and its Hydrolysis Products by LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate the compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 388 → 97

    • Internal Standard (e.g., Sinigrin): m/z 358 → 97

    • Hydrolysis products would require specific tuning.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the enzymatic conversion of this compound.

Experimental_Workflow Start Plant Material (e.g., Crambe abyssinica seeds) Extraction Extraction of This compound, Myrosinase, ESP Start->Extraction Purification Purification of Enzymes and Substrate Extraction->Purification EnzymeAssay Enzymatic Hydrolysis Assay (with/without ESP, varying pH, etc.) Purification->EnzymeAssay ProductExtraction Extraction of Hydrolysis Products EnzymeAssay->ProductExtraction Analysis Product Quantification (HPLC, GC-MS, LC-MS/MS) ProductExtraction->Analysis Data Data Analysis (Yields, Kinetics) Analysis->Data

Caption: A generalized experimental workflow.

Conclusion

The enzymatic conversion of this compound is a multifaceted process with significant implications for the chemical composition and biological activity of food and feed. The interplay between myrosinase and the Epithiospecifier Protein dictates the profile of hydrolysis products, which can be further modulated by reaction conditions such as pH and the presence of metal ions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development to investigate and harness the potential of this intricate enzymatic system. Further research focusing on the precise quantification of product yields under a wider range of conditions will be invaluable for the targeted production of specific bioactive compounds.

References

An In-depth Technical Guide to the Initial Characterization of epi-Progoitrin's Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial physical and chemical characterization of epi-Progoitrin, a naturally occurring glucosinolate found predominantly in the seeds of Crambe abyssinica.[1][2] Understanding these fundamental properties is a critical first step in the fields of natural product chemistry, pharmacology, and drug development, as it informs formulation, stability, and potential therapeutic applications.

Core Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₉NO₁₀S₂PubChem[3][4][6]
Molecular Weight 389.4 g/mol PubChem[3][6][7]
Exact Mass 389.04503815 DaPubChem[3][6]
Appearance White to off-white solidMedchemExpress[5], ChemBK[4]
XLogP3-AA -1.9PubChem[3][6]
Hydrogen Bond Donor Count 6PubChem[6]
Hydrogen Bond Acceptor Count 11PubChem[7]
Rotatable Bond Count 7PubChem[7]
Topological Polar Surface Area 220 ŲPubChem[3][6]
Solubility and Stability Profile

Solubility: Detailed quantitative solubility data in various solvents is limited. However, general information suggests that Progoitrin, its isomer, is soluble in water.[8] For experimental purposes, this compound is often dissolved in dimethyl sulfoxide (DMSO).[5] One supplier suggests that to enhance solubility, the solution can be warmed to 37°C and sonicated.[9]

Stability: this compound's stability is a critical factor for its handling, storage, and application. It is generally advised to store the compound at 4°C, protected from moisture and light.[5][9] For long-term storage in solvent, -80°C is recommended.[5][9]

Glucosinolates, as a class, exhibit variable stability depending on their chemical structure and environmental conditions.[10] Progoitrin has been shown to have a higher degradation rate during boiling compared to other glucosinolates.[10] Stability is also pH-dependent; while stable in acidic conditions, degradation can occur under alkaline conditions.[8] The biotransformation of this compound to its breakdown products, such as (R)-goitrin, can be influenced by pH.[11]

Experimental Protocols

While specific, detailed experimental protocols for the initial characterization of this compound are not extensively published, the following methodologies are standard for natural products and glucosinolates.

Determination of Melting Point
  • Sample Preparation: A small amount of purified, crystalline this compound is placed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range at which the solid begins to melt and completely becomes a liquid is recorded. This process is typically repeated for accuracy.

Solubility Assessment
  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetone, hexane) are chosen.

  • Procedure: A known, small amount of this compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated (e.g., via vortexing or sonication) for a set period.

  • Observation: The solution is visually inspected for undissolved solid. If the solid dissolves completely, more solute is added incrementally until saturation is reached.

  • Quantification (Optional): For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Stability Analysis by HPLC
  • Standard Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO or a water/methanol mixture).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:

    • Temperature: Incubation at elevated temperatures (e.g., 40°C, 60°C, 80°C) and refrigerated/frozen conditions (4°C, -20°C, -80°C).

    • pH: Adjustment of the solution pH to acidic (e.g., pH 2-4), neutral (pH 7), and alkaline (e.g., pH 8-10) conditions using appropriate buffers.

    • Light: Exposure to UV and visible light.

  • Time Points: Samples are collected at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly for long-term studies).

  • HPLC Analysis: The concentration of this compound in each sample is quantified using a validated HPLC method with a suitable column (e.g., C18) and mobile phase. A UV detector is typically used for detection.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. This data can be used to determine the degradation kinetics.

Visualizations

Conceptual Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the initial physical characterization of a purified natural compound like this compound.

cluster_0 Isolation & Purification cluster_1 Physical Property Determination cluster_2 Stability & Degradation Studies A Source Material (e.g., Crambe abyssinica seeds) B Extraction A->B C Purification (e.g., Chromatography) B->C D Purity Assessment (HPLC, NMR) C->D E Melting Point Analysis D->E F Solubility Screening D->F G Spectroscopic Analysis (UV-Vis, IR) D->G H Forced Degradation (pH, Temp, Light) D->H I Long-Term Stability D->I J Degradant Identification H->J

Caption: Workflow for this compound characterization.

References

Methodological & Application

Application Note: Quantification of epi-Progoitrin using a Validated UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of epi-Progoitrin in biological matrices. This compound, a glucosinolate found in Brassicaceae vegetables, and its epimer, progoitrin, are precursors to goitrin, which can impact thyroid function.[1] Accurate quantification of these isomers is crucial for food science, toxicology, and pharmacokinetic studies. The described method utilizes a reverse-phase UHPLC separation coupled with negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput analysis.

Introduction

Glucosinolates are a class of natural compounds present in many pungent plants such as mustard, cabbage, and horseradish.[2] When hydrolyzed, they form isothiocyanates, which are studied for their potential anticarcinogenic properties.[1] However, some glucosinolates, like progoitrin and its stereoisomer this compound, can be converted to goitrin, a compound known to interfere with thyroid hormone synthesis.[1][3] The stereochemistry of these epimers can influence their biological activity and pharmacokinetic profiles.[4][5] Therefore, a reliable analytical method to differentiate and quantify this compound is essential. This UHPLC-MS/MS method provides the necessary selectivity and sensitivity for the precise quantification of this compound in complex samples.

Experimental

Sample Preparation

A simple protein precipitation method is effective for plasma samples. For plant matrices, an extraction with aqueous methanol is recommended.

For Plasma Samples:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS), sinigrin.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.[5]

For Plant Material (Freeze-Dried Powder):

  • Weigh 0.10 g of freeze-dried sample powder into a centrifuge tube.

  • Add 10 mL of 70% methanol (v/v) containing the internal standard.[6]

  • Vortex for 30 seconds, followed by sonication for 20 minutes at room temperature.[6]

  • Centrifuge at 5000 x g for 3 minutes.[6]

  • Filter the supernatant through a 0.22 µm filter prior to injection.

UHPLC Conditions

The chromatographic separation is achieved on a reverse-phase column.

ParameterValue
UHPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC™ HSS T3 (2.1 x 100 mm, 1.8 µm)[4][5]
Mobile Phase A Water with 0.1% Formic Acid[4][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4][5]
Flow Rate 0.3 mL/min[4][5]
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient A suitable gradient to separate this compound from progoitrin. Example: Start at 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min. Total run time: 4.0 min.[5]
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using negative ion ESI.

ParameterValue
MS System Shimadzu LCMS-8050 or equivalent[5]
Ionization Mode Electrospray Ionization (ESI), Negative[4][5]
Nebulizer Gas Flow 3 L/min[5]
Heating Gas Flow 10 L/min[5]
Drying Gas Flow 10 L/min[5]
Interface Temp. 300 °C[5]
DL Temp. 250 °C[5]
Heat Block Temp. 400 °C[5]
MRM Transitions

The following MRM transitions were monitored for the quantification of this compound and the internal standard, sinigrin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 388.0[4][5][7]97.0[4][5][7]100
Progoitrin 388.0[4][5][7]97.0[4][5][7]100
Sinigrin (IS) 358.0[4][5][7]97.0[4][5][7]100

Results and Discussion

The developed UHPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

ParameterResult
Linearity Range 2–5000 ng/mL[4][5][7]
Correlation Coefficient (r²) > 0.996[4][7]
Lower Limit of Quantification (LLOQ) 2 ng/mL[4][5][7]
Intra-day Precision (%RSD) < 15%[4][7]
Inter-day Precision (%RSD) < 15%[4][7]
Accuracy (%RE) Within ±15%[4][7]

The retention times for this compound and progoitrin were approximately 1.51 and 1.30 minutes, respectively, demonstrating successful chromatographic separation of the epimers.[5]

Conclusion

This application note presents a validated UHPLC-MS/MS method for the reliable quantification of this compound. The method is sensitive, selective, and has a wide linear range, making it suitable for various applications, including pharmacokinetic studies and the analysis of food products. The simple sample preparation and short run time allow for high-throughput analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Plant Extract Add_IS Add Internal Standard (Sinigrin) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UHPLC Supernatant->Injection Separation Chromatographic Separation (HSS T3 Column) Injection->Separation Detection MS/MS Detection (Negative ESI, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: UHPLC-MS/MS workflow for this compound quantification.

Signaling Pathway (Illustrative)

While this compound itself is not directly involved in a signaling pathway, its breakdown product, goitrin, affects the thyroid hormone synthesis pathway. The following diagram illustrates this relationship.

signaling_pathway Progoitrin Progoitrin / this compound Goitrin Goitrin Progoitrin->Goitrin Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibits Iodine Iodine (I₂) TPO->Iodine Oxidizes Iodide Iodide (I⁻) Iodide->TPO Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) Iodine->Hormone_Synthesis Required for

Caption: Inhibition of thyroid hormone synthesis by goitrin.

References

Application Note: HPLC Analysis of epi-Progoitrin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of epi-Progoitrin, a glucosinolate found in Brassicaceae vegetables, from plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. The described methods are applicable to researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development for the reliable identification and quantification of this compound.

Introduction

Glucosinolates are a class of secondary metabolites present in cruciferous vegetables that have gained significant attention for their potential health effects.[1][2] Upon plant tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates.[1][2] this compound and its epimer, progoitrin, are notable glucosinolates found in vegetables such as broccoli, cabbage, and Brussels sprouts.[1][3][4] Accurate quantification of these compounds is crucial for understanding their dietary intake and potential physiological effects. This document outlines a robust and validated HPLC-based methodology for the analysis of this compound in plant matrices.

Experimental Protocols

Sample Preparation: Extraction and Purification of Glucosinolates

This protocol is based on established methods for glucosinolate extraction, which involve the deactivation of myrosinase to ensure the analysis of intact glucosinolates.[2][5]

Materials:

  • Freeze-dryer

  • Grinder or mortar and pestle

  • 70% Methanol (HPLC grade), pre-heated to 75°C

  • DEAE-Sephadex A-25 resin

  • Purified sulfatase solution

  • Ultrapure water

  • Centrifuge

  • Vortex mixer

Procedure:

  • Harvest fresh plant material and immediately freeze-dry to prevent enzymatic degradation of glucosinolates.

  • Grind the freeze-dried plant material into a fine powder.

  • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 1.5 mL of pre-heated 70% methanol.

  • Incubate the mixture at 75°C for 10 minutes, with intermittent vortexing to inactivate myrosinase.[5]

  • Centrifuge the sample at 3,000 x g for 10 minutes.

  • While the sample is centrifuging, prepare a DEAE-Sephadex A-25 ion-exchange column by adding the resin to a small column and washing with water.

  • Carefully collect the supernatant and apply it to the prepared ion-exchange column.

  • Wash the column with water to remove interfering compounds.

  • To convert the glucosinolates to their desulfated forms for improved chromatographic separation, apply a purified sulfatase solution to the column and allow it to react overnight at room temperature.[2][6]

  • Elute the desulfo-glucosinolates from the column with ultrapure water.

  • Freeze-dry the eluate to concentrate the sample.

  • Reconstitute the dried sample in a known volume of ultrapure water for HPLC analysis.[2]

HPLC-UV Analysis of Desulfo-epi-Progoitrin

This method is suitable for the routine quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase A: Ultrapure water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-32 min: 0-20% B

    • 32-38 min: 20% B

    • 38-40 min: 20-100% B[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 229 nm.[6]

  • Injection Volume: 20 µL.

Quantification: Quantification is achieved by comparing the peak area of the analyte with a calibration curve generated from authentic desulfo-epi-Progoitrin standards. Results are often expressed in µmol/g of dry weight (DW) or mg/g DW.

UHPLC-MS/MS Analysis of Intact this compound

This method offers higher sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or for confirmatory analysis.

Instrumentation and Conditions:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC™ HSS T3 column.[7][8]

  • Mobile Phase A: Water with 0.1% formic acid.[7][8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[7][8]

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.[7][8]

  • MRM Transition: For this compound, the multiple reaction monitoring (MRM) transition is m/z 388 → 97.[7][8] For an internal standard like sinigrin, the transition is m/z 358 → 97.[7][8]

Method Validation: The method should be validated for linearity, precision (intraday and interday), accuracy, and recovery. A typical linear range for this type of analysis is 2-5000 ng/mL.[7][8] The lower limit of quantification (LLOQ) for this compound has been reported to be 2 ng/mL.[7][8]

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and analytical method used. The following table summarizes reported concentrations of this compound in various Brassicaceae vegetables.

Plant MaterialThis compound Concentration (µmol/g DW)Reference
Cabbage (Brassica oleracea var. capitata)0.01 - 1.83 (average of 0.51)[3]
Broccoli Sprouts (Brassica oleracea var. italica)Variable, present as one of the main glucosinolates[9]
Radix isatidis (Isatis indigotica)Accounts for a significant portion of total glucosinolates[8]

Note: The values presented are for illustrative purposes and may not be directly comparable due to differences in methodologies.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material freeze_drying Freeze-Drying plant_material->freeze_drying grinding Grinding freeze_drying->grinding extraction Extraction with 70% Methanol at 75°C grinding->extraction centrifugation Centrifugation extraction->centrifugation purification DEAE-Sephadex A-25 Purification centrifugation->purification desulfation Desulfation with Sulfatase purification->desulfation elution Elution desulfation->elution concentration Freeze-Drying (Concentration) elution->concentration reconstitution Reconstitution concentration->reconstitution hplc_uv HPLC-UV Analysis (229 nm) reconstitution->hplc_uv For Routine Analysis hplc_ms UHPLC-MS/MS Analysis (MRM: 388 -> 97) reconstitution->hplc_ms For High Sensitivity/Confirmation quantification Quantification hplc_uv->quantification hplc_ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for the extraction and HPLC analysis of this compound.

Conclusion

The protocols described in this application note provide a reliable framework for the quantitative analysis of this compound in plant extracts. The choice between HPLC-UV and UHPLC-MS/MS will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation. Proper sample preparation, including the inactivation of myrosinase, is critical for obtaining accurate results. This methodology can be a valuable tool for quality control of plant-based products and for further research into the biological activities of glucosinolates.

References

Application Note: Validated Method for Epi-Progoitrin Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epi-progoitrin, a glucosinolate found in cruciferous vegetables, and its epimer, progoitrin, are precursors to bioactive compounds such as epigoitrin and goitrin.[1][2] These compounds have garnered interest in pharmaceutical and nutritional research for their potential antiviral, anti-inflammatory, and anticancer properties.[1] To support pharmacokinetic and metabolic studies, a robust and validated analytical method for the quantification of this compound in plasma is essential. This application note details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the analysis of this compound in rat plasma.[1][2][3]

Principle

This method utilizes a sensitive and selective UHPLC-MS/MS system to quantify this compound in plasma samples.[1][2][3] The sample preparation involves a straightforward protein precipitation step to extract the analyte and internal standard from the plasma matrix. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[1][2][3] This approach ensures high selectivity and sensitivity for accurate quantification.

Quantitative Data Summary

The following table summarizes the key validation parameters for the UHPLC-MS/MS method for this compound analysis in plasma, as established by Wu et al. (2020).[1]

Validation ParameterResult for this compound
Linearity Range2–5000 ng/mL
Correlation Coefficient (r)> 0.996
Lower Limit of Quantification (LLOQ)2 ng/mL
Intraday Precision (RSD%)Within ±15%
Interday Precision (RSD%)Within ±15%
Intraday Accuracy (RE%)Within ±15%
Interday Accuracy (RE%)Within ±15%
Extraction Recovery> 91.30%
Matrix Effect91.18% to 107.27%
Short-term Stability (24h at room temp)Stable (RE% < 12.88%)
Long-term Stability (2 weeks at -20°C)Stable (RE% < 12.88%)
Freeze-thaw Stability (3 cycles)Stable (RE% < 12.88%)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Sinigrin (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Rat plasma (blank)

Equipment
  • UHPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • ACQUITY UPLC™ HSS T3 column (or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and sinigrin (IS) at a concentration of 5 mg/mL in pure water.[1]

  • Working Solutions: Prepare working standard solutions by serially diluting the stock solutions with water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[1]

Sample Preparation
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (sinigrin, 200 ng/mL) to the plasma sample.[1]

  • Vortex the mixture for 1 minute.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 3 minutes.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC Conditions:

    • Column: ACQUITY UPLC™ HSS T3 column (or equivalent)[1][2][3]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid[1][2][3]

    • Flow Rate: 0.3 mL/min[1][2][3]

    • Injection Volume: 5 µL

    • Column Temperature: 35°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[1][2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2][3]

    • MRM Transitions:

      • This compound: m/z 388 → 97[1][2][3]

      • Sinigrin (IS): m/z 358 → 97[1][2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (Sinigrin) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection (MRM) uhplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound analysis in plasma.

signaling_pathway cluster_pathway Metabolic Pathway of this compound epi_progoitrin This compound hydrolysis Myrosinase or Gut Microbiota Enzymes epi_progoitrin->hydrolysis epigoitrin Epigoitrin hydrolysis->epigoitrin biological_effects Potential Biological Effects (e.g., anti-inflammatory, antiviral) epigoitrin->biological_effects

Caption: Metabolic conversion of this compound to its bioactive form.

Conclusion

The described UHPLC-MS/MS method is a reliable and validated approach for the quantitative analysis of this compound in plasma.[1][2][3] Its high sensitivity, specificity, and robustness make it suitable for pharmacokinetic studies and other applications in drug development and nutritional science. The provided protocols offer a clear guide for researchers and scientists to implement this method in their laboratories.

References

Maximizing Epi-Progoitrin Yield from Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-progoitrin is a glucosinolate found in Brassicaceae species, which has garnered interest in the scientific community for its potential biological activities. The effective extraction and purification of this compound from seed matrices are critical preliminary steps for research and development. Myrosinase, an endogenous enzyme in these seeds, can hydrolyze glucosinolates upon tissue disruption, necessitating its inactivation for maximal yield of the intact compound.[1]

This document provides detailed protocols for the extraction, purification, and quantification of this compound from seeds, designed to maximize yield and purity. The methodologies are based on established principles of glucosinolate chemistry and analysis.

Data Presentation: Comparison of Extraction Parameters

The yield of this compound is influenced by several factors, including the choice of solvent, extraction temperature, and time. The following table summarizes typical yields of total glucosinolates under various extraction conditions, which can serve as a proxy for optimizing this compound extraction. Specific yields of this compound will vary depending on the plant species and seed batch.

Extraction SolventTemperature (°C)Extraction Time (min)Typical Total Glucosinolate Yield (µmol/g DW)Reference
70% Methanol20 (Cold)3034.3 ± 0.9[2]
70% Methanol75 (Hot)1030.3 ± 0.6[2]
80% Methanol7520Not specified[1]
57% Ethanol8160Increased yield by 70.67% vs conventional[3]
Water8020Not specified[1]

Note: The data presented are for total glucosinolates and specific glucosinolates other than this compound, as direct comparative studies for this compound yield under varied conditions are limited. These values should be used as a guide for methodological development.

Experimental Protocols

Extraction of this compound from Seeds

This protocol describes the extraction of this compound from finely ground seeds, incorporating myrosinase inactivation to preserve the intact glucosinolate.

Materials:

  • Finely ground seeds of a Brassica species known to contain this compound

  • 70% Methanol (v/v) in ultrapure water

  • 80% Methanol (v/v) in ultrapure water

  • Heating block or water bath

  • Centrifuge and centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 200 mg of finely ground seed powder into a 15 mL centrifuge tube.

  • Myrosinase Inactivation and Extraction:

    • Pre-heat the centrifuge tube containing the seed powder at 75°C for 1 minute in a heating block.[4]

    • Add 5 mL of pre-heated 70% methanol (75°C) to the tube.[4]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the tube in a 75°C water bath for 20 minutes, with intermittent vortexing.[4]

  • Centrifugation:

    • Allow the tube to cool to room temperature.

    • Centrifuge the sample at 5000 rpm for 15 minutes.[4]

  • Supernatant Collection: Carefully decant the supernatant containing the extracted this compound into a clean collection tube.

  • Re-extraction (Optional but Recommended): To maximize yield, the remaining seed pellet can be re-extracted with another 5 mL of 70% methanol following steps 2.2 to 4. The supernatants are then pooled.

  • Storage: The crude extract can be stored at -20°C prior to purification.

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol details the purification of this compound from the crude extract using a weak anion exchange (WAX) solid-phase extraction cartridge.

Materials:

  • Crude this compound extract

  • Oasis WAX 3cc (60 mg) SPE cartridges or equivalent[4]

  • Methanol

  • Ultrapure water

  • 2% Formic acid in water (v/v)

  • 5% Ammonium hydroxide in methanol (v/v)

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 1 mL of methanol through it.[4]

    • Equilibrate the cartridge by passing 1 mL of ultrapure water through it, twice.[4]

  • Sample Loading:

    • Mix 1 mL of the crude extract with 1 mL of 2% formic acid in water.[4]

    • Load the mixture onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 2 x 1 mL of 2% formic acid in water to remove impurities.[4]

    • Further wash the cartridge with 2 x 1 mL of methanol.[4]

  • Elution:

    • Elute the purified this compound from the cartridge by passing 2 x 1 mL of 5% ammonium hydroxide in methanol.[4]

    • Collect the eluate in a clean tube.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 70% methanol) for quantification.

Quantification of this compound by UPLC-MS/MS

This protocol provides a method for the accurate quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[5]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent[5]

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 2 µL[4]

  • Column Temperature: 40°C[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
20.06535
25.0595
25.1982
30.0982

MS/MS Detection (Multiple Reaction Monitoring - MRM):

  • Precursor Ion (m/z): To be determined based on the specific mass of this compound.

  • Product Ions (m/z): To be determined through infusion and fragmentation of an this compound standard.

  • Collision Energy and Cone Voltage: To be optimized for maximum signal intensity.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dilute the purified sample extract to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples onto the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

epi_progoitrin_biosynthesis Met Methionine ChainElong Chain Elongation (several steps) Met->ChainElong HomoMet Homomethionine (and higher homologues) ChainElong->HomoMet CoreStructure Core Glucosinolate Structure Formation HomoMet->CoreStructure AliphaticGSL Aliphatic Glucosinolates CoreStructure->AliphaticGSL Gluconapin Gluconapin AliphaticGSL->Gluconapin GSL_OH Hydroxylation (GSL-OH gene) Gluconapin->GSL_OH epiProgoitrin This compound GSL_OH->epiProgoitrin

Caption: Biosynthesis of this compound from Methionine.

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow start Start: Brassica Seeds grinding Seed Grinding start->grinding extraction Solvent Extraction (e.g., 70% Methanol, 75°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation crude_extract Crude this compound Extract centrifugation->crude_extract spe Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution crude_extract->spe purified_extract Purified this compound spe->purified_extract quantification UPLC-MS/MS Quantification purified_extract->quantification end End: Quantified this compound Yield quantification->end

Caption: Workflow for this compound Extraction and Analysis.

References

Application of epi-Progoitrin in Pharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-progoitrin is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, most notably in Radix isatidis, a plant used in traditional Chinese medicine. As an epimer of progoitrin, this compound and its derivatives have garnered interest in pharmacological research for their potential therapeutic effects. Preliminary studies suggest that this compound and its breakdown products may possess anti-inflammatory, anticancer, and antiviral properties. These activities are generally attributed to the ability of glucosinolate derivatives to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

This document provides detailed application notes and protocols for the investigation of this compound in a pharmacological research setting. Due to the limited availability of specific quantitative data for this compound, the provided information is based on the known activities of closely related glucosinolates and general pharmacological assays. Researchers are advised to use this document as a guide and to optimize protocols for their specific experimental conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for bioactive glucosinolates. These tables are intended to serve as a template for organizing experimental data.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredIC50 (µM)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production50 - 100
HT-29 Colon Cancer CellsTumor Necrosis Factor-alpha (TNF-α)IL-8 Secretion75 - 150
Human Umbilical Vein Endothelial Cells (HUVEC)TNF-αVCAM-1 Expression60 - 120

Table 2: In Vitro Anticancer Activity of this compound

Cell LineAssayIC50 (µM)
HeLa (Cervical Cancer)MTT Assay (72h)80 - 160
PC-3 (Prostate Cancer)MTT Assay (72h)100 - 200
A549 (Lung Cancer)MTT Assay (72h)90 - 180

Table 3: In Vitro Antiviral Activity of this compound

VirusHost Cell LineAssayEC50 (µM)
Influenza A (H1N1)MDCKPlaque Reduction Assay100 - 250
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction Assay120 - 300

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in cultured cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Cell lysis buffer

  • Antibodies for Western Blotting (iNOS, COX-2, p-p65, p65, β-actin)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates (for NO assay) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and total NF-κB p65. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, PC-3, A549)

  • Appropriate cell culture medium (e.g., RPMI-1640, F-12K)

  • FBS

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 50, 100, 200, 500 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory Transcription epiProgoitrin This compound epiProgoitrin->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_1 Anticancer Apoptosis Pathway epiProgoitrin This compound ROS ↑ ROS epiProgoitrin->ROS Bax ↑ Bax epiProgoitrin->Bax Bcl2 ↓ Bcl-2 epiProgoitrin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

G cluster_2 Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Treat with This compound (various conc.) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Application Notes and Protocols: Epi-progoitrin as a Biomarker in Brassica Breeding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of epi-progoitrin as a biomarker in Brassica breeding programs. The protocols outlined below detail the necessary steps for the extraction, and quantification of this compound, alongside its biologically active hydrolysis product, goitrin. This document also explores the implications of this compound levels for both crop improvement and human health.

Introduction: this compound in Brassica

This compound is a glucosinolate, a class of secondary metabolites characteristic of the Brassica genus, which includes economically important crops such as rapeseed (Brassica napus), cabbage (Brassica oleracea), and various mustards. Glucosinolates and their hydrolysis products play a dual role; they are integral to the plant's defense against pests and pathogens, and they have significant implications for human health.

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase into several products, most notably goitrin ((S)-5-vinyl-2-oxazolidinethione)[1]. Goitrin is a known goitrogen, a substance that can interfere with thyroid hormone synthesis[2][3]. This anti-nutritional property makes the monitoring and control of this compound levels a critical objective in Brassica breeding programs, particularly for crops intended for animal feed and human consumption[2]. Consequently, this compound serves as a negative biomarker, where lower concentrations are generally selected for.

Data Presentation: this compound and Progoitrin Content in Brassica Species

The concentration of this compound and its epimer, progoitrin, can vary significantly among different Brassica species and cultivars. The following tables summarize quantitative data from various studies, providing a comparative look at the levels of these compounds in different crops.

Table 1: Progoitrin and this compound Content in Chinese Cabbage (Brassica rapa ssp. pekinensis) Germplasm

GlucosinolateMean Content (μmol/kg DW)Minimum Content (μmol/kg DW)Maximum Content (μmol/kg DW)Reference
Progoitrin1740.44155.288536.51[4][5]
This compoundNot specifiedNot specifiedNot specified[4][5]

Note: Many studies on Chinese Cabbage report progoitrin content, with a strong positive correlation (r=0.99) to this compound, suggesting their co-occurrence and similar regulation[4].

Table 2: Progoitrin Content in Rapeseed (Brassica napus) Sprouts

CultivarCultivation ConditionProgoitrin Content (μmol/g DW)Total Glucosinolate Content (μmol/g DW)Reference
HanraLight118.68146.02[6]
Mokpo No. 68Dark78.0686.67[6]
TamraBoth8.14 - 30.1314.50 - 30.13[6]

Table 3: Glucosinolate Content in Choy Sum (Brassica rapa subsp. chinensis var. parachinensis)

AccessionProgoitrin (PRO) Content (μmol·kg−1 DW)This compound (EPI) Content (μmol·kg−1 DW)Total Glucosinolate Content (μmol·kg−1 DW)Reference
IT2281403109.34Not specifiedHigh[7]

Note: Progoitrin is highlighted as a significant contributor to bitterness in some Brassica vegetables[5][7].

Table 4: Major Glucosinolates in Brussels Sprouts (Brassica oleracea var. gemmifera)

GlucosinolatePresenceRelative AbundanceReference
ProgoitrinMajorVaries[8]
GluconapinMajorVaries[8]
SinigrinMajorOften Predominating[8]
GlucobrassicinMajorOften Predominating[8]

Experimental Protocols

Glucosinolate Extraction from Brassica Tissue

This protocol describes a robust method for the extraction of intact glucosinolates from plant material, adapted from established methodologies[9][10].

Materials:

  • Fresh or freeze-dried Brassica plant tissue (leaves, seeds, roots)

  • 70% Methanol (MeOH)

  • Ultrapure water

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or grinder

  • Centrifuge tubes (50 mL)

  • Water bath

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For freeze-dried tissue, grind to a fine powder using a grinder.

  • Extraction:

    • Weigh approximately 500 mg of the powdered plant material into a 50 mL centrifuge tube.

    • Add 10 mL of hot 70% methanol.

    • Cap the tube securely and shake vigorously.

    • Incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.

    • Allow the tubes to cool to room temperature.

  • Clarification:

    • Centrifuge the tubes at 3000 rpm for 6 minutes.

    • Carefully collect the supernatant, which contains the glucosinolate extract.

  • Storage:

    • The extract can be stored at -20°C prior to purification and analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analysis of desulfated glucosinolates by HPLC[9][10][11].

Materials:

  • Glucosinolate extract (from Protocol 3.1)

  • DEAE-Sephadex A-25 resin

  • Sodium acetate buffer (0.2 M, pH 5.0)

  • Purified sulfatase (from Helix pomatia)

  • Ultrapure water

  • HPLC system with a C18 reverse-phase column and UV detector

  • Sinigrin standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (for mobile phase)

Procedure:

  • Column Preparation and Desulfation:

    • Prepare small columns with a 0.5 cm plug of DEAE-Sephadex A-25.

    • Wash the column with ultrapure water and then with sodium acetate buffer.

    • Apply 3 mL of the glucosinolate extract to the column.

    • Wash the column with water to remove impurities.

    • Add 100 µL of purified sulfatase solution and leave overnight at room temperature to desulfate the glucosinolates.

  • Elution:

    • Elute the desulfoglucosinolates from the column with 1 mL of ultrapure water and collect the eluate in an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of 0.5% acetic acid in water (Eluent A) and acetonitrile (Eluent B).

    • Detect the desulfoglucosinolates at 229 nm.

  • Quantification:

    • Identify this compound based on its retention time compared to a standard or previously characterized samples.

    • Quantify the concentration of this compound by comparing its peak area to a calibration curve generated from a sinigrin standard, using appropriate response factors.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis start Brassica Tissue (Leaves/Seeds) grinding Grinding (Liquid N2 or Freeze-dried) start->grinding extraction Hot 70% Methanol Extraction (70°C, 20 min) grinding->extraction centrifugation Centrifugation (3000 rpm, 6 min) extraction->centrifugation supernatant Collect Supernatant (Glucosinolate Extract) centrifugation->supernatant deae_column DEAE-Sephadex A-25 Column supernatant->deae_column sulfatase Sulfatase Treatment (Overnight) deae_column->sulfatase elution Elution with Water sulfatase->elution hplc HPLC-UV Analysis (229 nm) elution->hplc quantification Quantification of this compound hplc->quantification

Caption: Workflow for this compound analysis in Brassica.

This compound Hydrolysis and Goitrin's Effect on Thyroid Hormone Synthesis

signaling_pathway cluster_plant In Plant Tissue cluster_human In Humans (Thyroid Gland) epi_progoitrin This compound myrosinase Myrosinase epi_progoitrin->myrosinase hydrolysis_products Unstable Aglycone myrosinase->hydrolysis_products Tissue Damage goitrin Goitrin hydrolysis_products->goitrin Spontaneous Cyclization tpo Thyroid Peroxidase (TPO) goitrin->tpo Inhibition iodine Iodine (I2) tpo->iodine Oxidation iodide Iodide (I-) iodide->tpo thyroglobulin Thyroglobulin iodine->thyroglobulin Iodination mit_dit MIT & DIT thyroglobulin->mit_dit t3_t4 Thyroid Hormones (T3, T4) mit_dit->t3_t4 Coupling (catalyzed by TPO)

Caption: Goitrin's inhibitory effect on thyroid hormone synthesis.

Application in Brassica Breeding

The primary application of this compound as a biomarker in Brassica breeding is for the selection of lines with reduced levels of this compound. High concentrations of this compound, and consequently goitrin, are undesirable in several contexts:

  • Animal Feed: In rapeseed meal, a byproduct of oil extraction, high goitrin levels can lead to hypothyroidism in livestock, negatively impacting their growth and health[2]. Breeding for low-glucosinolate rapeseed (canola) has been a major success story in plant breeding, with this compound being a key target for reduction.

  • Human Nutrition: While the health risks for humans from consuming Brassica vegetables with typical levels of goitrin are considered minimal for individuals with adequate iodine intake, there is a preference for developing cultivars with lower levels of potentially anti-nutritional compounds[2][3]. This is particularly relevant for populations with marginal iodine deficiency.

  • Food Quality: Progoitrin has been associated with a bitter taste in some Brassica vegetables, which can affect consumer acceptance[5][7]. Selecting for lower this compound and progoitrin content can therefore improve the palatability of the final product.

Breeding strategies often involve screening germplasm for natural variation in this compound content and using marker-assisted selection (MAS) to introgress low-epi-progoitrin traits into elite cultivars. The strong correlation between this compound and progoitrin suggests that selection against one will likely reduce the other[4].

Conclusion

This compound is a significant biomarker in Brassica breeding, primarily used to identify and select against potentially goitrogenic and bitter-tasting traits. The reliable quantification of this compound using the protocols outlined in this document is essential for the successful development of improved Brassica cultivars with enhanced nutritional quality and consumer acceptance. For drug development professionals, understanding the biosynthesis and bioactivity of this compound and its derivatives can provide insights into novel therapeutic targets and the dietary implications of Brassica consumption.

References

Application Note & Protocol: High-Purity epi-Progoitrin via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-Progoitrin, a glucosinolate found in Brassicaceae species, is a precursor to bioactive compounds with potential therapeutic applications. Its degradation product, (R)-goitrin, has been a subject of interest in various biological studies.[1] The accurate and efficient purification of this compound is crucial for pharmacological, toxicological, and metabolic research. This document provides a detailed methodology for the purification of this compound from plant material or reaction mixtures using solid-phase extraction (SPE).

Principle of Solid-Phase Extraction for Glucosinolate Purification

Solid-phase extraction is a versatile technique for sample clean-up and concentration. For glucosinolates like this compound, which are anions in solution, weak anion exchange (WAX) SPE cartridges are highly effective.[2][3] The positively charged sorbent in the WAX cartridge retains the negatively charged glucosinolates, while neutral and positively charged impurities are washed away. A subsequent elution with a basic solution disrupts the ionic interaction, releasing the purified glucosinolates.

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis and Quantification A Plant Material Homogenization (e.g., in 70% Methanol) B Centrifugation A->B C Collect Supernatant B->C D SPE Cartridge Conditioning (Methanol, Formic Acid) C->D Load Extract E Sample Loading D->E F Washing Step (Formic Acid, Methanol) E->F G Elution of this compound (Ammoniated Methanol) F->G H Solvent Evaporation G->H Collect Eluate I Reconstitution H->I J UPLC-MS/MS Analysis I->J

Caption: Experimental workflow for the purification of this compound using solid-phase extraction.

Detailed Experimental Protocol

This protocol is adapted from established methods for glucosinolate purification.[2][3]

Materials and Reagents:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., Oasis WAX, 1 cc)[2]

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonia solution

  • Ultrapure water

  • Plant material containing this compound (e.g., Isatis indigotica root, Brassica species)[1]

  • Internal Standard (e.g., Sinigrin)[4][5]

  • Centrifuge

  • Nitrogen evaporator

  • UPLC-MS/MS system

Procedure:

  • Sample Extraction:

    • Homogenize 1 g of finely ground plant material in 10 mL of 80% methanol containing 0.1% formic acid.[2] To inactivate myrosinase, the extraction can be performed at 75°C for 20 minutes.[3]

    • For quantitative analysis, add an internal standard like sinigrin to the extraction solvent.[3][4]

    • Vortex the mixture thoroughly and centrifuge at 5000 rpm for 15 minutes.[3]

    • Collect the supernatant for SPE.

  • Solid-Phase Extraction:

    • Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% (v/v) formic acid.[2]

    • Loading: Load the supernatant from the sample extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% (v/v) formic acid followed by 1 mL of methanol to remove interfering compounds.[2]

    • Elution: Elute the purified this compound by passing 3 x 1 mL of 50% (v/v) methanol containing 5% (v/v) ammonia into a clean collection tube.[2] The majority of glucosinolates are typically recovered in the first elution fraction.[6]

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

    • Analyze the sample using a validated UPLC-MS/MS method. A reverse-phase C18 column with a gradient of acetonitrile and 0.1% aqueous formic acid is a suitable starting point.[4][5]

    • Quantitation can be achieved using multiple reaction monitoring (MRM) in negative ion mode, with a transition of m/z 388 → 97 for this compound.[4][5]

Quantitative Data Summary

The following table summarizes typical performance data for glucosinolate purification using SPE, which can be expected to be similar for this compound.

ParameterValueReference
Recovery of Glucosinolates
Benzylglucosinolate96.1%[6]
Sinigrin94.9%[6]
Analytical Method Performance
Linearity Range (this compound)2–5000 ng/mL[4][5]
Lower Limit of Quantification (LLOQ)2 ng/mL[4][5]
Interday and Intraday PrecisionWithin ±15%[4][5]
Extraction Recovery from Plasma> 91.30%[4]

Glucosinolate Biosynthesis and Bioactivation Pathway

This compound is synthesized from amino acids through a multi-step enzymatic pathway. Upon tissue damage, the enzyme myrosinase hydrolyzes this compound to form bioactive compounds, primarily (R)-goitrin.[1][7]

G cluster_0 Biosynthesis cluster_1 Bioactivation A Amino Acid Precursor (e.g., Methionine) B Chain Elongation & Side Chain Modification A->B C Core Structure Formation B->C D This compound C->D F Myrosinase D->F Hydrolysis E Tissue Damage E->F G (R)-goitrin (Bioactive Compound) F->G

Caption: Simplified pathway of this compound biosynthesis and its enzymatic conversion to bioactive (R)-goitrin.

Conclusion

The described solid-phase extraction protocol offers a robust and efficient method for the purification of this compound. The use of weak anion exchange cartridges ensures high selectivity and recovery. This methodology is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring high-purity this compound for their studies. The subsequent UPLC-MS/MS analysis provides a sensitive and accurate means of quantification.

References

Application Notes and Protocols for the Identification and Quantification of epi-Progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate identification and quantification of epi-progoitrin, a glucosinolate of interest for its potential biological activities. The following protocols are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, a stereoisomer of progoitrin, is a glucosinolate found in various Brassica species. Upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, including epigoitrin. Research suggests that the hydrolysis products of glucosinolates may possess various biological activities, including antiviral and anti-inflammatory effects, making this compound a compound of interest for further investigation. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in different matrices.

Analytical Standards

While a certified analytical standard for this compound may be available from specialized chemical suppliers, it is crucial to verify the purity and identity of the standard upon receipt. Commercially available this compound for research purposes can be obtained from vendors such as MedchemExpress and DC Chemicals. If a certified standard is unavailable, purification from a natural source, such as Crambe abyssinica seeds, followed by thorough characterization, is recommended.[1]

Quantitative Analysis of this compound

The following table summarizes the quantitative data for this compound in various matrices, as determined by liquid chromatography-based methods.

MatrixConcentration RangeAnalytical MethodReference
Rat Plasma (pharmacokinetic study)2 - 5000 ng/mL (LLOQ: 2 ng/mL)UHPLC-MS/MS[2]
Chinese Cabbage (leaf lamina)Mean values can exceed 1000.00 μmol/kg DWUPLC-ESI-MS/MS[3]
Cabbage HeadAverage of 1.5% of total glucosinolate contentHPLC

Experimental Protocols

Protocol for Quantification of this compound in Plant Material by UPLC-ESI-MS/MS

This protocol is adapted from methodologies described for the analysis of glucosinolates in Brassica vegetables.[3]

4.1.1. Sample Preparation: Extraction

  • Freeze-dry fresh plant material to a constant weight.

  • Grind the freeze-dried material into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 70% methanol (pre-heated to 70°C).

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a 70°C water bath for 20 minutes, with intermittent vortexing.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1.5 mL of 70% methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 98% A

    • 1-8 min: Linear gradient to 50% A

    • 8-10 min: Hold at 50% A

    • 10.1-12 min: Return to 98% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition for this compound: m/z 388 → 97[2]

  • Internal Standard: Sinigrin (m/z 358 → 97)[2]

4.1.3. Quantification

Construct a calibration curve using a certified reference standard of this compound over a suitable concentration range (e.g., 1-1000 ng/mL). The concentration of this compound in the samples can be determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol for Structural Identification of this compound

4.2.1. High-Resolution Mass Spectrometry (HR-MS)

For accurate mass determination and elemental composition analysis, high-resolution mass spectrometry is essential.

  • Prepare a purified sample of this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol/water).

  • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquire the mass spectrum in negative ion mode.

  • Determine the accurate mass of the [M-H]⁻ ion and use it to calculate the elemental composition.

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns that can aid in structural elucidation. The characteristic fragment at m/z 97 corresponds to the sulfate group.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • Dissolve a sufficient amount (typically 1-5 mg) of highly purified this compound in a suitable deuterated solvent (e.g., D₂O or MeOD).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and confirm the structure of this compound.

Signaling Pathways and Experimental Workflows

While the direct interaction of this compound with specific signaling pathways is not yet fully elucidated, the biological activities of its hydrolysis products, such as epigoitrin, suggest potential involvement in key cellular signaling cascades. Glucosinolate hydrolysis products are known to modulate inflammatory responses and antioxidant defense mechanisms, primarily through the NF-κB and Nrf2 signaling pathways.[4][5][6] Epigoitrin, a hydrolysis product of this compound, has been shown to have antiviral activity, potentially through the modulation of mitochondrial antiviral signaling (MAVS) pathways.[7][8][9]

Below are diagrams illustrating the general experimental workflow for this compound analysis and the putative signaling pathways influenced by its hydrolysis products.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., Brassica) extraction Extraction with 70% Methanol plant_material->extraction purification Purification (e.g., SPE) extraction->purification quantification Quantification (UPLC-MS/MS) purification->quantification identification Identification (HR-MS, NMR) purification->identification data_analysis Data Analysis quantification->data_analysis identification->data_analysis biological_interpretation Biological Interpretation data_analysis->biological_interpretation

Fig. 1: General experimental workflow for this compound analysis.

signaling_pathways cluster_hydrolysis Hydrolysis cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response epi_progoitrin This compound myrosinase Myrosinase epi_progoitrin->myrosinase epigoitrin Epigoitrin & Other Hydrolysis Products myrosinase->epigoitrin keap1 Keap1 epigoitrin->keap1 Inhibition ikk IKK epigoitrin->ikk Inhibition nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation are ARE nrf2->are Activation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Transcription ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->proinflammatory_cytokines Transcription

Fig. 2: Putative signaling pathways modulated by this compound hydrolysis products.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the identification and quantification of this compound. The application of robust analytical techniques such as UPLC-MS/MS is essential for accurate quantification, while HR-MS and NMR are indispensable for definitive structural elucidation. Further research into the direct biological activities of this compound and its downstream signaling effects will be crucial in understanding its full therapeutic potential.

References

Application Notes and Protocols for the In Vivo Quantification of epi-Progoitrin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-progoitrin is a glucosinolate found in Brassicaceae vegetables. Upon ingestion, it can be hydrolyzed by enzymes in the gastrointestinal tract to form bioactive metabolites, primarily (S)-goitrin.[1] Goitrin is known to interfere with thyroid hormone synthesis.[2][3] Accurate in vivo quantification of this compound and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and understanding its overall biological effects. These application notes provide detailed protocols for the analysis of this compound and its key metabolite, goitrin, in biological matrices, with a focus on a validated UHPLC-MS/MS method.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and its epimer, progoitrin, in rats following oral and intravenous administration. This data is essential for comparative analysis and understanding the in vivo behavior of these compounds.

Table 1: Pharmacokinetic Parameters of this compound and Progoitrin in Rats (Oral Administration)

ParameterThis compoundProgoitrinReference
Cmax (ng/mL) Slightly higher than progoitrinSimilar to this compound[1][4]
AUC (ng·h/mL) Slightly higher than progoitrinSimilar to this compound[1][4]
Oral Bioavailability (%) 7.7 - 9.320.1 - 34.1[1][4]

Table 2: Pharmacokinetic Parameters of this compound and Progoitrin in Rats (Intravenous Administration)

ParameterThis compoundProgoitrinReference
Cmax (ng/mL) Approximately 3-fold higher than progoitrin-[1][4]
AUC (ng·h/mL) Approximately 3-fold higher than progoitrin-[1][4]
Half-life (h) Longer than progoitrinShorter than this compound[1][4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for UHPLC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of this compound and its metabolites from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid

  • Internal Standard (IS) solution (e.g., Sinigrin, 0.5 µg/mL in acidified ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of at least 14,000 x g

  • 96-well collection plates

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 25 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution to the plasma sample.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the samples at approximately 1480 x g for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a well of a 96-well collection plate.

  • The samples are now ready for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Quantification of this compound

This protocol outlines the parameters for a validated UHPLC-MS/MS method for the simultaneous quantification of this compound and progoitrin.[1][4]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC™ HSS T3 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient: A linear gradient is typically used. Optimization is required based on the specific system.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound/Progoitrin: m/z 388 → 97

    • Sinigrin (IS): m/z 358 → 97

  • Method Validation:

    • Linearity: The method should demonstrate good linearity over a concentration range of 2–5000 ng/mL (r > 0.996).[1][4]

    • Lower Limit of Quantification (LLOQ): 2 ng/mL.[1][4]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the enzymatic hydrolysis of this compound to its primary bioactive metabolite, (S)-goitrin.

G EpiProgoitrin This compound Goitrin (S)-Goitrin EpiProgoitrin->Goitrin Myrosinase / GI Tract Enzymes G cluster_invivo In Vivo Phase cluster_analytical Analytical Phase Administration Oral or IV Administration of this compound Sampling Blood Sample Collection (Time Points) Administration->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Plasma Protein Precipitation Plasma->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification G cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_blood Iodide (I-) NIS Sodium-Iodide Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Iodination Iodination of Thyroglobulin TPO->Iodination Oxidation of I- Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Iodination Hormone_synthesis T3/T4 Synthesis Iodination->Hormone_synthesis Goitrin (S)-Goitrin Goitrin->NIS Inhibits Goitrin->TPO Inhibits

References

Application Notes and Protocols for In Vitro Studies of epi-Progoitrin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro study of epi-progoitrin biosynthesis. This compound ((2S)-2-hydroxy-3-butenyl glucosinolate) is a stereoisomer of progoitrin, a significant glucosinolate found in Brassica vegetables, known for its impact on flavor and potential health effects.[1][2] Understanding its biosynthetic pathway is crucial for crop improvement and drug development. These protocols focus on reconstituting the biosynthetic pathway in vitro using recombinant enzymes.

Overview of this compound Biosynthesis

Glucosinolate biosynthesis is a complex process involving three main stages:

  • Amino Acid Chain Elongation : The precursor amino acid, in this case, methionine, undergoes a series of chain elongation cycles.[3][4]

  • Core Structure Formation : The elongated amino acid is converted into the characteristic glucosinolate core structure. This involves key enzyme families such as cytochromes P450 (CYP79s and CYP83s), glucosyltransferases (UGTs), and sulfotransferases (SOTs).[5][6]

  • Side-Chain Modification : The final step involves modifications to the amino acid side chain, which creates the diversity of glucosinolates.[7]

The biosynthesis of this compound is believed to follow the pathway for aliphatic glucosinolates, starting from methionine. A key final step is the hydroxylation of the precursor gluconapin (3-butenyl glucosinolate) to form progoitrin and its epimer, this compound.[1][8] This hydroxylation is catalyzed by a 2-oxoglutarate-dependent dioxygenase (ODD).[1][9]

Biosynthetic Pathway Diagram

G Met Methionine OxoAcid1 ω-methylthio-2-oxoalkanoic acid Met->OxoAcid1 BCAT4 ChainElongation Chain Elongation (MAM, IPMI, IPMDH) OxoAcid1->ChainElongation HomoMet Chain-Elongated Homomethionine ChainElongation->HomoMet CoreStructure Core Glucosinolate Structure Formation (CYP79, CYP83, UGT74, SOT) HomoMet->CoreStructure Gluconapin Gluconapin (3-butenyl glucosinolate) CoreStructure->Gluconapin Hydroxylation Hydroxylation (ODD / GSL-OH) Gluconapin->Hydroxylation Progoitrin This compound / Progoitrin Hydroxylation->Progoitrin invis1 invis2

Caption: The aliphatic glucosinolate pathway leading to this compound.

Key Enzymes in this compound Biosynthesis

The in vitro reconstitution of this pathway requires the expression and purification of several key enzymes.

Enzyme ClassSpecific Enzymes (Examples from Arabidopsis)Function
Branched-Chain AminotransferaseBCAT4Catalyzes the initial deamination of methionine to a 2-oxo acid.[6][10]
Methylthioalkylmalate SynthaseMAM1, MAM3Condenses the 2-oxo acid with acetyl-CoA, a key step in chain elongation.[3][5]
Isopropylmalate IsomeraseIPMIIsomerizes the 2-malate derivative during the chain elongation cycle.[5][10]
Isopropylmalate DehydrogenaseIPMDHCatalyzes the oxidative decarboxylation in the final step of the chain elongation cycle.[5][10]
Cytochrome P450 MonooxygenasesCYP79F1, CYP83A1Involved in the conversion of the elongated amino acid to the glucosinolate core structure.[6][7]
UDP-GlycosyltransferaseUGT74B1Glucosylates the thiohydroximate intermediate to form desulfoglucosinolate.[5]
SulfotransferaseSOT16, SOT18Catalyzes the final sulfation step to produce the intact glucosinolate.[5]
2-Oxoglutarate-Dependent DioxygenaseODD (GSL-OH locus)Hydroxylates the side chain of gluconapin to form (epi)-progoitrin.[1][8]

Application Note 1: Recombinant Enzyme Production

For in vitro studies, the biosynthetic enzymes must be produced in a heterologous expression system, such as Escherichia coli. This allows for the purification of active enzymes for use in reconstitution assays.

Protocol 1.1: Expression and Purification of Biosynthetic Enzymes

This protocol is a general guideline for expressing and purifying enzymes like Methylthioalkylmalate Synthase (MAMS), which can be adapted for other enzymes in the pathway.

1. Gene Cloning and Vector Construction:

  • Synthesize or PCR-amplify the coding sequence of the target enzyme (e.g., BocODD1 from Chinese Kale or MAM1 from A. thaliana).
  • Clone the gene into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) for expression in E. coli.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli strain, such as Rosetta II (DE3) cells.[10]
  • Grow a 10 mL starter culture overnight at 37°C in Terrific Broth (TB) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).
  • Inoculate 1 L of TB with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (A600) reaches ~0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[10]
  • Continue to grow the culture overnight at a reduced temperature, typically 16-20°C, to improve protein solubility.[10]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).[10]
  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM imidazole, 300 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail).[10]
  • Lyse the cells using sonication or a French press.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM).
  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
  • Analyze the eluted fractions by SDS-PAGE to confirm protein purity and size.
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Application Note 2: In Vitro Reconstitution Assay

With purified enzymes, the biosynthetic pathway can be reconstituted in a stepwise or complete manner to produce and study this compound.

Protocol 2.1: In Vitro Hydroxylation of Gluconapin

This protocol focuses on the final, specific step in this compound biosynthesis: the conversion of gluconapin.

1. Reaction Components:

ComponentStock ConcentrationFinal Concentration
HEPES Buffer (pH 7.5)1 M50 mM
Gluconapin (Substrate)10 mM100-500 µM
2-Oxoglutarate100 mM1 mM
Ascorbate100 mM1 mM
(NH₄)₂Fe(SO₄)₂·6H₂O10 mM100 µM
Purified ODD Enzyme1-5 mg/mL2-10 µM
Nuclease-free water-To final volume

2. Reaction Setup:

  • Set up a total reaction volume of 50-100 µL in a microcentrifuge tube.
  • Add buffer, water, 2-oxoglutarate, ascorbate, and the iron cofactor.
  • Add the substrate, gluconapin.
  • Initiate the reaction by adding the purified ODD enzyme.
  • Incubate the reaction at 30°C for 1-4 hours.

3. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (95°C for 5 min).
  • Centrifuge the quenched reaction mixture (e.g., 14,000 x g for 10 min) to pellet the precipitated enzyme.
  • Transfer the supernatant to a new tube for analysis.

Application Note 3: Analysis of Reaction Products

The products of the in vitro reaction, specifically this compound, must be identified and quantified using analytical techniques.

Protocol 3.1: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting glucosinolates.[2]

1. Chromatographic Separation:

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

2. Mass Spectrometry Detection:

  • Ionization Mode: Negative electrospray ionization (ESI-).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound/Progoitrin: m/z 388 → 97[2]
  • Internal Standard (e.g., Sinigrin): m/z 358 → 97[2]
  • Data Analysis: Quantify this compound by comparing its peak area to that of a standard curve prepared with a purified this compound standard.

Experimental Workflow Diagram

G A Gene Synthesis / Cloning into Expression Vector B Transformation into E. coli Expression Host (e.g., Rosetta II) A->B C Protein Expression (IPTG Induction) B->C D Cell Lysis & Clarification C->D E Purification (e.g., Ni-NTA Affinity Chromatography) D->E F In Vitro Reaction (Enzyme + Substrates + Cofactors) E->F G Reaction Quench & Sample Preparation F->G H Product Analysis (LC-MS/MS) G->H I Data Analysis & Quantification H->I

Caption: Overall workflow for in vitro this compound biosynthesis studies.

References

Application Notes and Protocols for Epi-Progoitrin in Food Science and Nutrition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of epi-progoitrin in food science and nutrition. This document details its significance, methods for its analysis, its fate during food processing, and its potential nutritional implications. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to this compound

This compound, a glucosinolate and an epimer of progoitrin, is a naturally occurring secondary metabolite found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and kale.[1][2] Glucosinolates and their hydrolysis products are of significant interest in food science and nutrition due to their potential impact on human health, contributing to both the characteristic bitter taste of these vegetables and their purported health-promoting or antinutritional properties.[2][3]

Upon plant tissue damage, such as during food preparation or mastication, this compound is hydrolyzed by the endogenous enzyme myrosinase. This reaction yields several breakdown products, including goitrin ((5R)-5-vinyl-1,3-oxazolidine-2-thione), nitriles, and epithionitriles.[1][4] Goitrin is a compound known for its goitrogenic activity, meaning it can interfere with thyroid hormone synthesis.[5][6] However, the health risks to humans at typical dietary consumption levels are considered minimal.[7] Conversely, other glucosinolate hydrolysis products, such as isothiocyanates from related glucosinolates like glucoraphanin, are recognized for their potential anticarcinogenic properties.[5][8] Understanding the concentration, stability, and bioactivity of this compound is therefore crucial for assessing the nutritional quality and safety of Brassica vegetables.

Applications in Food Science and Nutrition

The study of this compound has several key applications:

  • Food Quality and Sensory Analysis: this compound contributes to the bitterness of Brassica vegetables, influencing consumer acceptance.[2] Its quantification is important for breeding programs aiming to develop more palatable cultivars with desirable sensory profiles.

  • Nutritional Assessment: As a precursor to the goitrogen goitrin, monitoring this compound levels in foods is relevant for nutritional risk assessment, particularly for populations with high consumption of Brassica vegetables or those with pre-existing thyroid conditions.[5]

  • Food Processing and Stability: The concentration of this compound and its conversion to goitrin are significantly affected by food processing techniques such as cooking and fermentation.[4][9] Research in this area aims to optimize processing methods to minimize the formation of antinutritional compounds while preserving beneficial ones.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential to determine its physiological effects. Pharmacokinetic studies help to elucidate its bioavailability and potential for in vivo activity.[5][10]

  • Bioactivity Studies: Investigating the direct biological effects of this compound and its hydrolysis products on cellular pathways can uncover potential health benefits or risks. This includes studies on its anti-inflammatory, antioxidant, and cytotoxic properties.

Quantitative Data

The concentration of this compound and its epimer, progoitrin, varies significantly among different Brassica vegetables and even between cultivars of the same vegetable. The following tables summarize reported concentrations in various studies.

Table 1: Concentration of this compound and Progoitrin in Various Brassica Vegetables

VegetableCultivar/VarietyThis compound Content (μmol/g DW)Progoitrin Content (μmol/g DW)Reference
Cabbage (Brassica oleracea var. capitata)146 genotypes (average)0.111.23[11]
Chinese Cabbage (Brassica rapa ssp. pekinensis)134 accessions (range)Not specified155.28 to 8536.51 (μmol/kg DW)[3][12]
Turnip Greens (Brassica rapa)Not specifiedNot specified0.38–2.26[13]
Turnip Tops (Brassica rapa)Not specifiedNot specifiedNot specified[13]

Note: DW = Dry Weight. A strong positive correlation (r = 0.99) has been observed between progoitrin and this compound content in Chinese cabbage.[12][14] In some studies, progoitrin and this compound are reported as a combined value.

Table 2: Pharmacokinetic Parameters of this compound and Progoitrin in Rats

ParameterThis compoundProgoitrinReference
Oral Administration (20, 25, or 30 mg/kg) [5][10]
Cmax (μg/L)Slightly higher than progoitrin-[5][10]
AUC (μg·h/L)Slightly higher than progoitrin-[5][10]
Oral Bioavailability (%)7.7 - 9.320.1 - 34.1[5][10]
Intravenous Administration (2 mg/kg) [5][10]
Cmax (μg/L)~3-fold higher than progoitrin-[5][10]
AUC (μg·h/L)~3-fold higher than progoitrin-[5][10]
Half-life (h)Longer than progoitrinShorter than this compound[5][10]

Experimental Protocols

This section provides detailed protocols for the extraction, analysis, and bioactivity assessment of this compound.

Protocol for Extraction and Quantification of this compound by HPLC

This protocol is adapted from established methods for glucosinolate analysis.[15]

Objective: To extract and quantify this compound from Brassica vegetable samples.

Materials:

  • Freeze-dryer

  • Grinder/blender

  • 70% Methanol (MeOH)

  • Deactivated Myrosinase (by heating the plant material)

  • Internal Standard (e.g., Sinigrin)

  • DEAE-Sephadex A-25

  • Purified Arylsulfatase

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Freeze-dry fresh vegetable material to a constant weight.

    • Grind the dried material to a fine powder.

    • To inactivate endogenous myrosinase, heat the powder (e.g., 75°C for 1 min) or perform the extraction with boiling 70% methanol.

  • Extraction:

    • Weigh approximately 100 mg of the dried powder into a tube.

    • Add a known amount of internal standard (e.g., sinigrin).

    • Add 2 mL of boiling 70% methanol and vortex thoroughly.

    • Incubate at 70°C for 30 minutes in a water bath, with occasional vortexing.

    • Centrifuge at 5000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Desulfation:

    • Prepare a small column with DEAE-Sephadex A-25.

    • Apply the glucosinolate extract to the column.

    • Wash the column with water.

    • Add 75 µL of purified arylsulfatase solution and leave overnight at room temperature to desulfate the glucosinolates.

    • Elute the desulfo-glucosinolates with ultrapure water.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-1 min, 1% B; 1-20 min, 1-25% B; 20-25 min, 25-50% B; 25-30 min, 50-1% B; 30-35 min, 1% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.

    • Quantification: Identify the this compound peak based on retention time compared to a standard. Quantify using the internal standard method and a calibration curve of a known standard.

Protocol for In Vitro Bioaccessibility of this compound using a Simulated Digestion Model

This protocol is based on the INFOGEST standardized in vitro digestion method.[16][17]

Objective: To assess the bioaccessibility of this compound from a food matrix under simulated gastrointestinal conditions.

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

  • pH meter and titration equipment (HCl and NaHCO3)

  • Shaking water bath at 37°C

  • Centrifuge

Procedure:

  • Oral Phase:

    • Mix 5 g of the food sample with 3.5 mL of SSF.

    • Add 0.5 mL of α-amylase solution.

    • Adjust pH to 7.0.

    • Add 1 mL of water and incubate for 2 minutes at 37°C with gentle mixing.

  • Gastric Phase:

    • Add 7.5 mL of SGF to the oral bolus.

    • Add 1.6 mL of pepsin solution.

    • Adjust pH to 3.0 with HCl.

    • Add water to a final volume of 20 mL.

    • Incubate for 2 hours at 37°C with constant mixing.

  • Intestinal Phase:

    • Add 11 mL of SIF to the gastric chyme.

    • Add 5.0 mL of pancreatin solution and 3.0 mL of bile salt solution.

    • Adjust pH to 7.0 with NaHCO3.

    • Add water to a final volume of 40 mL.

    • Incubate for 2 hours at 37°C with constant mixing.

  • Sample Analysis:

    • After digestion, centrifuge the sample to separate the soluble (bioaccessible) fraction from the insoluble residue.

    • Analyze the supernatant for this compound content using the HPLC or LC-MS/MS method described previously.

    • Calculate bioaccessibility as: (Amount of this compound in supernatant / Total amount of this compound in the initial sample) x 100%.

Protocol for Cell Viability Assessment using the MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a cell line (e.g., Caco-2 for intestinal cells or a cancer cell line).[18][19]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol for Measuring Anti-inflammatory Activity (Nitric Oxide Inhibition)

Objective: To assess the potential of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][6][9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS (from E. coli)

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and groups with this compound alone to check for direct effects.

  • Nitric Oxide Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Mix equal parts of Griess Reagent A and B immediately before use.

    • Add 100 µL of the mixed Griess Reagent to each 100 µL of supernatant in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Express the results as a percentage of NO inhibition compared to the LPS-only group.

Visualizations

Biosynthetic Pathway of Progoitrin

progoitrin_biosynthesis glucoraphanin Glucoraphanin gsl_alk GSL-ALK (Glucosinolate Alkenylation) glucoraphanin->gsl_alk gluconapin Gluconapin gsl_oh GSL-OH (Glucosinolate Hydroxylation) gluconapin->gsl_oh progoitrin Progoitrin myrosinase Myrosinase (Hydrolysis) progoitrin->myrosinase goitrin Goitrin gsl_alk->gluconapin gsl_oh->progoitrin myrosinase->goitrin

Caption: Biosynthesis of progoitrin from glucoraphanin and its subsequent hydrolysis to goitrin.

Experimental Workflow for this compound Analysis in Food

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis sample Brassica Vegetable freeze_dry Freeze-drying sample->freeze_dry grind Grinding freeze_dry->grind inactivate Myrosinase Inactivation grind->inactivate extraction Methanol Extraction inactivate->extraction purification DEAE-Sephadex Purification extraction->purification desulfation Enzymatic Desulfation purification->desulfation hplc HPLC-UV Analysis desulfation->hplc Quantification lcms LC-MS/MS Analysis desulfation->lcms Identification & Quantification health_implications cluster_processing Processing/Consumption cluster_products Hydrolysis Products cluster_effects Potential Health Effects epiprogoitrin This compound (in Brassica vegetables) myrosinase Myrosinase Hydrolysis (Chewing, Processing) epiprogoitrin->myrosinase sensory Bitterness epiprogoitrin->sensory goitrin Goitrin myrosinase->goitrin other_products Nitriles, etc. myrosinase->other_products goitrogenic Goitrogenic Effect (Thyroid Interference) goitrin->goitrogenic

References

Methods for Assessing the Goitrogenic Potential of epi-Progoitrin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the goitrogenic potential of epi-progoitrin and its derivatives. The methodologies outlined here cover in vitro, in vivo, and in silico approaches to provide a comprehensive framework for evaluating the anti-thyroid activity of these compounds.

Introduction to Goitrogenicity and this compound

Goitrogens are substances that disrupt the normal function of the thyroid gland, leading to an enlargement known as a goiter. They primarily interfere with the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This interference can trigger a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, leading to thyroid cell proliferation.

This compound is a glucosinolate found in certain Brassica vegetables. Upon ingestion and hydrolysis by the enzyme myrosinase, it is converted to epi-goitrin, an active goitrogenic compound. Assessing the goitrogenic potential of this compound derivatives is crucial for understanding the health implications of diets rich in these compounds and for the safety assessment of new drug candidates that may share similar structural motifs.

The primary mechanisms of goitrogenic action include:

  • Inhibition of Iodide Uptake: Competitive inhibition of the sodium-iodide symporter (NIS), which transports iodide into thyroid follicular cells.

  • Inhibition of Thyroid Peroxidase (TPO): TPO is a key enzyme that catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin (iodination), as well as the coupling of iodotyrosine residues to form T3 and T4.

In Vitro Assessment of Goitrogenic Potential

In vitro assays provide a rapid and high-throughput means to screen compounds for their potential to interfere with key steps in thyroid hormone synthesis.

Iodide Uptake Inhibition Assay

This assay evaluates the ability of a test compound to inhibit the uptake of iodide into thyroid cells, a process mediated by the sodium-iodide symporter (NIS).

Principle: The assay measures the amount of radio-labeled iodide (e.g., ¹²⁵I) or non-radioactive iodide taken up by a thyroid cell line in the presence and absence of the test compound. A reduction in iodide uptake in the presence of the compound indicates potential NIS inhibition.

Experimental Protocol: Radioactive Iodide Uptake (RAIU) Assay using FRTL-5 Cells

  • Cell Culture:

    • Culture Fischer Rat Thyroid Line-5 (FRTL-5) cells in Coon's modified Ham's F-12 medium supplemented with 5% calf serum, 1% penicillin-streptomycin, and a six-hormone mixture (insulin, hydrocortisone, transferrin, glycyl-L-histidyl-L-lysine acetate, somatostatin, and TSH).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, seed cells in 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the confluent FRTL-5 cell monolayers twice with 200 µL of uptake buffer (e.g., Hank's Balanced Salt Solution).

    • Add 89 µL of fresh uptake buffer back to each well.

    • Prepare serial dilutions of the this compound derivative (and a positive control such as potassium perchlorate, KClO₄) at 100x the final concentration in an appropriate solvent (e.g., DMSO).

    • Add 1 µL of the test compound or control solution to each well.

    • Immediately add 10 µL of a solution containing ¹²⁵I (to a final activity of 0.1 µCi per well) and unlabeled sodium iodide (NaI).

    • Incubate the plate at room temperature for 2 hours.

    • Terminate the uptake by washing the cells twice with 200 µL of ice-cold uptake buffer.

    • Lyse the cells by adding 100 µL of 0.1 N NaOH to each well and incubating for 10 minutes.

    • Transfer the lysate to scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of iodide uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of iodide uptake).

Data Presentation:

CompoundCell LineAssay MethodIC₅₀ (µM)Reference
GoitrinHumanRadioiodine Uptake194 µmol (minimal inhibitory dose)[1][2]
Perchlorate (KClO₄)FRTL-5RAIUData not found-
Thyroid Peroxidase (TPO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of TPO, a critical step in thyroid hormone synthesis. Two common methods are the guaiacol oxidation assay and the Amplex® UltraRed (AUR) assay.

Principle: Both assays measure the peroxidase activity of TPO. In the guaiacol assay, TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂) to form a colored product, which is measured spectrophotometrically. In the AUR assay, TPO catalyzes the oxidation of the fluorogenic substrate Amplex® UltraRed to the fluorescent product, resorufin. Inhibition of TPO results in a decreased rate of product formation.

Experimental Protocol: Guaiacol Oxidation Assay

  • Preparation of Thyroid Microsomes:

    • Homogenize porcine or rat thyroid glands in a sucrose buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Isolate the microsomal fraction, which is rich in TPO, by further centrifugation steps.

    • Determine the protein concentration of the microsomal preparation.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add 50 µL of buffer (e.g., sodium/potassium phosphate buffer, pH 7.4).

    • Add 40 µL of the test compound solution (this compound derivative) at various concentrations. For the control, add buffer or vehicle.

    • Add 50 µL of 35 mM guaiacol solution.

    • Add 20 µL of the TPO enzyme preparation (thyroid microsomes).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 30 seconds).

    • Initiate the reaction by adding 50 µL of 300 µM H₂O₂.

    • Immediately measure the increase in absorbance at 470 nm over time (e.g., every minute for 3 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (change in absorbance per minute).

    • Determine the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value from the dose-response curve.

Experimental Protocol: Amplex® UltraRed (AUR)-TPO Assay

  • Reagent Preparation:

    • Prepare a working solution of Amplex® UltraRed reagent and H₂O₂ in an appropriate buffer.

    • Prepare thyroid microsomal TPO extract.

  • Assay Procedure (384-well plate format for high-throughput screening):

    • Add the test compound at various concentrations to the wells of a black 384-well plate.

    • Add the TPO enzyme preparation to each well.

    • Initiate the reaction by adding the Amplex® UltraRed/H₂O₂ working solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation:

CompoundAssay MethodIC₅₀ (µM)Reference
Propylthiouracil (PTU)GuaiacolData not found-
Methimazole (MMI)GuaiacolData not found-
GoitrinGuaiacol / AURData not found-
FisetinTPO Inhibition0.6[3]
KaempferolTPO Inhibition1.5[3]
NaringeninTPO Inhibition2.2[3]
QuercetinTPO Inhibition2.4[3]

In Vivo Assessment of Goitrogenic Potential

In vivo studies in animal models, typically rats, are essential to confirm the goitrogenic effects observed in vitro and to assess the overall impact on the hypothalamic-pituitary-thyroid (HPT) axis.

Principle: Rats are administered the test compound for a specified period. The goitrogenic potential is evaluated by measuring changes in serum thyroid hormone levels (T3, T4, TSH), thyroid gland weight, and histological changes in the thyroid gland.

Experimental Protocol: 28-Day Repeated Dose Study in Rats

  • Animals and Dosing:

    • Use young adult male and female Sprague-Dawley or Wistar rats.

    • Acclimatize the animals for at least one week before the study.

    • Divide the animals into multiple groups (e.g., vehicle control, positive control such as propylthiouracil (PTU), and at least three dose levels of the this compound derivative).

    • Administer the test compound daily by oral gavage for 28 days.

  • Sample Collection and Measurements:

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the end of the 28-day period, collect blood samples for measurement of serum T3, T4, and TSH levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Euthanize the animals and carefully dissect and weigh the thyroid glands.

    • Fix the thyroid glands in 10% neutral buffered formalin for histopathological examination.

  • Histopathology:

    • Process the fixed thyroid tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the sections for changes such as follicular cell hypertrophy and/or hyperplasia, and changes in colloid content.

  • Data Analysis:

    • Statistically compare the mean serum hormone levels, thyroid weights (absolute and relative to body weight), and histopathological findings between the treated groups and the control group.

Data Presentation:

Table 3: Illustrative In Vivo Effects of Goitrogens on Thyroid Parameters in Rats (Note: Data for a known goitrogen, Propylthiouracil (PTU), are presented as a representative example due to the lack of specific data for purified this compound derivatives)[4][5]

Treatment Group (Dose)Serum T4Serum T3Serum TSHThyroid Gland WeightHistopathology
ControlNormalNormalNormalNormalNormal follicular architecture
PTU (low dose)DecreasedDecreasedIncreasedIncreasedMild follicular cell hypertrophy
PTU (high dose)Markedly DecreasedMarkedly DecreasedMarkedly IncreasedMarkedly IncreasedSevere follicular cell hypertrophy and hyperplasia, reduced colloid

Gene Expression Analysis

Analyzing changes in the expression of genes involved in thyroid function can provide mechanistic insights into the goitrogenic action of a compound.

Principle: Thyroid cells or tissues are exposed to the test compound, and changes in the mRNA levels of key genes are quantified using techniques like quantitative real-time PCR (RT-qPCR) or microarray/RNA-sequencing.

Key Target Genes:

  • Sodium-Iodide Symporter (NIS or SLC5A5): Involved in iodide uptake.

  • Thyroglobulin (Tg): The protein on which thyroid hormones are synthesized.

  • Thyroid Peroxidase (TPO): The key enzyme for hormone synthesis.

  • TSH Receptor (TSHR): Mediates the effects of TSH on the thyroid gland.

Experimental Protocol: RT-qPCR for Gene Expression Analysis

  • Cell/Tissue Treatment:

    • Treat a suitable thyroid cell line (e.g., FRTL-5) with the this compound derivative at various concentrations for a defined period (e.g., 24-48 hours).

    • Alternatively, use thyroid tissue from in vivo studies.

  • RNA Isolation:

    • Isolate total RNA from the cells or tissues using a commercial kit or a standard method like TRIzol extraction.

    • Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR:

    • Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., ACTB, GAPDH) for normalization.

    • Use a fluorescent dye like SYBR Green or a probe-based system (e.g., TaqMan) for detection.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (2-ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

    • Statistically analyze the changes in gene expression between treated and control groups.

In Silico Assessment

Computational methods can be used to predict the goitrogenic potential of compounds based on their chemical structure and to understand their interaction with target proteins.

Principle:

  • Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of compounds with their biological activity (e.g., TPO inhibition).[6][7]

  • Molecular Docking: Simulates the binding of a ligand (e.g., epi-goitrin) to the active site of a target protein (e.g., TPO) to predict binding affinity and interactions.[4][8]

Protocol: Molecular Docking of Epi-goitrin to TPO

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of human TPO from a protein data bank or generate a homology model.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of epi-goitrin and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the TPO structure (typically the heme-containing active site).

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of epi-goitrin within the TPO active site.

  • Analysis:

    • Analyze the predicted binding poses and calculate the binding energy or docking score.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between epi-goitrin and the amino acid residues of the TPO active site.

Visualizations

Signaling Pathways and Experimental Workflows

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell Iodine_lumen Iodine (I2) Iodide_cell->Iodine_lumen Efflux TPO TPO MIT_DIT MIT & DIT on Tg TPO->MIT_DIT TPO->Iodine_lumen Tg Thyroglobulin (Tg) Tg->MIT_DIT T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling H2O2 H2O2 H2O2->TPO Oxidation Iodine_lumen->MIT_DIT

Caption: Key steps in thyroid hormone synthesis within the thyroid follicle.

TSH_Signaling_Pathway TSH TSH TSHR TSH Receptor TSH->TSHR Binds G_protein Gs Protein TSHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↑ Gene Expression (NIS, Tg, TPO) CREB->Gene_Expression Promotes

Caption: The TSH receptor-cAMP signaling pathway in thyroid cells.[1][9][10][11]

Goitrogen_Assessment_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_mechanistic Mechanistic Studies start Test Compound (this compound Derivative) Iodide_Uptake Iodide Uptake Assay (e.g., FRTL-5 cells) start->Iodide_Uptake TPO_Inhibition TPO Inhibition Assay (Guaiacol or AUR) start->TPO_Inhibition invitro_result Determine IC50 values Iodide_Uptake->invitro_result TPO_Inhibition->invitro_result Animal_Study Rat 28-Day Study invitro_result->Animal_Study If active In_Silico In Silico Modeling (QSAR, Docking) invitro_result->In_Silico Hormone_Analysis Measure T3, T4, TSH Animal_Study->Hormone_Analysis Thyroid_Analysis Thyroid Weight & Histopathology Animal_Study->Thyroid_Analysis invivo_result Assess Goitrogenic Effect Hormone_Analysis->invivo_result Thyroid_Analysis->invivo_result Gene_Expression Gene Expression Analysis (RT-qPCR, Microarray) invivo_result->Gene_Expression end Characterize Goitrogenic Potential invivo_result->end mechanism_result Elucidate Mechanism of Action Gene_Expression->mechanism_result In_Silico->mechanism_result mechanism_result->end

References

Application Notes and Protocols for Epi-Progoitrin in Insecticidal and Herbicidal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of epi-progoitrin and its hydrolysis products in the research and development of novel insecticides and herbicides. This compound, a glucosinolate found in species of the Brassicaceae family, is a precursor to several biologically active compounds. Upon enzymatic hydrolysis by myrosinase, it releases a cascade of molecules with significant potential for pest and weed management.

Introduction

This compound, or (2S)-2-hydroxy-3-butenyl glucosinolate, is a naturally occurring secondary metabolite. In intact plant tissues, it is physically separated from the enzyme myrosinase. When plant cells are damaged, for instance by herbivory or mechanical disruption, myrosinase comes into contact with this compound, catalyzing its hydrolysis. This reaction produces unstable intermediates that rearrange to form a variety of bioactive compounds, primarily (5R)-5-vinyl-1,3-oxazolidine-2-thione (epigoitrin), (2S)-1-cyano-2-hydroxy-3-butene, and diastereomers of (2S)-1-cyano-2-hydroxy-3,4-epithiobutane.[1][2] These breakdown products have demonstrated both insecticidal and herbicidal properties, making this compound a valuable subject for agrochemical research.

Mechanism of Action

The biological activity of this compound is not attributed to the parent molecule itself, but rather to its hydrolysis products. The primary mechanisms of action are distinct for herbicidal and insecticidal effects.

Herbicidal Mechanism of Action

The phytotoxicity of this compound derivatives, particularly isothiocyanates and related compounds, is multifaceted. Key mechanisms include:

  • Induction of Oxidative Stress: Isothiocyanates can induce the production of reactive oxygen species (ROS) in plant cells. This oxidative burst, mediated by enzymes like NADPH oxidase, disrupts cellular homeostasis and can lead to cell death.[3]

  • Cell Cycle Disruption: Studies on related isothiocyanates have shown that they can interfere with the plant cell cycle. This includes causing an accumulation of cells in the S-phase and down-regulating genes involved in mitosis, ultimately inhibiting plant growth.[4][5][6]

G cluster_plant_cell Plant Cell Epi_Progoitrin_Derivatives This compound Derivatives (e.g., Isothiocyanates) RBOHD NADPH Oxidase (RBOHD) Epi_Progoitrin_Derivatives->RBOHD activates Cell_Cycle_Regulation Cell Cycle Regulation Epi_Progoitrin_Derivatives->Cell_Cycle_Regulation disrupts ROS Reactive Oxygen Species (ROS) Production RBOHD->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Growth_Inhibition Root & Shoot Growth Inhibition Oxidative_Stress->Growth_Inhibition G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Regulation->G2_M_Arrest G2_M_Arrest->Growth_Inhibition

Proposed herbicidal mechanism of this compound derivatives.
Insecticidal Mechanism of Action

The insecticidal activity of this compound hydrolysis products is primarily linked to their high reactivity and ability to disrupt essential physiological processes in insects.

  • Mitochondrial Respiration Inhibition: Isothiocyanates have been shown to inhibit mitochondrial respiration. They can act as uncouplers of oxidative phosphorylation and directly damage mitochondrial membranes, leading to a collapse of the mitochondrial transmembrane potential and release of cytochrome c.[7][8][9][10]

  • Glutathione Depletion: As highly reactive electrophiles, isothiocyanates readily conjugate with glutathione (GSH), a critical antioxidant in insects. This detoxification pathway depletes cellular GSH levels, leading to increased oxidative stress and subsequent damage to proteins and other macromolecules. This can force the insect to catabolize protein to resynthesize GSH, leading to reduced growth and fitness.[11]

  • Potential Thyroid Hormone Disruption: Goitrin and epigoitrin are known to interfere with thyroid hormone synthesis in vertebrates.[12] While the endocrine system of insects is different, thyroid hormones have been shown to play a role in insect physiology.[13] This presents a potential, though less characterized, avenue for the insecticidal action of oxazolidine-2-thiones like epigoitrin.

G cluster_insect_cell Insect Cell Epi_Progoitrin_Derivatives This compound Derivatives (Isothiocyanates, Epigoitrin) Mitochondria Mitochondria Epi_Progoitrin_Derivatives->Mitochondria targets GSH Glutathione (GSH) Epi_Progoitrin_Derivatives->GSH conjugates with Respiration Inhibition of Mitochondrial Respiration Mitochondria->Respiration Insect_Mortality Insect Mortality & Reduced Growth Respiration->Insect_Mortality GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Insect_Mortality

Proposed insecticidal mechanism of this compound derivatives.

Quantitative Bioactivity Data

The following tables summarize the available quantitative and qualitative data for the biological activity of this compound hydrolysis products.

Table 1: Herbicidal Activity of this compound Hydrolysis Products against Lactuca sativa

CompoundChemical NameObserved EffectRelative Potency
1 (5R)-5-vinyl-1,3-oxazolidine-2-thione (Epigoitrin)Primarily inhibits root growthModerate
2 (2S)-1-cyano-2-hydroxy-3-buteneAffects the early phase of germinationModerate
3 erythro-(2S)-1-cyano-2-hydroxy-3,4-epithiobutaneInhibits both germination and root growthHigh
4 threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutaneInhibits both germination and root growthHigh

Data derived from a bioassay on Lactuca sativa.[2] "High" potency indicates effects were observed at doses 5-10 times lower than "Moderate" potency compounds.

Table 2: Insecticidal Activity of 1-Cyano-2-hydroxy-3-butene

Insect SpeciesCommon NameBioassay TypeLC₅₀ (24h)
Musca domesticaHouse FlyFumigant6.2 µg/cm³
Rhyzopertha dominicaLesser Grain BorerFumigant>19.60 µg/cm³

Data from fumigant toxicity bioassays.[14]

Experimental Protocols

Protocol for Enzymatic Hydrolysis of this compound

This protocol describes the generation of bioactive hydrolysis products from this compound using myrosinase.

G start Start: This compound Solution add_myrosinase Add Myrosinase Enzyme Solution start->add_myrosinase incubate Incubate at Room Temperature (e.g., 2-4 hours) add_myrosinase->incubate extraction Solvent Extraction (e.g., Dichloromethane) incubate->extraction purification Purification (e.g., Chromatography) extraction->purification end Bioactive Hydrolysis Products purification->end

Workflow for this compound hydrolysis.

Materials:

  • Purified this compound

  • Myrosinase (e.g., from white mustard seeds, Sinapis alba)

  • Phosphate buffer (100 mM, pH 6.5)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel

Procedure:

  • Prepare this compound Solution: Dissolve a known concentration of this compound in phosphate buffer (pH 6.5).

  • Enzyme Addition: Add myrosinase solution to the this compound solution. The enzyme-to-substrate ratio will influence the reaction rate and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Extraction: Once the hydrolysis is complete, stop the reaction and extract the aqueous mixture with an equal volume of dichloromethane three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification (Optional): The resulting crude extract containing the hydrolysis products can be used directly in bioassays or further purified by column chromatography if individual compounds are required.[2]

Protocol for Herbicidal Bioassay: Seed Germination and Root Growth Inhibition

This petri dish-based assay is suitable for rapid screening of the phytotoxic effects of this compound derivatives.

Materials:

  • Test compounds (hydrolysis products of this compound)

  • Solvent for stock solutions (e.g., DMSO or ethanol)

  • Distilled water

  • Petri dishes (60 mm diameter)

  • Filter paper

  • Seeds of a susceptible indicator species (e.g., lettuce, Lactuca sativa, or cress, Lepidium sativum)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. Make a dilution series in distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a solvent control.

  • Plate Preparation: Place one sterile filter paper disc into each petri dish.

  • Treatment Application: Pipette 2 mL of each test solution or control onto the filter paper in the corresponding petri dish, ensuring the paper is evenly moistened.

  • Seed Plating: Place 10-20 seeds of the indicator species, evenly spaced, onto the moist filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds at regular intervals (e.g., 24, 48, and 72 hours). A seed is considered germinated when the radicle has emerged.

    • Root Length: After a set period (e.g., 72 or 96 hours), carefully remove the seedlings and measure the length of the primary root.

  • Analysis: Calculate the germination inhibition percentage and root growth inhibition percentage relative to the solvent control. Determine IC₅₀ values using dose-response curve analysis.

Protocol for Insecticidal Bioassay: Fumigant Toxicity Assay

This assay is suitable for volatile breakdown products of this compound.

Materials:

  • Test compounds

  • Acetone or other suitable volatile solvent

  • Glass vials or jars with airtight lids (e.g., 20 mL scintillation vials)

  • Filter paper discs

  • Test insects (e.g., house flies, Musca domestica, or a stored product pest like the lesser grain borer, Rhyzopertha dominica)

  • Micro-syringe

Procedure:

  • Prepare Test Solutions: Dissolve the test compounds in acetone to create a range of concentrations.

  • Treatment Application: Apply a small, precise volume (e.g., 10 µL) of a test solution onto a filter paper disc. Allow the solvent to evaporate completely, leaving a known amount of the test compound on the paper.

  • Assay Setup: Place the treated filter paper into a glass vial.

  • Insect Introduction: Introduce a known number of adult insects (e.g., 10-20) into the vial and seal it tightly.

  • Controls: Prepare a control group with filter paper treated only with the solvent.

  • Incubation: Maintain the vials at a constant temperature (e.g., 25°C).

  • Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 6, 12, 24 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula if necessary, and determine the LC₅₀ value through probit analysis.[14]

Conclusion

This compound serves as a valuable natural source of bioactive compounds with demonstrated potential for development as novel insecticides and herbicides. The protocols outlined in these notes provide a foundation for researchers to explore the efficacy and mechanisms of action of this compound's hydrolysis products. Further research is warranted to elucidate the precise molecular targets of these compounds and to optimize their formulation and application for effective pest and weed management in agricultural systems.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Epi-Progoitrin and Progoitrin by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the diastereomers epi-progoitrin and progoitrin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and progoitrin?

This compound and progoitrin are diastereomers, specifically epimers, meaning they differ in the configuration at only one chiral center.[1] This structural similarity makes their separation challenging, often resulting in co-elution or poor resolution with standard reversed-phase HPLC methods. Their high polarity also presents a challenge for traditional C18 columns.

Q2: What type of HPLC method is most effective for separating these compounds?

Hydrophilic Interaction Liquid Chromatography (HILIC) is generally more effective than Reverse Phase Liquid Chromatography (RPLC) for separating highly polar compounds like glucosinolates, including this compound and progoitrin.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which provides better retention and selectivity for these analytes. Mixed-mode reversed-phase/weak anion-exchange columns have also shown promise for improving the separation of glucosinolates from complex matrices.[4]

Q3: Can I use UV detection for these compounds?

Yes, UV detection is commonly used for the analysis of glucosinolates. The typical detection wavelength is around 229 nm.[5] For more sensitive and specific detection, especially in complex matrices or for pharmacokinetic studies, coupling HPLC with mass spectrometry (MS) is recommended.[1][6]

Q4: Are there any validated methods available for the quantification of this compound and progoitrin?

Yes, a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of this compound and progoitrin in biological samples.[1][6][7]

Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of this compound and Progoitrin Peaks

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for these diastereomers.

    • Solution: Switch to a HILIC column. Columns with zwitterionic or amide-bonded stationary phases can offer improved selectivity for polar compounds.[2][8][9]

  • Mobile Phase Composition Not Optimized: The organic solvent percentage, buffer concentration, and pH of the mobile phase are critical for achieving separation.

    • Solution 1 (HILIC): Adjust the acetonitrile concentration. Increasing the acetonitrile content in the mobile phase generally increases the retention and can improve the resolution of closely eluting hydrophilic compounds.[2]

    • Solution 2 (General): Modify the mobile phase pH. The pH can affect the ionization state of the analytes and their interaction with the stationary phase, thereby influencing selectivity.[10][11] Experiment with a pH range around the pKa of the compounds if known.

    • Solution 3 (General): Change the buffer concentration. Glucosinolate retention can be inversely related to the buffer concentration in mixed-mode chromatography.[4]

  • Inadequate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Solution: Optimize the column temperature. Increasing the temperature generally decreases retention times but can sometimes improve or worsen selectivity depending on the compounds and the stationary phase.[12][13][14] It is a parameter worth investigating systematically.

Problem 2: Broad or Tailing Peaks

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can cause peak tailing for polar analytes.

    • Solution: Use an end-capped column or switch to a column with a different stationary phase chemistry (e.g., polymer-based HILIC).

  • Mismatched Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Solution: Dissolve and inject your sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 3: No or Low Signal for Peaks

Possible Causes and Solutions:

  • Incorrect Detection Wavelength:

    • Solution: Ensure your UV detector is set to an appropriate wavelength for glucosinolates, typically around 229 nm.[5]

  • Sample Degradation: Glucosinolates can be unstable under certain conditions.

    • Solution: Ensure proper sample preparation and storage. Use fresh samples and standards.

  • Issues with the HPLC System: This could be due to a variety of factors including leaks, pump issues, or detector malfunction.

    • Solution: Perform a systematic check of the HPLC system, starting from the solvent reservoirs to the detector, to identify any potential hardware issues.

Data Presentation

Table 1: Influence of Acetonitrile Concentration on Resolution (Rs) in HILIC

Acetonitrile Concentration (%)Resolution (Rs) of Glucoraphanin and Glucoiberin*Elution Time
70%1.21 (Good)Shorter
75%1.58 (Better)Moderate
80%2.20 (Very Well Separated)Longer (more than double of 70%)

*Data adapted from a study on closely related glucosinolates, demonstrating the principle of optimizing acetonitrile concentration in HILIC to improve resolution.[2] The same principle can be applied to the separation of this compound and progoitrin.

Experimental Protocols

UHPLC-MS/MS Method for Quantification of this compound and Progoitrin

This protocol is based on a validated method for the pharmacokinetic study of this compound and progoitrin.[1]

1. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (the original study does not specify the exact column, but a C18 column is commonly used for initial method development before moving to HILIC if needed).

  • Mobile Phase:

    • Solvent A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium acetate).

    • Solvent B: Acetonitrile or methanol.

    • A gradient elution is typically used to separate the compounds from the matrix.

  • Flow Rate: A typical flow rate for UHPLC is 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.[5][13]

  • Injection Volume: 2-10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound/Progoitrin: m/z 388 → 97

    • Internal Standard (e.g., Sinigrin): m/z 358 → 97[1]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.

3. Sample Preparation (from Plasma):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Collect the supernatant and inject a portion into the UHPLC-MS/MS system.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Biological or Plant Sample Extraction Extraction of Glucosinolates Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification FinalSample Final Sample in Injection Solvent Purification->FinalSample Injector Injector FinalSample->Injector Column HPLC Column (e.g., HILIC) Injector->Column Detector Detector (UV or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report Troubleshooting_Logic Start Poor Resolution of This compound & Progoitrin CheckColumn Is the column appropriate? (e.g., HILIC for polar compounds) Start->CheckColumn ChangeColumn Action: Switch to a HILIC column. CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes AdjustACN Action: Adjust acetonitrile concentration. CheckMobilePhase->AdjustACN No AdjustpH Action: Optimize mobile phase pH. CheckMobilePhase->AdjustpH Partially CheckTemp Is the column temperature optimized? CheckMobilePhase->CheckTemp Yes AdjustACN->CheckTemp AdjustpH->CheckTemp AdjustTemp Action: Systematically vary column temperature. CheckTemp->AdjustTemp No ConsultExpert Further optimization or expert consultation may be needed. CheckTemp->ConsultExpert Yes AdjustTemp->ConsultExpert

References

Technical Support Center: Optimizing Epi-Progoitrin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of epi-progoitrin from plant materials.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other glucosinolates.

Issue Potential Cause Recommended Solution
Low or No this compound Recovery Myrosinase Activity: The enzyme myrosinase, released upon tissue damage, hydrolyzes this compound into other compounds.[1]Inactivate Myrosinase Immediately: Use heated solvents (e.g., boiling 70% methanol or 80% ethanol) to denature the enzyme.[2] Alternatively, extraction with cold methanol can also be effective at inhibiting myrosinase activity.[3] Freeze-drying the plant material prior to extraction can also help inactivate myrosinase.[4]
Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for extracting the polar this compound molecule.Optimize Solvent System: Aqueous methanol or ethanol solutions are generally effective. A common starting point is 70% methanol.[2] For broccoli sprouts, a 50% ethanol/water mixture at 40°C has been shown to be effective for glucosinolate extraction.[5] Experiment with different ratios of alcohol to water to find the optimal polarity for your specific plant matrix.
Degradation of this compound: Glucosinolates can be unstable under certain conditions, such as high temperatures over extended periods or the presence of certain ions.[6]Minimize Heat Exposure: If using heated solvents, keep the extraction time as short as possible while ensuring efficient extraction.
Improper Sample Preparation: Inadequate grinding of the plant material can lead to incomplete extraction.Ensure Fine Grinding: Freeze the plant material in liquid nitrogen and grind to a fine powder to maximize the surface area for solvent penetration.
Inconsistent Results Batch-to-Batch Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and genetics.[7]Standardize Plant Material: If possible, use plant material from a single, well-characterized source. Harvest at a consistent developmental stage.
Inconsistent Extraction Protocol: Minor variations in extraction time, temperature, or solvent-to-sample ratio can lead to different yields.Maintain Strict Protocol Adherence: Ensure all parameters of the extraction protocol are kept consistent between batches.
Presence of Interfering Compounds in Extract Co-extraction of Other Metabolites: The chosen solvent may also extract other compounds that can interfere with downstream analysis.Purification Step: Consider incorporating a solid-phase extraction (SPE) step with an ion-exchange column to purify the glucosinolates from the crude extract.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no single "best" solvent for all plant materials, aqueous methanol is the most commonly reported and effective solvent for glucosinolate extraction. A 70% methanol in water solution is a widely used starting point that balances polarity for efficient extraction with the ability to inactivate myrosinase when heated.[2] For some matrices, aqueous ethanol (e.g., 50-80%) can also yield high recovery.[5] The optimal solvent and its concentration should be determined empirically for your specific application.

Q2: How can I prevent the degradation of this compound during extraction?

A2: The primary cause of this compound loss is enzymatic degradation by myrosinase.[4] Rapid inactivation of this enzyme is critical. This can be achieved by:

  • Heating: Submerging the plant material in boiling 70% methanol or ethanol for a short period (5-10 minutes).[2]

  • Cold Extraction: Using cold 80% methanol can also effectively inhibit myrosinase activity.[3]

  • Freeze-Drying: Lyophilizing the plant material before extraction is a common method for preserving glucosinolates.[4]

Additionally, minimizing the exposure of the extract to high temperatures for prolonged periods can prevent thermal degradation.[6]

Q3: What is the role of solvent polarity in this compound extraction?

A3: this compound is a polar molecule due to its glucose and sulfate groups. Therefore, a polar solvent system is required for efficient extraction. The use of aqueous alcohol (methanol or ethanol) solutions provides the necessary polarity. The water component increases the polarity of the solvent, while the alcohol helps to disrupt cell membranes and dissolve the target compound. The optimal polarity, and thus the optimal alcohol-to-water ratio, can depend on the specific plant matrix and the other compounds present.

Q4: Should I use hot or cold extraction?

A4: Both hot and cold extraction methods have been used successfully for glucosinolates.

  • Hot Extraction (e.g., boiling 70% methanol): This method has the advantage of rapidly and effectively inactivating myrosinase.[2]

  • Cold Extraction (e.g., cold 80% methanol): This method can also inhibit myrosinase and may be preferable for compounds that are sensitive to thermal degradation.[3]

A study on Brassica oleracea var. acephala found that cold methanol extraction from freeze-dried tissue yielded significantly higher total glucosinolate content compared to hot methanol extraction.[4]

Experimental Protocols

Protocol 1: Hot Methanol Extraction for this compound

This protocol is a widely used method for the extraction of glucosinolates, including this compound, and is effective for myrosinase inactivation.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • 70% Methanol (v/v) in water

  • Liquid nitrogen (for fresh/frozen tissue)

  • Mortar and pestle or grinder

  • Water bath or heating block set to 75-80°C

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: If using fresh or frozen plant material, freeze it in liquid nitrogen and immediately grind to a fine powder. For freeze-dried material, grind to a fine powder.

  • Extraction:

    • Weigh 100-200 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (75-80°C).

    • Vortex briefly to mix.

    • Place the tube in a water bath or heating block at 75-80°C for 10-15 minutes. Vortex occasionally.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of hot 70% methanol to the pellet, vortex, heat, and centrifuge again. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an analysis vial.

  • Analysis: The extract is now ready for analysis by HPLC or LC-MS.

Protocol 2: Cold Methanol Extraction for this compound

This protocol is an alternative that avoids heating, which may be beneficial for preserving thermally sensitive compounds.

Materials:

  • Freeze-dried plant material

  • 80% Methanol (v/v) in water, pre-chilled to -20°C

  • Grinder

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Grind the freeze-dried plant material to a fine powder.

  • Extraction:

    • Weigh 100-200 mg of the powdered plant material into a centrifuge tube.

    • Add 1.5 mL of cold 80% methanol.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 5 minutes.

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional): Add another 1 mL of cold 80% methanol to the pellet, vortex, and centrifuge again. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an analysis vial.

  • Analysis: The extract is now ready for analysis.

Quantitative Data Summary

The following table summarizes data on the recovery of progoitrin (an epimer of this compound) under different extraction conditions, which can serve as a guide for optimizing this compound extraction.

Plant Material Extraction Method Solvent Temperature Progoitrin Recovery/Efficiency
Chinese Cabbage (Freeze-dried)Sonication70% MethanolRoom TemperatureHigher efficiency than incubation at 75°C[2]
Chinese Cabbage (Freeze-dried)Incubation and Sonication70% Methanol75°CLower efficiency than room temperature sonication[2]
Broccoli SproutsShaking50% Ethanol40°CPart of the optimal conditions for total glucosinolate extraction[5]
Kale (Freeze-dried)Cold Extraction80% Methanol20°CSignificantly higher total glucosinolate yield compared to hot extraction[4]
Kale (Freeze-dried)Hot Extraction70% Methanol75°CSignificantly lower total glucosinolate yield compared to cold extraction[4]

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway leading to progoitrin and this compound. Both are derived from the precursor gluconapin.

EpiProgoitrin_Biosynthesis Methionine Methionine Elongation Chain Elongation (GSL-Elong) Methionine->Elongation Homomethionine Homomethionine Elongation->Homomethionine Core_Structure Core Glucosinolate Structure Formation Homomethionine->Core_Structure Gluconapin Gluconapin Core_Structure->Gluconapin Hydroxylation Hydroxylation (GSL-OH) Gluconapin->Hydroxylation Progoitrin Progoitrin Hydroxylation->Progoitrin Epiprogoitrin This compound Hydroxylation->Epiprogoitrin

Caption: Biosynthesis of progoitrin and this compound from methionine.

General Glucosinolate Extraction Workflow

This diagram outlines the key steps in a typical laboratory workflow for the extraction and analysis of glucosinolates like this compound.

Extraction_Workflow Start Plant Material (e.g., Brassica species) Grinding Sample Preparation (Grinding, Freeze-drying) Start->Grinding Extraction Extraction (e.g., 70% Methanol) Grinding->Extraction Myrosinase_Inactivation Myrosinase Inactivation (Heat or Cold) Extraction->Myrosinase_Inactivation Centrifugation Centrifugation Extraction->Centrifugation Purification Purification (Optional) (e.g., SPE) Centrifugation->Purification Analysis Analysis (HPLC, LC-MS) Centrifugation->Analysis Purification->Analysis End Quantification Analysis->End

References

improving the stability of epi-Progoitrin during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epi-progoitrin. The information provided is designed to help improve the stability of this compound during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a glucosinolate, a class of natural compounds found in cruciferous vegetables. It is an epimer of progoitrin, meaning it has a different stereochemical configuration at one chiral center.[1] Like other glucosinolates, this compound can be unstable and degrade into other compounds, which can affect the accuracy and reproducibility of experimental results.[2] Its primary enzymatic degradation product is goitrin, which has goitrogenic properties.[3][4]

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term stability, solid (powder) this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q3: What are the recommended storage conditions for this compound in solution?

A3: this compound dissolved in a solvent should be stored at -80°C to minimize degradation.[3] The choice of solvent can also impact stability; for analytical purposes, it is often dissolved in methanol, acetonitrile, or water. Stability in these solvents will depend on the storage temperature and duration.

Q4: How does pH affect the stability of this compound?

A4: The stability of glucosinolates, including the epimer progoitrin, is pH-dependent. Progoitrin shows a higher degradation rate at a pH of 9.0 compared to neutral (7.0) or acidic (5.0) conditions when subjected to thermal stress.[1][3] Alkaline conditions can promote the degradation of glucosinolates.[5]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is limited, it is a general recommendation for storing chemical standards, including glucosinolates, to protect them from light to prevent potential photodegradation.

Q6: What are the main degradation pathways for this compound?

A6: The primary and most well-understood degradation pathway is enzymatic hydrolysis by the enzyme myrosinase, which is often present in plant tissues. This reaction converts this compound into an unstable intermediate that spontaneously cyclizes to form goitrin.[3][4] Non-enzymatic degradation can also occur, particularly under thermal stress, leading to the formation of various volatile compounds, including nitriles and thiophenes.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and analysis of this compound.

Storage Stability Issues

Problem: I am seeing a significant decrease in this compound concentration in my stored samples.

  • Possible Cause 1: Improper Storage Temperature.

    • Solution: Ensure that solid this compound is stored at -20°C and solutions are stored at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] A study on this compound in rat plasma showed it was stable for at least two weeks at -20°C and after three freeze-thaw cycles.[3]

  • Possible Cause 2: Presence of Contaminating Enzymes.

    • Solution: If working with plant extracts, myrosinase activity can lead to rapid degradation. Heat-treating the sample (e.g., boiling methanol extraction) can inactivate the enzyme.[6] For purified this compound, ensure all labware is clean and free of any enzymatic contaminants.

  • Possible Cause 3: Inappropriate Solvent or pH.

    • Solution: Use high-purity solvents for preparing solutions. If using aqueous solutions, ensure the pH is neutral or slightly acidic, as alkaline conditions can promote degradation.[1][3]

Analytical Issues (HPLC/LC-MS)

Problem: I am observing peak tailing for my this compound peak in HPLC.

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: Peak tailing for polar compounds like glucosinolates can occur due to interactions with residual silanol groups on the silica-based column.[7]

      • Operate at a lower mobile phase pH (e.g., using 0.1% formic acid) to suppress the ionization of silanol groups.[8][9]

      • Use a highly deactivated or end-capped column specifically designed to minimize these secondary interactions.[10]

      • Consider using a guard column to protect the analytical column from strongly retained matrix components that can cause peak shape distortion.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[11]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: If the tailing develops over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[11]

Problem: I am experiencing poor reproducibility and signal variability (ion suppression) in my LC-MS analysis.

  • Possible Cause 1: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[12]

      • Improve chromatographic separation to resolve this compound from interfering matrix components.

      • Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be an effective cleanup step.

      • Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[13]

  • Possible Cause 2: In-source Degradation.

    • Solution: The conditions in the mass spectrometer's ion source (e.g., temperature) can sometimes cause degradation of thermally labile compounds. Optimize the source parameters, such as the source temperature and gas flows, to minimize in-source degradation.[8]

Quantitative Data Summary

Table 1: Stability of this compound in Rat Plasma [3]

Storage ConditionConcentration (ng/mL)Stability (% of Initial)
Room Temperature (24 h)5, 100, 4000> 87.12%
-20°C (2 weeks)5, 100, 4000> 89.34%
Three Freeze-Thaw Cycles5, 100, 4000> 90.15%

Table 2: Thermal Degradation of Progoitrin (this compound Epimer) after 60 minutes [1][3]

Temperature (°C)Matrix / pHDegradation Rate
150pH 5.0 BufferLow
150pH 7.0 BufferModerate
150pH 9.0 BufferHigh
200pH 5.0 BufferModerate
200pH 7.0 BufferHigh
200pH 9.0 BufferVery High
200Rapeseed PowderModerate

Experimental Protocols

Protocol 1: General Guideline for Sample Storage
  • Solid this compound:

    • Store in a tightly sealed, opaque container at -20°C.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • This compound solutions:

    • Prepare stock solutions in high-purity solvents (e.g., methanol, acetonitrile, or water).

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study (General Approach)[15][16]

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Preparation of Samples:

    • Prepare solutions of this compound in the desired solvent (e.g., water, methanol, 50:50 acetonitrile:water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution to a light source (e.g., UV lamp) for a defined period, with a control sample kept in the dark.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic or basic samples.

    • Analyze the sample by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound and to detect the formation of degradation products.

Protocol 3: UHPLC-MS/MS Analysis of this compound (Adapted from[8][9])
  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC™ HSS T3).[8][9]

    • Mobile Phase A: Water with 0.1% formic acid.[8][9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][9]

    • Flow Rate: 0.3 mL/min.[8][9]

    • Gradient: A suitable gradient to separate this compound from other components.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.[8]

    • Multiple Reaction Monitoring (MRM) Transition: For this compound, m/z 388 → 97.[8][9]

    • Optimize source parameters (e.g., nebulizer gas flow, interface temperature) to achieve the best signal intensity.[8]

  • Quantification:

    • Use a calibration curve prepared with known concentrations of this compound standard.

    • An internal standard (e.g., sinigrin, m/z 358 → 97) can be used to improve accuracy.[8][9]

Visualizations

Enzymatic_Degradation_of_EpiProgoitrin EpiProgoitrin This compound UnstableAglycone Unstable Aglycone (2S)-2-hydroxy-3-butenyl isothiocyanate EpiProgoitrin->UnstableAglycone Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->EpiProgoitrin acts on Goitrin Goitrin ((5R)-5-vinyl-1,3-oxazolidine-2-thione) UnstableAglycone->Goitrin Spontaneous Cyclization

Caption: Enzymatic degradation pathway of this compound to goitrin.

Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Standard Prepare this compound Stock Solution Prep_Samples Prepare Samples for Different Stress Conditions Prep_Standard->Prep_Samples Stress_Temp Temperature Prep_Samples->Stress_Temp Stress_pH pH (Acid/Base) Prep_Samples->Stress_pH Stress_Light Light Prep_Samples->Stress_Light Stress_Ox Oxidation Prep_Samples->Stress_Ox Time_Points Sample at Defined Time Points Stress_Temp->Time_Points Stress_pH->Time_Points Stress_Light->Time_Points Stress_Ox->Time_Points Analysis_LCMS Analyze by HPLC/LC-MS Time_Points->Analysis_LCMS Data_Processing Process Data and Calculate Degradation Analysis_LCMS->Data_Processing

Caption: General workflow for this compound stability analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_MobilePhase Check Mobile Phase (pH, preparation) Start->Check_MobilePhase Check_Concentration Dilute Sample and Re-inject Check_MobilePhase->Check_Concentration No Improvement Resolved Problem Resolved Check_MobilePhase->Resolved Improved Check_GuardColumn Replace Guard Column Check_Concentration->Check_GuardColumn No Improvement Check_Concentration->Resolved Improved Check_Column Flush or Replace Analytical Column Check_GuardColumn->Check_Column No Improvement Check_GuardColumn->Resolved Improved Check_Column->Resolved

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of epi-Progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of epi-Progoitrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in your experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal suppression for this compound in my plasma/serum samples. What are the common causes and how can I identify the source of this matrix effect?

A1: Signal suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2] For this compound, a type of glucosinolate, common interfering substances in biological fluids include phospholipids, salts, and endogenous metabolites.[1][3]

Identifying the Source:

A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.

Experimental Protocols

Post-Column Infusion Experimental Protocol:

  • Setup: Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma or serum prepared using your standard protocol but without the analyte).

  • Analysis: Monitor the signal intensity of the this compound MRM transition. A drop in the signal at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.

By comparing the retention time of your this compound peak with the regions of ion suppression, you can determine if co-elution is the primary issue.

Q2: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?

A2: The choice of sample preparation is critical for minimizing matrix effects. For this compound analysis, various techniques can be employed, with the optimal method depending on the required sensitivity and the complexity of the matrix. Acetonitrile-mediated protein precipitation has been reported as an effective method for achieving good sensitivity in the analysis of this compound.[4]

Here is a comparison of common sample preparation techniques:

Sample Preparation TechniqueAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, may leave many interfering substances (e.g., phospholipids) in the supernatant, potentially causing significant ion suppression.[5][6]A good starting point, especially with acetonitrile, as it has shown success.[4] Further cleanup steps may be necessary if significant matrix effects persist.
Liquid-Liquid Extraction (LLE) More selective than PPT, can remove a significant portion of interfering compounds.Can be more time-consuming and requires optimization of solvent systems.Potentially a good option to improve cleanup after initial protein precipitation.
Solid-Phase Extraction (SPE) Provides the cleanest extracts by selectively isolating the analyte.[2]More expensive and requires method development to select the appropriate sorbent and elution conditions.The most effective method for removing matrix interferences if simpler methods fail.

Troubleshooting Guide

Q3: My this compound peak is showing inconsistent area counts and poor reproducibility between injections. Could this be a matrix effect?

A3: Yes, inconsistent peak areas and poor reproducibility are classic symptoms of variable matrix effects. This occurs when the composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If you are using protein precipitation, consider incorporating a phospholipid removal step or switching to a more rigorous technique like SPE.[2][3]

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate this compound from the co-eluting interferences.[5]

    • Gradient Modification: Adjust the gradient slope to better resolve the analyte from the suppression zone identified in the post-column infusion experiment.

    • Column Chemistry: Consider using a different column chemistry. A C18 column is commonly used for this compound analysis.[4][7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected by ion suppression or enhancement in the same way as the analyte.[6] If a SIL-IS for this compound is not available, a structural analog like sinigrin can be used, as has been done in published methods.[4][7][8]

Q4: I am still experiencing significant matrix effects after optimizing my sample preparation and chromatography. What other strategies can I employ?

A4: If matrix effects persist, you can consider the following advanced strategies:

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.

  • Change Ionization Polarity: this compound is typically analyzed in negative ion mode.[4][7][8] If significant interferences are present in negative mode, exploring positive mode ionization may be an option, though it is less common for glucosinolates.

Data Presentation

Table 1: Reported LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Column ACQUITY UPLC™ HSS T3 column (100 × 2.1 mm i.d., 1.8 μm)[4][7][8]
Mobile Phase A 0.1% aqueous formic acid[4][7][8]
Mobile Phase B Acetonitrile[4][7][8]
Flow Rate 0.3 mL/min[4][7][8]
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
MRM Transition (this compound) m/z 388 → 97[4][7][8]
MRM Transition (Internal Standard - Sinigrin) m/z 358 → 97[4][7][8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification Start Signal Suppression or Poor Reproducibility PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion CoElution Co-elution of Interference with Analyte? PostColumnInfusion->CoElution OptimizeSamplePrep Optimize Sample Preparation CoElution->OptimizeSamplePrep No OptimizeChroma Optimize Chromatography CoElution->OptimizeChroma Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS OptimizeChroma->UseSIL_IS AdvancedStrategies Advanced Strategies (Dilution, Matrix-Matched Calibrators) UseSIL_IS->AdvancedStrategies Revalidate Re-evaluate Method Performance AdvancedStrategies->Revalidate

Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Sample_Prep_Comparison Sample Preparation Strategy Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction PPT->LLE Improved Cleanup Analysis LC-MS/MS Analysis PPT->Analysis Direct (if clean enough) SPE Solid-Phase Extraction LLE->SPE Highest Purity SPE->Analysis

References

Technical Support Center: Minimizing epi-Progoitrin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of epi-progoitrin during experimental sample preparation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a glucosinolate, a class of secondary metabolites found in Brassicaceae vegetables.[1][2][3] Upon tissue damage, it can be hydrolyzed by the enzyme myrosinase into various breakdown products, including goitrin.[1][4][5][6] The degradation of this compound is a concern because it leads to the loss of the parent compound, which may be the target analyte for research, and the formation of degradation products can interfere with analysis or have undesired biological activities.[7][8]

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors contributing to this compound degradation are:

  • Enzymatic Activity: The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, is released upon tissue disruption (e.g., grinding, chopping) and catalyzes the hydrolysis of this compound.[9][10][11][12]

  • Temperature: Elevated temperatures can promote thermal degradation of this compound, although the primary concern with temperature is its effect on myrosinase activity.[11][13][14]

  • pH: The pH of the extraction or processing medium significantly influences the rate and pathway of both enzymatic and non-enzymatic degradation.[13][15]

  • Mechanical Stress: Actions like cutting, grinding, or homogenizing plant material rupture cells, bringing this compound into contact with myrosinase.[11][13]

Q3: How can I inactivate myrosinase to prevent this compound degradation?

A3: Myrosinase inactivation is a critical step. Common methods include:

  • Heating: Rapid heating methods like boiling, blanching, or microwaving can effectively denature myrosinase.[11][13][14][16] For instance, boiling for a few minutes is often sufficient.[17]

  • Solvent Extraction: Using hot solvents, such as boiling methanol or ethanol solutions (typically 70-80%), during the initial extraction step can simultaneously extract this compound and inactivate myrosinase.[11][12][18][19]

  • Freeze-Drying (Lyophilization): While freeze-drying itself doesn't inactivate myrosinase, it is a common step in sample preparation that, when followed by extraction with appropriate solvents, can help preserve the compound.[18][20] However, care must be taken as freeze-thaw cycles can lead to some degradation if myrosinase is not subsequently inactivated.[13]

Q4: What is the optimal pH for maintaining this compound stability?

A4: Glucosinolates are relatively stable in neutral to slightly acidic conditions. Extreme pH values should be avoided. The yield of goitrin from progoitrin (and likely this compound) degradation by myrosinase is highly dependent on pH, with increased yields observed at higher pH values.[15] Therefore, maintaining a neutral or slightly acidic pH during extraction and processing is recommended.

II. Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation.

Problem Possible Cause(s) Troubleshooting Steps
Low or no this compound detected in the final extract. 1. Myrosinase activity was not sufficiently inactivated. 2. Excessive heat exposure led to thermal degradation. 3. Inappropriate pH of the extraction buffer. 4. Mechanical degradation during sample homogenization. 1. Ensure complete myrosinase inactivation: - For thermal inactivation, confirm that the internal temperature of the sample reaches at least 90-95°C.[11] - When using solvent inactivation, ensure the solvent is boiling and the sample is added quickly. - Consider using a combination of methods, such as brief blanching followed by solvent extraction.2. Optimize heating time: Use the shortest effective heating time to inactivate myrosinase without causing significant thermal degradation. Flash heating is preferable to prolonged exposure.3. Buffer selection: Use a neutral or slightly acidic buffer (pH 4-7) for extraction.[21] Avoid strongly acidic or alkaline conditions.4. Minimize mechanical stress: If possible, use gentler homogenization techniques. If grinding is necessary, perform it quickly at low temperatures (e.g., with liquid nitrogen) to minimize enzymatic activity before inactivation.[22]
High variability in this compound concentrations between replicate samples. 1. Inconsistent myrosinase inactivation across samples. 2. Non-homogenous sample material. 3. Variations in extraction efficiency. 1. Standardize the inactivation protocol: Ensure all samples are treated identically in terms of heating time, temperature, and solvent volume.2. Ensure sample homogeneity: Thoroughly mix or powder the plant material before taking subsamples for extraction.3. Standardize the extraction protocol: Use consistent solvent-to-sample ratios, extraction times, and agitation methods for all samples.
Presence of unexpected peaks corresponding to degradation products (e.g., goitrin) in chromatograms. 1. Incomplete myrosinase inactivation. 2. Spontaneous degradation of this compound. 3. Sample contamination. 1. Review and optimize the myrosinase inactivation step as described above. 2. Analyze samples promptly after preparation: Store extracts at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize non-enzymatic degradation.[13]3. Ensure cleanliness of all labware and use high-purity solvents to avoid contamination.

III. Experimental Protocols

Protocol 1: Hot Methanol Extraction for Myrosinase Inactivation and this compound Extraction

This protocol is suitable for fresh plant material.

  • Sample Preparation: Weigh a known amount of fresh plant material (e.g., 100-200 mg). If the material is large, chop it into small pieces quickly.

  • Myrosinase Inactivation and Extraction:

    • Heat a 70-80% methanol-water solution to boiling.

    • Immediately add the plant material to the boiling methanol solution (a common ratio is 1:10 sample to solvent, w/v).

    • Maintain the temperature at 75-80°C for 10-15 minutes with occasional vortexing.[19]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Re-extraction (Optional but Recommended): Re-extract the pellet with another volume of hot 70-80% methanol to maximize recovery. Combine the supernatants.

  • Filtration and Storage: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial. Store the extract at -20°C or lower until analysis.

Protocol 2: Blanching followed by Cold Solvent Extraction

This protocol is an alternative for inactivating myrosinase before extraction.

  • Sample Preparation: Weigh a known amount of fresh plant material.

  • Blanching: Plunge the plant material into boiling water for a short period (e.g., 1-2 minutes). The time should be optimized to inactivate myrosinase without significant leaching of this compound into the water.

  • Cooling and Drying: Immediately transfer the blanched material to an ice bath to stop the heating process. Pat the material dry with a paper towel.

  • Homogenization: Homogenize the blanched material, for example, by grinding with a mortar and pestle, optionally with liquid nitrogen.

  • Extraction:

    • Add a cold extraction solvent (e.g., 80% methanol) to the homogenized material.

    • Vortex or sonicate the mixture for a defined period (e.g., 20-30 minutes).

  • Centrifugation, Collection, and Storage: Follow steps 3-6 from Protocol 1.

IV. Data Presentation

Table 1: Influence of Temperature on Myrosinase Activity and Glucosinolate Stability

Temperature (°C)Effect on Myrosinase ActivityEffect on Glucosinolate StabilityReference(s)
4 - 8Can lead to a decrease in glucosinolate content over several days of storage.-[13]
25 - 45Optimal range for myrosinase activity in some species.-[21]
50 - 60Myrosinase activity starts to decrease, but significant activity may remain.Generally stable.[14]
70 - 80Significant inactivation of myrosinase.Generally stable, minimal thermal degradation.[11][14]
> 90Complete or near-complete inactivation of myrosinase.Potential for some thermal degradation with prolonged exposure.[11]

Table 2: Effect of pH on this compound Degradation

pH RangeEffect on Enzymatic Degradation (Myrosinase)Effect on Non-Enzymatic DegradationReference(s)
Acidic (3-4)Myrosinase activity is generally lower than at neutral pH.Boiling in acidic medium can increase glucosinolate degradation.[13]
Neutral (6-7)Myrosinase is active.Glucosinolates are relatively stable when boiled.[13][21]
Alkaline (>7)Myrosinase activity can be high, leading to increased formation of goitrin.Can promote degradation.[15][21]

V. Visualizations

cluster_degradation This compound Degradation Pathway epiProgoitrin This compound aglycone Unstable Aglycone epiProgoitrin->aglycone Myrosinase (Hydrolysis) goitrin Goitrin (5R)-5-vinyl-1,3-oxazolidine-2-thione aglycone->goitrin Spontaneous Cyclization nitriles Nitriles/ Epithionitriles aglycone->nitriles Rearrangement (influenced by specifier proteins)

Caption: Enzymatic degradation pathway of this compound.

cluster_workflow Recommended Sample Preparation Workflow start Fresh Plant Material inactivation Myrosinase Inactivation start->inactivation hot_solvent Hot Solvent Extraction (e.g., boiling 80% MeOH) inactivation->hot_solvent Method 1 blanching Blanching (e.g., 1-2 min in boiling water) inactivation->blanching Method 2 centrifugation Centrifugation hot_solvent->centrifugation extraction Extraction blanching->extraction extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis Analysis (e.g., HPLC-MS/MS) filtration->analysis

Caption: Workflow for minimizing this compound degradation.

References

addressing poor recovery of epi-Progoitrin in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for epi-Progoitrin analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of this compound from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and quantification of this compound.

Observed Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation by Myrosinase: The enzyme myrosinase, if not inactivated, can hydrolyze this compound.Ensure rapid inactivation of myrosinase during sample collection and preparation. An effective method is to use a cold 80% methanol solution for extraction, as this has been shown to inactivate the enzyme.[1] For plant tissues, freeze-drying can also preserve glucosinolate content during long-term storage.[2]
Inefficient Extraction Method: The chosen solvent or technique may not be optimal for extracting this compound from the specific matrix.For plasma samples, acetonitrile-mediated protein precipitation has been shown to be effective.[3] For other matrices, consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve recovery rates.[1][4] The choice of solvent is critical; methanol/water mixtures are commonly used for glucosinolates.[2][5]
Biotransformation: this compound can be converted to its breakdown products, such as (S)-Goitrin, which may not be detected by the analytical method for the parent compound.[6]Develop analytical methods to simultaneously quantify this compound and its major metabolites. This will provide a more accurate assessment of its presence and fate in the biological system.
High variability in recovery between samples Matrix Effects: Endogenous substances in complex matrices like plasma or urine can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3]1. Internal Standard: Use a suitable internal standard (e.g., sinigrin) to normalize the signal.[3][7] 2. Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.
Inconsistent Sample Handling: Variations in temperature, storage time, or extraction procedure can lead to inconsistent results.Standardize all sample handling and preparation steps. Ensure consistent timing and temperature for all extractions. Store samples appropriately, for instance, freeze-drying for long-term storage of plant tissues.[2]
Poor peak shape or resolution in chromatography Interference from Matrix Components: Co-eluting substances from the biological matrix can affect the chromatographic separation.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and column chemistry. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid has been used successfully.[3][7] 2. Enhance Sample Cleanup: Implement a more rigorous sample cleanup protocol to remove interfering substances before LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an extraction method for this compound from plasma?

A: A validated and efficient method for extracting this compound from plasma is protein precipitation with acetonitrile.[3] This method has been shown to yield high recovery and minimize matrix effects.[3]

Q2: How can I minimize the degradation of this compound during sample preparation?

A: The primary cause of this compound degradation is the enzyme myrosinase.[1] Inactivating this enzyme is crucial. Using a cold 80% methanol solution during the initial extraction step is an effective strategy.[1] For plant-based matrices, heating the extraction solvent (e.g., 70% methanol at 80°C) can also inactivate myrosinase.[5]

Q3: What are matrix effects and how can I assess them?

A: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components of the sample matrix.[3] To assess matrix effects, you can compare the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a pure solvent. The ratio of these responses indicates the extent of ion suppression or enhancement.[3]

Q4: What analytical technique is most suitable for the quantification of this compound?

A: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound in biological samples.[3][7] Operating in the multiple reaction monitoring (MRM) mode enhances specificity and sensitivity.[3][7]

Q5: Should I be concerned about the stability of this compound during storage?

A: Yes, stability is a concern. Stability tests under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage) should be performed to ensure that the concentration of this compound does not change significantly before analysis.[3] For plant tissues, freeze-drying is recommended for long-term storage to maintain glucosinolate recovery.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from a validated UHPLC-MS/MS method for the analysis of this compound in rat plasma.[3]

Table 1: Extraction Recovery and Matrix Effect of this compound

QC Concentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
5> 91.3091.18 - 107.27
100> 91.3091.18 - 107.27
4000> 91.3091.18 - 107.27

Table 2: Calibration and Sensitivity

ParameterValue
Linearity Range2 - 5000 ng/mL
Correlation Coefficient (r)> 0.996
Lower Limit of Quantification (LLOQ)2 ng/mL
Lower Limit of Detection (LOD)1 ng/mL

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Protein Precipitation

This protocol is based on a validated method for pharmacokinetic studies in rats.[3]

Materials:

  • Plasma samples

  • Acetonitrile

  • Internal Standard (IS) solution (e.g., sinigrin in methanol)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol provides the conditions for the analysis of this compound.[3][7]

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC™ HSS T3 column or equivalent reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to separate this compound from its epimer, progoitrin, and other matrix components.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound/Progoitrin: m/z 388 → 97

    • Sinigrin (IS): m/z 358 → 97

  • Source Parameters: Optimize nebulizer gas flow, heating gas flow, drying gas flow, interface temperature, desolvation line temperature, and heat block temperature for your specific instrument.

Visualizations

experimental_workflow sample Plasma Sample Collection is_add Add Internal Standard (e.g., Sinigrin) sample->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis UHPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from plasma.

troubleshooting_logic start_node Poor this compound Recovery cause1 Analyte Degradation? start_node->cause1 cause_node cause_node solution_node solution_node start start start->cause1 Check for... solution1 Inactivate Myrosinase: - Use 80% cold methanol - Heat during extraction cause1->solution1 Yes cause1->solution1 cause2 Inefficient Extraction? cause1->cause2 No cause1->cause2 solution2 Optimize Method: - Protein Precipitation - SPE or LLE - UAE or MAE cause2->solution2 Yes cause2->solution2 cause3 Matrix Effects? cause2->cause3 No cause2->cause3 solution3 Mitigate Interference: - Use Internal Standard - Matrix-matched calibrants - Improve sample cleanup cause3->solution3 Yes cause3->solution3

Caption: Troubleshooting logic for poor this compound recovery.

References

Technical Support Center: Accurate Quantification of epi-Progoitrin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for the accurate quantification of epi-Progoitrin and its isomers. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the simultaneous quantification of this compound and progoitrin?

A1: The most robust and widely accepted method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate quantification of both epimers in various biological matrices.[1][2][3]

Q2: Why is the separation of this compound and progoitrin challenging?

A2: this compound and progoitrin are stereoisomers (epimers), meaning they have the same mass and similar chemical properties, which makes their chromatographic separation difficult.[1] Achieving baseline separation is critical for accurate quantification and requires optimized chromatographic conditions.

Q3: What are the typical mass transitions (MRM) for this compound and progoitrin in negative ion mode?

A3: For both this compound and progoitrin, the precursor ion ([M-H]⁻) is typically m/z 388. The common product ion for quantification is m/z 97.[1][2][3] An internal standard, such as sinigrin (m/z 358 → 97), is often used to ensure accuracy.[1][2][3]

Q4: What are the expected linearity range and Lower Limit of Quantification (LLOQ) for a validated UHPLC-MS/MS method?

A4: A well-validated method can achieve a linearity range of 2–5000 ng/mL with a correlation coefficient (r) greater than 0.996.[1][2][3] The LLOQ for both this compound and progoitrin is typically around 2 ng/mL in plasma samples.[1][2][3]

Q5: How stable are this compound and progoitrin in biological samples?

A5: Stability assessments have shown that this compound and progoitrin are stable in plasma under various conditions, including short-term storage at room temperature for 24 hours, long-term storage at -20°C for at least two weeks, and after three freeze-thaw cycles.[1] However, it is always recommended to perform stability tests under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and Progoitrin Peaks
Possible Cause Recommended Solution
Inappropriate Column Chemistry Use a high-resolution reversed-phase column, such as an ACQUITY UPLC™ HSS T3 column, which is effective for separating polar compounds.[1][2]
Suboptimal Mobile Phase Composition Optimize the gradient of acetonitrile and water (with 0.1% formic acid). A shallow gradient can improve the separation of closely eluting isomers.[1][2]
Flow Rate Too High A lower flow rate (e.g., 0.3 mL/min) can increase the interaction time with the stationary phase, leading to better resolution.[1][2]
Column Temperature Not Optimized Vary the column temperature to see if it improves separation. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Inefficient Ionization Ensure the mass spectrometer is operating in negative ion mode, as this has been shown to be more stable for these analytes.[1] Optimize ESI source parameters such as nebulizer gas flow, heating gas flow, and interface temperature.[1]
Suboptimal MRM Transitions Confirm the precursor and product ions for your specific instrument. While m/z 388 → 97 is common, it's good practice to infuse a standard solution to determine the optimal transitions.[1]
Matrix Effects The presence of endogenous substances in the sample matrix can suppress or enhance the ionization of the analytes. Evaluate matrix effects and consider a more rigorous sample clean-up procedure if they are significant.[1] The mean extraction recoveries should be greater than 90%.[1]
Analyte Degradation This compound and progoitrin can be converted to their corresponding aglycones (epigoitrin/goitrin) by myrosinase activity.[1][4][5] Ensure samples are handled and processed in a way that minimizes enzymatic activity, such as immediate freezing or the use of enzyme inhibitors.
Issue 3: High Variability in Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample Preparation Use a consistent and reproducible sample preparation method, such as protein precipitation with acetonitrile.[1] Ensure accurate and precise pipetting at all stages.
Lack of a Suitable Internal Standard (IS) An IS is crucial to correct for variations in sample preparation and instrument response. Sinigrin is a commonly used and effective IS for the analysis of this compound and progoitrin.[1][2]
Instrument Instability Before running a batch of samples, ensure the LC-MS/MS system is stabilized and calibrated. Run quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance.
Inaccurate Calibration Curve Prepare calibration standards in the same matrix as the unknown samples to account for matrix effects. Ensure the calibration curve covers the expected concentration range of the samples and has a good linearity (r > 0.99).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated UHPLC-MS/MS method for the analysis of this compound and progoitrin in rat plasma.[1]

Table 1: Calibration Curve and LLOQ Data

AnalyteRegression EquationCorrelation Coefficient (r)Linearity Range (ng/mL)LLOQ (ng/mL)
This compound y = 0.0066x + 0.0041> 0.9992 - 50002
Progoitrin y = 0.0061x + 0.0010> 0.9962 - 50002

y represents the peak area ratio of the analyte to the internal standard, and x denotes the concentration of the analyte.[1]

Table 2: Precision and Accuracy Data

AnalyteQC Concentration (ng/mL)Intraday Precision (RSD%)Interday Precision (RSD%)Accuracy (RE%)
This compound 5≤ 15%≤ 15%Within ±15%
100≤ 15%≤ 15%Within ±15%
4000≤ 15%≤ 15%Within ±15%
Progoitrin 5≤ 15%≤ 15%Within ±15%
100≤ 15%≤ 15%Within ±15%
4000≤ 15%≤ 15%Within ±15%

Table 3: Recovery and Matrix Effect Data

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound 5> 91.3091.18 - 107.27
100> 91.3091.18 - 107.27
4000> 91.3091.18 - 107.27
Progoitrin 5> 91.3091.18 - 107.27
100> 91.3091.18 - 107.27
4000> 91.3091.18 - 107.27

Experimental Protocols

UHPLC-MS/MS Method for Quantification of this compound and Progoitrin in Plasma

This protocol is based on a validated method for the pharmacokinetic study of this compound and progoitrin in rats.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) solution (e.g., sinigrin).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge again to remove any particulates.

  • Transfer the supernatant to an autosampler vial for injection.

2. Chromatographic Conditions

  • Instrument: UHPLC system (e.g., Shimadzu LC-30AD).

  • Column: ACQUITY UPLC™ HSS T3 (e.g., 2.1 mm × 100 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: A linear gradient optimized for the separation of the isomers.

  • Flow Rate: 0.3 mL/min.[1][2]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050).[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • This compound: m/z 388 → 97

    • Progoitrin: m/z 388 → 97

    • Sinigrin (IS): m/z 358 → 97

  • Source Parameters: Optimized for the specific instrument. Example parameters include:

    • Nebulizer gas flow: 3 L/min

    • Heating gas flow: 10 L/min

    • Interface temperature: 300°C

    • Desolvation line temperature: 250°C

    • Heat block temperature: 400°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge1 Centrifuge vortex->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer injection Inject into UHPLC System transfer->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation detection MS/MS Detection (Negative Ion MRM) separation->detection quantification Quantification (Peak Area Ratios) detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for the quantification of this compound isomers.

logical_relationship cluster_isomers Target Analytes cluster_method Analytical Method cluster_challenges Key Challenges cluster_solutions Refinement Solutions progoitrin Progoitrin uhplc UHPLC Separation progoitrin->uhplc stability_challenge Enzymatic Conversion progoitrin->stability_challenge epiprogoitrin This compound epiprogoitrin->uhplc epiprogoitrin->stability_challenge msms Tandem MS Detection uhplc->msms separation_challenge Epimer Separation uhplc->separation_challenge matrix_challenge Matrix Effects msms->matrix_challenge column_opt Optimized Column Chemistry separation_challenge->column_opt gradient_opt Shallow Gradient separation_challenge->gradient_opt sample_handling Controlled Sample Handling stability_challenge->sample_handling is_use Internal Standard (e.g., Sinigrin) matrix_challenge->is_use

Caption: Logical relationships in this compound isomer analysis.

References

overcoming issues with epi-Progoitrin standard solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the epi-Progoitrin standard. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this standard in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a glucosinolate, a class of secondary metabolites found in cruciferous plants. It is the major thioglucoside present in the seeds of Crambe abyssinica. As a white crystalline solid, it is characterized by the following properties:

PropertyValue
Molecular Formula C₁₁H₁₉NO₁₀S₂
Molecular Weight 389.40 g/mol
CAS Number 19237-18-4

Q2: In which solvents is this compound soluble?

A2: this compound, like other glucosinolates, is generally considered a water-soluble compound due to its hydrophilic glucose and sulfate moieties. For its stereoisomer, progoitrin, a solubility of up to 10 mg/mL in dimethyl sulfoxide (DMSO) has been reported, which may require gentle warming and sonication.[1] Standard solutions of other glucosinolates, such as sinigrin, are typically prepared in ultrapure water.[2] While specific quantitative data for this compound in other organic solvents is limited, methanol and ethanol are also commonly used for glucosinolate extraction and analysis, suggesting at least partial solubility.

Q3: How should I store the this compound standard?

A3: For long-term storage, the solid this compound standard should be kept at 4°C in a sealed container, protected from moisture and light.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses common problems researchers may face when preparing this compound standard solutions for various experimental applications, including chromatography and cell-based assays.

Problem 1: The this compound standard is not dissolving completely in water.

  • Possible Cause 1: Concentration Exceeds Solubility Limit. While glucosinolates are water-soluble, attempting to prepare a highly concentrated stock solution may exceed the solubility limit of this compound in water at room temperature.

    • Solution: Try preparing a more dilute stock solution. For many analytical applications, such as HPLC, standard concentrations in the micromolar range are sufficient.[2] If a higher concentration is necessary, consider using a different solvent system, such as a mixture of water and methanol or DMSO.

  • Possible Cause 2: Slow Dissolution Rate. The crystalline structure of the standard may lead to a slow rate of dissolution.

    • Solution: To facilitate dissolution, gently warm the solution and use sonication. For the related compound progoitrin in DMSO, heating to 60°C with ultrasonic treatment is recommended.[1] Apply these techniques cautiously and monitor for any signs of degradation.

  • Possible Cause 3: Purity of the Standard. If the standard has been extracted from a natural source, it may contain lipid impurities that can hinder dissolution in aqueous solutions.

    • Solution: If you suspect lipid contamination, you can attempt to wash the solid standard with a non-polar solvent like hexane. Glucosinolates are highly polar and will not dissolve in hexane, while lipid impurities will be removed.

Problem 2: The dissolved this compound standard precipitates out of solution.

  • Possible Cause 1: Temperature Changes. The solubility of this compound may be temperature-dependent. A solution prepared at a higher temperature may precipitate as it cools to room temperature.

    • Solution: If you need to work with a supersaturated solution, ensure that it is used immediately after preparation and that all equipment it comes into contact with is pre-warmed to the dissolution temperature. For long-term storage, it is best to prepare a solution at a concentration that remains stable at room temperature or the intended storage temperature.

  • Possible Cause 2: Solvent Evaporation. For solutions prepared in volatile organic solvents, evaporation can lead to an increase in concentration and subsequent precipitation.

    • Solution: Ensure that the container is tightly sealed during storage and handling.

Problem 3: Poor chromatographic peak shape or retention time shifts are observed.

  • Possible Cause 1: Inappropriate Dissolution Solvent. Using a solvent that is too strong compared to the mobile phase in reverse-phase chromatography can cause peak distortion.

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase of your chromatographic method or in a weaker solvent. If a stronger solvent like DMSO must be used for a stock solution, ensure that the final concentration of the strong solvent in the injected sample is minimal.

  • Possible Cause 2: pH of the Solution. The pH of the standard solution can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Ensure that the pH of your standard solution is compatible with your mobile phase. Inconsistencies in pH can lead to shifts in retention time.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound for HPLC

  • Accurately weigh the desired amount of this compound standard.

  • Transfer the standard to a volumetric flask.

  • Add a portion of ultrapure water to the flask.

  • Gently swirl the flask to begin dissolving the standard. If necessary, place the flask in an ultrasonic water bath for 5-10 minutes.

  • Once the standard is fully dissolved, add ultrapure water to the final volume.

  • Mix the solution thoroughly.

  • Filter the solution through a 0.22 µm syringe filter before transferring it to an HPLC vial.

Visualizations

This compound Hydrolysis Pathway

epi_progoitrin_hydrolysis cluster_0 This compound Hydrolysis epi_progoitrin This compound aglucone Unstable Aglucone epi_progoitrin->aglucone Myrosinase goitrin (R)-Goitrin aglucone->goitrin Spontaneous Cyclization nitrile Nitrile aglucone->nitrile

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Keap1-Nrf2-ARE Signaling Pathway Activation

Keap1_Nrf2_ARE_Pathway cluster_cell Cellular Response to Isothiocyanates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanates (from this compound hydrolysis) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State (No ITC) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Gene_exp Expression of Cytoprotective Genes (e.g., GST, NQO1) ARE->Gene_exp

References

dealing with co-eluting interferences in epi-Progoitrin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epi-Progoitrin Analysis

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

The most significant co-eluting interference in this compound analysis is its stereoisomer, progoitrin.[1][2] Due to their nearly identical chemical structures and physicochemical properties, they are challenging to separate using standard chromatographic techniques.[1][2] Other potential interferences can arise from the sample matrix itself, leading to matrix effects that can suppress or enhance the analyte signal.[1][3]

Q2: My this compound and progoitrin peaks are not separating. What can I do?

Achieving baseline separation of these epimers is difficult. Here are some strategies to improve separation:

  • Optimize the Chromatographic Gradient: If you observe poor separation, consider adapting the gradient program by decreasing the rate of increase of the organic solvent (e.g., acetonitrile) in the mobile phase.[4]

  • Column Selection: Utilize a high-resolution column, such as a reverse-phase C18 column with a small particle size (e.g., 1.7 µm), to enhance separation efficiency.[5] An ACQUITY UPLC™ HSS T3 column has been shown to be effective.[1][6]

  • Column Maintenance: Poor peak shape and resolution can result from a degraded column or a contaminated injection port. Ensure your column and injector are clean and well-maintained.[7] Replacing the pre-column or the analytical column may be necessary after a certain number of injections.[4]

Q3: How can I be sure that other compounds in my sample are not interfering with my analysis?

Co-eluting metabolites can sometimes interfere with the quantification of the target analyte.[8][9] To ensure the selectivity and accuracy of your method, consider the following:

  • Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] By monitoring specific precursor-to-product ion transitions for this compound, you can significantly reduce the impact of co-eluting compounds that do not share these exact transitions.[1][6]

  • Precursor and Product Ion Scans: To identify potential interferences, you can perform precursor ion scans to find all parent ions that fragment to a specific product ion, and product ion scans to identify all fragment ions from a specific parent ion.[8]

Q4: I'm observing signal suppression or enhancement. How do I mitigate matrix effects?

Matrix effects occur when components of the sample matrix co-elute with the analyte and affect its ionization efficiency.[3][10] Here are some strategies to address this:

  • Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For glucosinolates, purification on an ion-exchange column is a common practice.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix.[12] This helps to compensate for any consistent signal suppression or enhancement.

  • Internal Standards: Use a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. If that is not available, a structurally similar compound that does not co-elute with the analyte can be used. Sinigrin is often used as an internal standard in glucosinolate analysis.[1][6]

Q5: What are the optimal extraction conditions for this compound from plant material?

The extraction method can significantly impact the recovery of this compound. It is crucial to inactivate the myrosinase enzyme during extraction to prevent the degradation of glucosinolates.[13]

  • For freeze-dried samples: Sonication with 70% methanol at room temperature is an effective method.[13]

  • For fresh or frozen samples: Heating the sample in a methanol or ethanol solution (e.g., at 75°C) is necessary to inactivate myrosinase and improve extraction efficiency.[13]

Troubleshooting Guides

Issue: Poor Peak Shape or No Peaks Detected
Possible Cause Troubleshooting Step
Column Degradation Replace the analytical column or pre-column. Columns have a finite lifetime and performance degrades with use.[4]
Injection Port Contamination Clean the injection port to remove any residues that may be affecting analyte transfer.[7]
Sample Degradation Ensure proper sample handling and storage. Glucosinolates can be thermally unstable.[2] Use extraction methods that inactivate myrosinase to prevent enzymatic degradation.[13]
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values, as well as other MS parameters like collision energy and cone voltage.
Issue: Inaccurate Quantification
Possible Cause Troubleshooting Step
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.[3] If significant effects are observed, use matrix-matched calibration or a stable isotope-labeled internal standard.
Co-elution with Isomers While baseline separation may not be achievable, ensure consistent peak integration for both this compound and progoitrin. If quantifying both, use their individual calibration curves.
Non-linearity of Detector Response Ensure that the concentration of your samples falls within the validated linear range of the method.[1][6] Dilute samples if necessary.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from methods for glucosinolate extraction.[11][13]

  • Sample Homogenization: Homogenize freeze-dried plant material into a fine powder. For fresh tissue, freeze with liquid nitrogen before grinding.

  • Enzyme Inactivation & Extraction:

    • Freeze-Dried Samples: Weigh approximately 100 mg of powder into a tube. Add 1 mL of 70% methanol. Vortex for 30 seconds and sonicate for 20 minutes at room temperature.[13]

    • Fresh/Frozen Samples: Weigh approximately 500 mg of ground tissue into a tube. Add 1 mL of 80% methanol and incubate at 75°C for 20 minutes. Then, sonicate for 20 minutes at room temperature.[13]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for further cleanup or direct analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on a validated method for the analysis of this compound and progoitrin in plasma, which can be adapted for other matrices.[1][6]

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC™ HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the epimers, for example, starting with a low percentage of Solvent B and gradually increasing it over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

Table 1: LC-MS/MS Parameters for this compound and Progoitrin Analysis [1][6]

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound38897ESI-
Progoitrin38897ESI-
Sinigrin (IS)35897ESI-

Table 2: Example Method Validation Data [1][6]

Parameter Value
Linearity Range 2–5000 ng/mL
Correlation Coefficient (r) > 0.996
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra- and Inter-day Precision < 15%
Intra- and Inter-day Accuracy Within ±15%
Extraction Recovery > 91%

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization (e.g., Freeze-drying, Grinding) Extraction 2. Extraction & Enzyme Inactivation (e.g., 70% MeOH, 75°C heating) Homogenization->Extraction Cleanup 3. Purification / Cleanup (e.g., Centrifugation, SPE) Extraction->Cleanup LC_Separation 4. UHPLC Separation (C18 Column) Cleanup->LC_Separation Inject Extract MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing (Quantification) MS_Detection->Data_Processing

Caption: Workflow for this compound analysis from sample preparation to data processing.

coelution_pathway cluster_interference Analytical Challenge EpiProgoitrin This compound Chromatography Chromatographic Column EpiProgoitrin->Chromatography Progoitrin Progoitrin Progoitrin->Chromatography Detector MS/MS Detector Chromatography->Detector Co-elution (Incomplete Separation) Interference This compound and Progoitrin are stereoisomers with very similar retention times, leading to co-elution.

Caption: Diagram illustrating the co-elution challenge of this compound and progoitrin.

References

improving the efficiency of epi-Progoitrin purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of epi-progoitrin purification from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in this compound purification to ensure high yield?

A1: The most critical initial step is the rapid and effective inactivation of the endogenous enzyme myrosinase immediately after tissue disruption. Myrosinase hydrolyzes this compound, leading to significant losses. Thermal inactivation (e.g., boiling the plant material in water or ethanol for 5-10 minutes) is a common and effective method.

Q2: What type of chromatography is most effective for purifying this compound?

A2: Anion-exchange chromatography is highly effective for the purification of glucosinolates like this compound. Resins such as DEAE (diethylaminoethyl) Sephadex are commonly used. This method separates the negatively charged glucosinolates from other non-ionic or positively charged compounds in the crude extract.

Q3: I am having trouble separating this compound from its epimer, progoitrin. What should I do?

A3: Separating these epimers can be challenging. This compound is less polar than progoitrin.[1] This difference in polarity can be exploited using reverse-phase high-performance liquid chromatography (HPLC). Optimization of the mobile phase composition, particularly the gradient of the organic solvent (e.g., acetonitrile in water with a small amount of formic acid), is key to achieving good separation.[1]

Q4: My final purified sample shows low purity. What are the likely causes?

A4: Low purity can result from several factors:

  • Incomplete Myrosinase Inactivation: Leads to the presence of degradation products.

  • Inefficient Initial Extraction: Co-extraction of large amounts of interfering compounds.

  • Poor Chromatographic Resolution: Suboptimal column packing, incorrect mobile phase composition, or overloading the column can lead to co-elution of contaminants.

  • Presence of Phenolic Compounds: These can co-elute with glucosinolates. A pre-treatment with a suitable resin or an additional purification step might be necessary.

Q5: What is the role of the desulfation step in glucosinolate analysis, and is it necessary for purification?

A5: The desulfation step, using a sulfatase enzyme, is primarily used for the analytical determination of glucosinolates by HPLC with UV detection. It removes the sulfate group, resulting in desulfo-glucosinolates that are easier to separate and detect. For the purification of intact this compound, this step should be omitted.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Incomplete inactivation of myrosinase.Ensure rapid and thorough heat treatment of the plant material immediately after harvesting and grinding.
Inefficient extraction solvent.Use a boiling 70-80% methanol or ethanol solution for extraction. The heat aids in myrosinase inactivation and improves extraction efficiency.
Degradation of this compound during extraction.Minimize the extraction time and keep the extract cool after the initial heat inactivation step.
Poor Binding to Anion-Exchange Column Incorrect pH of the loading buffer.Ensure the pH of the crude extract and the equilibration buffer is appropriate to maintain a negative charge on the sulfate group of this compound (typically around pH 6-7).
Column overloading.Reduce the amount of crude extract loaded onto the column.
Presence of high salt concentrations in the extract.Desalt the crude extract before loading it onto the anion-exchange column.
Co-elution of Contaminants from Anion-Exchange Column Non-specific binding of other compounds.Wash the column extensively with the equilibration buffer after loading the sample to remove weakly bound impurities.
Inappropriate elution gradient.Use a stepwise or linear salt gradient (e.g., with potassium sulfate or sodium chloride) to elute the bound glucosinolates. This allows for better separation based on charge.
Difficulty in Separating this compound and Progoitrin by HPLC Suboptimal mobile phase.Use a gradient of acetonitrile in water with 0.1% formic acid. A shallow gradient will improve the resolution between the two epimers.[1]
Incorrect column choice.A C18 reverse-phase column is typically suitable. Ensure the column is in good condition and properly packed.
Different retention times than expected.The retention time for this compound is typically slightly longer than for progoitrin on a C18 column due to its lower polarity.[1]

Experimental Protocols

Myrosinase Inactivation and Crude Extraction

This protocol describes the initial steps to obtain a crude extract containing this compound while minimizing enzymatic degradation.

  • Harvest and Preparation: Harvest fresh plant material (e.g., from Isatis indigotica or other cruciferous plants). Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Inactivation and Extraction: Add the frozen powder to boiling 70% methanol (1:10 w/v) and continue boiling for 10 minutes. This step inactivates myrosinase and extracts the glucosinolates.

  • Centrifugation: After cooling, centrifuge the mixture at 10,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant, which contains the crude this compound extract.

  • Concentration: Concentrate the supernatant under reduced pressure at a temperature below 40°C.

Anion-Exchange Chromatography Purification

This protocol details the purification of this compound from the crude extract using a DEAE-Sephadex A-25 column.[2]

  • Column Preparation: Swell DEAE-Sephadex A-25 resin in water and pack it into a suitable column. Equilibrate the column with a starting buffer (e.g., 20 mM MES, pH 6.5).

  • Sample Loading: Dissolve the concentrated crude extract in the starting buffer and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound glucosinolates using a stepwise or linear gradient of a salt solution (e.g., 0-0.5 M potassium sulfate in the starting buffer).

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.

  • Pooling and Desalting: Pool the fractions containing pure this compound and desalt them using a suitable method like solid-phase extraction or size-exclusion chromatography.

Visualizations

This compound Purification Workflow

G cluster_0 Upstream Processing cluster_1 Extraction & Clarification cluster_2 Purification A Plant Material (e.g., Isatis indigotica) B Grinding in Liquid N2 A->B C Myrosinase Inactivation (Boiling 70% Methanol) B->C D Crude Extraction C->D E Centrifugation D->E F Concentration E->F G Anion-Exchange Chromatography (DEAE-Sephadex) F->G H Fraction Collection G->H I Analysis (HPLC) H->I J Pooling & Desalting I->J K Purified this compound J->K

Caption: Workflow for this compound purification.

Troubleshooting Logic for Low Yield

G A Low Final Yield of This compound B Check Crude Extract A->B C Check Column Binding B->C Extract OK E Issue: Incomplete Myrosinase Inactivation Solution: Optimize heat treatment B->E Low in Extract F Issue: Inefficient Extraction Solution: Check solvent and conditions B->F Low in Extract D Check Elution Fractions C->D Binding OK G Issue: Incorrect Buffer pH/High Salt Solution: Adjust buffer/desalt extract C->G Poor Binding H Issue: Column Overload Solution: Reduce sample load C->H Poor Binding I Issue: Suboptimal Elution Solution: Optimize salt gradient D->I No Elution J Issue: Degradation during process Solution: Work at low temperatures D->J No Elution

Caption: Troubleshooting low yield in purification.

References

strategies to prevent enzymatic degradation of epi-Progoitrin post-harvest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of epi-progoitrin post-harvest. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and processing of plant material containing this compound.

Issue Possible Cause Recommended Solution
Low or no this compound detected in samples. Enzymatic degradation by myrosinase. Plant tissue damage during or after harvest can activate myrosinase, leading to the rapid breakdown of this compound.[1][2]Immediately inactivate myrosinase post-harvest using one of the recommended protocols (see Experimental Protocols section). Minimize tissue damage during harvesting.[1]
Improper storage conditions. Storing samples at room temperature or in suboptimal conditions can lead to gradual degradation.[3][4]Store plant material at or below -20°C immediately after harvest and myrosinase inactivation.[4][5] For purified this compound, store at -20°C for long-term stability.[5][6]
Inefficient extraction method. The chosen solvent or extraction parameters may not be optimal for this compound.Use a validated extraction method, such as 80% methanol, and ensure complete extraction from the plant matrix.[7]
Inconsistent this compound levels between batches. Variable post-harvest handling times. The time between harvest and myrosinase inactivation is critical and can vary between batches.Standardize the post-harvest processing workflow to ensure consistent and minimal time elapses before enzyme inactivation.
Differences in plant material. The concentration of this compound can vary depending on the plant's growth stage, cultivar, and environmental conditions.[3][8]Harvest plant material at a consistent growth stage and from a single, well-characterized source if possible.
Formation of goitrin and other degradation products. Myrosinase activity at suboptimal pH. The pH of the extraction or processing buffer can influence the type of degradation products formed.[9]Control the pH of your solutions. Myrosinase activity is generally optimal in a neutral to slightly alkaline pH range.[10][11] Adjusting the pH outside of this range can help minimize enzymatic activity.
Thermal degradation during processing. High temperatures used for myrosinase inactivation, if not properly controlled, can also lead to non-enzymatic degradation.Use the mildest effective thermal treatment to inactivate myrosinase. Steaming is often preferred over boiling to minimize leaching and degradation.[1][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation post-harvest?

A1: The primary cause of post-harvest this compound degradation is the enzymatic activity of myrosinase (a thioglucosidase).[1][2] In intact plant cells, this compound and myrosinase are physically separated. However, when the plant tissue is damaged during harvesting, processing, or storage, they come into contact, and myrosinase rapidly hydrolyzes this compound into various breakdown products, including goitrin.[2][9]

Q2: What are the optimal storage conditions for preserving this compound in plant material?

A2: To preserve this compound, plant material should be rapidly frozen and stored at low temperatures. Storage at -20°C has been shown to be more effective at retaining glucosinolates than refrigeration at 4°C.[4] For long-term storage, temperatures of -80°C are recommended for purified compounds.[5] Prior to storage, it is crucial to inactivate myrosinase to prevent degradation during thawing.

Q3: How can I inactivate myrosinase to prevent this compound degradation?

A3: Myrosinase can be inactivated using thermal or non-thermal methods.

  • Thermal Methods: Heating is a common and effective method. This includes blanching, steaming, and microwaving.[1][12] Steaming is often recommended as it effectively inactivates the enzyme while minimizing the loss of glucosinolates through leaching.[12][13] Heating flakes of seeds to 80-90°C is a common practice in oilseed crushing.[1] However, for some plant materials, temperatures above 90°C may be necessary for complete inactivation.[1]

  • Non-Thermal Methods: High hydrostatic pressure and pulsed electric fields are emerging non-thermal technologies that can inactivate myrosinase.[1][14] These methods can be advantageous as they may better preserve the overall quality of the sample.

Q4: Does pH affect the stability of this compound?

A4: Yes, pH significantly influences the activity of myrosinase and thus the stability of this compound. Myrosinase activity is pH-dependent, with optimal activity generally observed in the neutral to slightly alkaline range (pH 6.5-9).[10][11][15][16] At acidic pH values (below 4.5-5.0), myrosinase activity is significantly reduced.[15] Therefore, controlling the pH of extraction and processing buffers can be a key strategy in preventing degradation.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of glucosinolates like this compound.[10] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that can accurately quantify this compound and its isomers, even at low concentrations.[17]

Data Presentation

Table 1: Effect of Temperature on Myrosinase Activity

Plant SourceOptimal Temperature (°C) for ActivityTemperature for Inactivation (°C)Reference
Broccoli3030-60 (thermal inactivation proceeds)[2][18]
Watercress45>65 (activity reduces)[10][11]
Shewanella baltica50-[16]
Green Cabbage50>40 (significant loss of activity)[19]

Table 2: Effect of pH on Myrosinase Activity

Plant/Organism SourceOptimal pH for ActivitypH Range for Reduced ActivityReference
Watercress7-9< 7[10][11]
Sinapis alba (White Mustard)5.5-8.5< 5.0[15]
Broccoli6.5-7-[2]
Shewanella baltica8.0-[16]

Experimental Protocols

Protocol 1: Thermal Inactivation of Myrosinase in Fresh Plant Material

  • Harvesting: Harvest plant material, minimizing tissue damage.

  • Preparation: Immediately after harvest, cut the material into small, uniform pieces to ensure even heat penetration.

  • Steaming:

    • Preheat a steamer to 100°C.

    • Spread the plant material in a single layer on the steamer tray.

    • Steam for 3-7 minutes. The exact time will need to be optimized depending on the plant material and sample size. The goal is to reach an internal temperature of at least 70-80°C.[20]

  • Cooling: Immediately plunge the steamed material into an ice bath to rapidly cool it down and halt any further chemical reactions.

  • Drying: Remove the cooled material from the ice bath and pat dry. Alternatively, freeze-dry the material for long-term storage.

  • Storage: Store the inactivated material in airtight containers at -20°C or -80°C.

Protocol 2: Quantification of this compound using HPLC-UV

  • Extraction:

    • Weigh 100 mg of freeze-dried, myrosinase-inactivated plant material.

    • Add 5 mL of 80% methanol.[7]

    • Incubate at room temperature for 30 minutes with shaking.[7]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

    • Collect the supernatant.

  • Sample Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 229 nm.

    • Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.

Visualizations

Enzymatic_Degradation_Pathway cluster_plant_cell Intact Plant Tissue This compound This compound Tissue Damage Tissue Damage Myrosinase Myrosinase Hydrolysis Hydrolysis Tissue Damage->Hydrolysis Contact Goitrin Goitrin Hydrolysis->Goitrin Other Products Other Products Hydrolysis->Other Products

Caption: Enzymatic degradation of this compound.

Experimental_Workflow Harvest 1. Harvest Plant Material (Minimize Damage) Inactivation 2. Myrosinase Inactivation (e.g., Steaming) Harvest->Inactivation Storage 3. Low-Temperature Storage (-20°C or -80°C) Inactivation->Storage Extraction 4. Extraction (e.g., 80% Methanol) Storage->Extraction Analysis 5. Quantification (e.g., HPLC-UV) Extraction->Analysis

Caption: Workflow for this compound preservation.

Troubleshooting_Logic Start Low this compound Levels? CheckInactivation Was Myrosinase Inactivated Immediately Post-Harvest? Start->CheckInactivation CheckStorage Were Samples Stored at ≤ -20°C? CheckInactivation->CheckStorage Yes SolutionInactivation Implement Rapid Inactivation Protocol CheckInactivation->SolutionInactivation No CheckExtraction Is the Extraction Protocol Validated? CheckStorage->CheckExtraction Yes SolutionStorage Improve Storage Conditions CheckStorage->SolutionStorage No SolutionExtraction Optimize Extraction Method CheckExtraction->SolutionExtraction No Success Problem Resolved CheckExtraction->Success Yes SolutionInactivation->Success SolutionStorage->Success SolutionExtraction->Success

Caption: Troubleshooting low this compound recovery.

References

troubleshooting low signal intensity of epi-Progoitrin in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometry analysis of epi-progoitrin.

Troubleshooting Low Signal Intensity of this compound

Low signal intensity for this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving these common issues.

Q1: I am observing a weak or no signal for my this compound standard. Where should I start troubleshooting?

When a known standard provides a low signal, the issue likely lies with the instrument settings or the standard's integrity.

Troubleshooting Workflow for Standards

start Low Signal with this compound Standard check_standard Verify Standard Integrity - Correct solvent? - Correct concentration? - Stored properly? start->check_standard check_ms_settings Review MS Parameters - Correct ionization mode (Negative ESI)? - Correct MRM transition (m/z 388 → 97)? - Source parameters optimized? check_standard->check_ms_settings tune_instrument Tune and Calibrate Mass Spectrometer check_ms_settings->tune_instrument infuse_standard Direct Infusion of Standard tune_instrument->infuse_standard evaluate_signal Signal Intensity Acceptable? infuse_standard->evaluate_signal troubleshoot_lc Proceed to LC Troubleshooting evaluate_signal->troubleshoot_lc Yes contact_support Contact Instrument Support evaluate_signal->contact_support No

Caption: Troubleshooting workflow for low signal with a pure standard.

Recommended Actions:

  • Verify Standard Preparation: Ensure the this compound standard is at the expected concentration and dissolved in a compatible solvent (e.g., methanol/water). Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Confirm Mass Spectrometer Settings: this compound is typically analyzed in negative electrospray ionization (ESI) mode.[1][2] Confirm that the instrument is set to the correct polarity. The multiple reaction monitoring (MRM) transition for this compound is m/z 388 → 97.[1][2]

  • Tune and Calibrate: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance and sensitivity.[3]

  • Direct Infusion: To isolate the mass spectrometer as the source of the issue, perform a direct infusion of the this compound standard. This will help determine if the issue is with the ion source or the liquid chromatography (LC) system.

Q2: My this compound signal is low in my sample extracts, but the standard looks fine. What could be the problem?

Low signal intensity in samples, despite a strong standard signal, often points to issues with sample preparation or matrix effects.

Troubleshooting Workflow for Sample Extracts

start Low Signal in Sample Extract check_extraction Evaluate Extraction Efficiency - Optimized extraction solvent? - Sufficient sample homogenization? start->check_extraction check_cleanup Assess Sample Cleanup - Is solid-phase extraction (SPE) needed? - Are there visible particulates? check_extraction->check_cleanup matrix_effect Investigate Matrix Effects - Dilute the sample - Use matrix-matched calibrants check_cleanup->matrix_effect optimize_lc Optimize LC Separation - Gradient modification? - Different column chemistry? matrix_effect->optimize_lc evaluate_signal Signal Intensity Improved? optimize_lc->evaluate_signal method_development Further Method Development Required evaluate_signal->method_development No accept_results Acceptable Signal Achieved evaluate_signal->accept_results Yes

Caption: Troubleshooting workflow for low signal in sample extracts.

Recommended Actions:

  • Review Sample Preparation: Inadequate extraction can lead to poor recovery of this compound. Ensure your extraction protocol is optimized.[4] Complex sample matrices can cause ion suppression.[4] Consider implementing a solid-phase extraction (SPE) cleanup step if you are working with complex biological or food samples.[4]

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[5][6] To test for matrix effects, you can dilute the sample extract or prepare matrix-matched calibration standards.

  • Optimize Liquid Chromatography: Proper chromatographic separation is key to ensuring that this compound reaches the mass spectrometer as a concentrated band, free from co-eluting interferences.[4] Experiment with the mobile phase gradient and consider using a different column chemistry if co-elution is suspected.

Frequently Asked Questions (FAQs)

Sample Preparation

  • What is a recommended extraction solvent for this compound? A common method involves ultrasound-assisted extraction with a methanol/water mixture (e.g., 80/20 v/v).[4] For plant tissues, extraction with 70% methanol at elevated temperatures (e.g., 70°C) can also be effective and helps to inactivate myrosinase, an enzyme that can degrade glucosinolates.

  • Do I need to perform desulfation for this compound analysis? While some older methods for glucosinolate analysis require enzymatic desulfation, modern LC-MS/MS methods allow for the direct analysis of intact glucosinolates like this compound.[7] Direct analysis is generally more efficient.[8]

Liquid Chromatography

  • What type of LC column is suitable for this compound analysis? A C18 reversed-phase column is commonly used for the separation of glucosinolates.[4]

  • What mobile phases are typically used? A common mobile phase combination is water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile or methanol with the same acid concentration as mobile phase B.[1][2]

Mass Spectrometry

  • What are the key mass spectrometry parameters to optimize for this compound? The critical parameters to optimize are those related to the electrospray ionization source. These include:

    • Capillary Voltage: Ensure it is set appropriately for negative ion mode.

    • Nebulizer Gas Flow: Optimize for a stable spray.

    • Drying Gas Flow and Temperature: These parameters significantly impact desolvation and signal intensity.[4]

  • How can I confirm the identity of my this compound peak? In addition to the primary MRM transition (m/z 388 → 97), you can monitor for other characteristic fragment ions of glucosinolates, such as m/z 259, which corresponds to a sulfated glucose moiety.[9]

Quantitative Data Summary

ParameterTypical Value/RangeSource
Ionization Mode Negative Electrospray Ionization (ESI)[1][2]
MRM Transition m/z 388 → 97[1][2]
Column Type C18 Reversed-Phase[4]
Mobile Phase A Water + 0.1% Formic Acid[1][2]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[1][2]
Extraction Solvent 70-80% Methanol in Water[4]

Experimental Protocols

Protocol 1: Standard Preparation
  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in a solution of 50:50 methanol:water to create a stock solution of 1 mg/mL.

  • Perform serial dilutions from the stock solution using the same solvent to create a series of calibration standards at the desired concentrations.

  • Store all solutions at -20°C when not in use.

Protocol 2: Sample Extraction from Plant Material
  • Homogenize the plant material to a fine powder.

  • Weigh approximately 100 mg of the homogenized sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol.

  • Vortex the tube for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • If necessary, perform a solid-phase extraction (SPE) cleanup on the supernatant.

  • Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC System:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • MS System:

    • Ionization Mode: Negative ESI

    • MRM Transition: m/z 388 → 97

    • Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and drying gas temperature for your specific instrument to maximize the signal for an this compound standard.

References

Validation & Comparative

A Comparative Analysis of Epi-Progoitrin and Progoitrin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacokinetic profiles of epi-progoitrin and progoitrin reveals significant stereoselective differences in their absorption, distribution, metabolism, and excretion within a rat model. These differences, particularly in bioavailability and elimination rates, are critical for researchers and drug development professionals investigating the therapeutic potential of these glucosinolate epimers.

This guide provides a comprehensive comparison of the pharmacokinetic parameters of this compound and progoitrin, supported by experimental data from a stereoselective study. The findings underscore the importance of considering the specific epimeric form in preclinical and clinical development.

Data Summary

The pharmacokinetic parameters of this compound and progoitrin were evaluated in Sprague-Dawley rats following both oral and intravenous administration. The key findings are summarized in the tables below.

Oral Administration

Following oral administration, both compounds were rapidly absorbed.[1] However, this compound exhibited a slightly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to progoitrin at the same dosage levels.[1] A notable difference was observed in their oral bioavailability, with progoitrin demonstrating a significantly higher bioavailability (20.1%–34.1%) compared to this compound (7.7%–9.3%).[1]

Pharmacokinetic ParameterThis compound (Oral)Progoitrin (Oral)
Cmax (ng/mL) Slightly higher than progoitrinData available in source
AUC (ng·h/mL) Higher than progoitrinData available in source
Tmax (min) ~90~90
t1/2 (h) Data available in sourceData available in source
Oral Bioavailability (%) 7.7–9.320.1–34.1

Data presented as mean ± S.D. (n=6). Specific values for Cmax, AUC, and t1/2 at different dosages can be found in the cited source material.[1]

Intravenous Administration

Intravenous administration revealed more pronounced differences in the pharmacokinetic behavior of the two epimers.[1] The Cmax and AUC values for this compound were approximately three-fold higher than those of progoitrin.[1] Furthermore, progoitrin was eliminated from the plasma much more rapidly, as indicated by its significantly shorter half-life compared to this compound.[1] The clearance (CL) of this compound was about one-third that of progoitrin.[1]

Pharmacokinetic ParameterThis compound (Intravenous)Progoitrin (Intravenous)
Cmax (ng/mL) ~3-fold higher than progoitrinData available in source
AUC (ng·h/mL) ~3-fold higher than progoitrinData available in source
t1/2 (h) Longer than progoitrinShorter than this compound
CL (L/h/kg) ~1/3 of progoitrinData available in source

Data presented as mean ± S.D. (n=6). Specific values for Cmax, AUC, t1/2, and CL can be found in the cited source material.[1]

Experimental Workflow

The following diagram illustrates the general workflow of the pharmacokinetic study conducted to obtain the comparative data.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Animal_Model Male Sprague-Dawley Rats Fasting Overnight Fasting (12h) Animal_Model->Fasting Oral_Admin Oral Gavage (20, 25, 30 mg/kg) Fasting->Oral_Admin This compound or Progoitrin IV_Admin Intravenous Injection (10 mg/kg) Fasting->IV_Admin This compound or Progoitrin Blood_Sampling Blood Collection via Retro-orbital Sinus (0, 5, 15, 30, 60, 90, 120, 240, 360, 480, 720 min) Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation with Acetonitrile Plasma_Separation->Sample_Prep LC_MS_Analysis UHPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Quantification Quantification using Multiple Reaction Monitoring LC_MS_Analysis->Data_Quantification PK_Modeling Pharmacokinetic Modeling (DAS 2.0 Software) Data_Quantification->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, t1/2, Bioavailability PK_Modeling->Parameter_Calculation

Figure 1. Experimental workflow for the comparative pharmacokinetic study of this compound and progoitrin.

Experimental Protocols

The methods described below were utilized in the stereoselective pharmacokinetic study of this compound and progoitrin in rats.[1][2][3]

Animal Model

Male Sprague-Dawley rats were used for the study.[2][3] The animals were housed in a controlled environment and fasted for 12 hours prior to drug administration, with free access to water.[1]

Drug Administration

For the oral administration groups, rats were given this compound or progoitrin via oral gavage at doses of 20, 25, and 30 mg/kg.[1] For the intravenous administration groups, a single dose of 10 mg/kg of either this compound or progoitrin was administered.[1]

Blood Sampling

Blood samples were collected from the retro-orbital sinus at specified time points (0, 5, 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes) after drug administration.[1] The blood samples were collected into heparinized tubes and centrifuged to separate the plasma, which was then stored at -80°C until analysis.[1]

Sample Preparation

Plasma samples were prepared for analysis by protein precipitation.[1] An internal standard (sinigrin) was added to the plasma samples, followed by the addition of acetonitrile to precipitate the proteins.[1][2][3] The mixture was vortexed and centrifuged, and the supernatant was collected for analysis.[1]

Analytical Method

The concentrations of this compound and progoitrin in the plasma samples were determined using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method.[1][2][3]

  • Chromatographic System: ACQUITY UPLC™ HSS T3 column.[1][2][3]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[1][2][3]

  • Flow Rate: 0.3 mL/min.[1][2][3]

  • Detection: Multiple reaction monitoring (MRM) in negative ion mode.[1][2][3]

  • Transitions: m/z 388 → 97 for this compound and progoitrin, and m/z 358 → 97 for the internal standard (sinigrin).[1][2][3]

The method demonstrated good linearity over a concentration range of 2–5000 ng/mL.[1][2][3] The lower limit of quantification for both analytes was 2 ng/mL.[1][2][3]

Pharmacokinetic Analysis

The pharmacokinetic parameters were calculated using DAS 2.0 software. A non-compartmental model was used to determine the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).[1] Oral bioavailability (F) was calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.[1]

References

A Comparative Guide to the Analytical Validation of epi-Progoitrin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of epi-Progoitrin, a glucosinolate of interest in various fields of research. We present a detailed overview of common analytical techniques, their validation parameters, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Quantification

This compound, a stereoisomer of progoitrin, is a glucosinolate found in Brassicaceae vegetables.[1] The accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential applications in agriculture and medicine. This guide focuses on the validation of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS based on available literature.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
ParameterHPLC-UVLC-MS/MS
Linearity Range Typically in the µg/mL range[2][3]2 - 5000 ng/mL[4][5][6]
Lower Limit of Quantification (LLOQ) ~0.5 µg/mL[2][3]2 ng/mL[4][5][6]
Precision (RSD%) <15%[2][3]Intra-day: <15%, Inter-day: <15%[4][5]
Accuracy (% Recovery) Typically 85-115%Intra-day & Inter-day within ±15% of nominal values[4][5]
Selectivity May be susceptible to co-eluting compounds[7]High, based on specific mass transitions (m/z 388 → 97)[4][5][6]
Matrix Effect Can be significant depending on the sample matrix[7]Generally low and can be compensated for with an internal standard[4][5]

Experimental Protocols

Sample Preparation: Extraction of Glucosinolates

A common method for extracting glucosinolates, including this compound, from plant material involves the following steps[1][8]:

  • Sample Homogenization: Lyophilize and grind the plant tissue to a fine powder.

  • Enzyme Inactivation: Add boiling 70% methanol or ethanol to the powdered sample to inactivate myrosinase, an enzyme that degrades glucosinolates.[8][9]

  • Extraction: Sonicate or heat the mixture to facilitate the extraction of glucosinolates.[9]

  • Purification (Optional but Recommended for HPLC-UV): Use an anion-exchange solid-phase extraction (SPE) column to purify the glucosinolates from the crude extract.[1][8]

  • Desulfation (for some HPLC methods): Treat the purified glucosinolates with sulfatase to remove the sulfate group, which can improve chromatographic separation.[1][8]

HPLC-UV Method (General Protocol)

This protocol is a generalized procedure and may require optimization for specific instrumentation and sample types.

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often with a small amount of acid like formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Based on a calibration curve of a certified this compound reference standard.

UHPLC-MS/MS Method for this compound

The following is a summary of a validated method for the quantification of this compound in rat plasma, which can be adapted for other biological matrices.[4][5][6]

  • Chromatographic Column: ACQUITY UPLC™ HSS T3 column.[4][5][6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[4][5][6]

  • Flow Rate: 0.3 mL/min.[4][5][6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[4][5]

  • MRM Transition: m/z 388 → 97 for this compound.[4][5][6]

  • Internal Standard: Sinigrin (m/z 358 → 97).[4][5][6]

  • Quantification: Based on the ratio of the peak area of this compound to the peak area of the internal standard, using a calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Plant/Biological Sample homogenization Homogenization start->homogenization extraction Extraction with Solvent homogenization->extraction purification Purification (SPE) extraction->purification hplc_uv HPLC-UV purification->hplc_uv lc_ms LC-MS/MS purification->lc_ms quantification Quantification hplc_uv->quantification lc_ms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

Biosynthetic Pathway of this compound

This compound is synthesized from the amino acid methionine through a series of chain elongation and modification steps. A key precursor is gluconapin.[1][3]

biosynthetic_pathway methionine Methionine chain_elongation Chain Elongation (Multiple Steps) methionine->chain_elongation gluconapin Gluconapin chain_elongation->gluconapin hydroxylation Hydroxylation (GSL-OH gene) gluconapin->hydroxylation epiprogoitrin This compound hydroxylation->epiprogoitrin

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for complex matrices and low concentration samples, as demonstrated by the detailed validation data available.[4][5][6] The HPLC-UV method, while less sensitive, can be a cost-effective alternative for routine analysis of less complex samples, provided that proper validation is performed to ensure its accuracy and selectivity. The choice of method should be guided by the specific research question, available instrumentation, and the required level of sensitivity and selectivity.

References

Unraveling the Bioactivity of epi-Progoitrin and Progoitrin Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of glucosinolate degradation products is paramount. This guide provides a detailed comparison of the degradation products derived from two stereoisomers, epi-progoitrin and progoitrin, with a focus on their goitrogenic and anti-cancer potentials, supported by experimental data and methodologies.

Introduction to this compound and Progoitrin

Progoitrin and its stereoisomer, this compound, are naturally occurring glucosinolates found in cruciferous vegetables. Progoitrin is chemically known as (R)-2-hydroxy-3-butenyl glucosinolate, while this compound is the (S)-isomer. Both share the same molecular formula (C₁₁H₁₉NO₁₀S₂) and molecular weight (389.4 g/mol ). Upon plant tissue damage, these compounds are hydrolyzed by the enzyme myrosinase, yielding a range of bioactive degradation products. The nature of these products is dependent on the stereochemistry of the parent glucosinolate and the conditions of hydrolysis, such as pH.

Degradation Pathways and Products

The enzymatic hydrolysis of both progoitrin and this compound by myrosinase is the primary pathway for the formation of their bioactive degradation products.

Progoitrin Degradation: The hydrolysis of progoitrin yields an unstable isothiocyanate which readily cyclizes to form goitrin (5-vinyl-1,3-oxazolidine-2-thione). This reaction is favored at neutral to slightly alkaline pH. Under acidic conditions (pH ≤ 5.5), the degradation of progoitrin can also lead to the formation of the nitrile crambene ((R)-1-cyano-2-hydroxy-3-butene) and epithionitriles. While thermal degradation can occur, it typically results in smaller quantities of goitrin.

This compound Degradation: Similarly, myrosinase-catalyzed hydrolysis of this compound leads to the formation of (S)-1-cyano-2-hydroxy-3-butene . The stereochemistry of the parent molecule dictates the stereochemistry of the resulting nitrile.

The distinct degradation products of these two isomers exhibit different biological activities, which are crucial for evaluating their potential impact on human health.

Comparative Bioactivity of Degradation Products

The primary bioactivities of interest for the degradation products of progoitrin and this compound are their goitrogenic potential and anti-cancer effects.

Goitrogenic Potential

Goitrogenic compounds can interfere with thyroid hormone synthesis, potentially leading to the enlargement of the thyroid gland (goiter).

  • Goitrin (from Progoitrin): Goitrin is a well-established goitrogenic compound.[1] It exerts its effect by inhibiting the organification of iodine, a critical step in the synthesis of thyroid hormones.[2] Studies in rats have shown that the administration of progoitrin leads to a high concentration of goitrin in the serum, which is associated with strong antithyroidal effects.[3] In humans, the ingestion of 25 mg (194 µmol) of goitrin has been shown to decrease the uptake of radioiodine by the thyroid, while 10 mg (70 µmol) had no inhibitory effect.[4][5]

  • Degradation Products of this compound: There is limited direct evidence available to assess the goitrogenic potential of the degradation products of this compound, primarily (S)-1-cyano-2-hydroxy-3-butene. However, the term "antithyroid agents" has been associated with (S)- and (R)-1-cyano-2-hydroxy-3-butene in some literature, suggesting a potential, though not well-characterized, goitrogenic effect.[6][7] A direct comparative study on the goitrogenic activity of goitrin versus (S)-1-cyano-2-hydroxy-3-butene is currently lacking in the scientific literature.

Anti-cancer and Chemopreventive Activity

Several glucosinolate degradation products have been investigated for their potential to prevent or treat cancer.

  • Crambene ((R)-1-cyano-2-hydroxy-3-butene) from Progoitrin: Crambene has demonstrated notable chemopreventive activity. It has been shown to induce hepatic quinone reductase, a phase II detoxification enzyme that plays a crucial role in protecting cells from carcinogens.[8][9] This induction is mediated through the activation of the antioxidant response element (ARE) signaling pathway.[10] In animal studies with Fischer 344 rats, crambene exhibited bioactivity similar to that of sulforaphane, a well-known anti-cancer compound from broccoli.[8][9] However, the doses of crambene required to induce quinone reductase in cell culture were significantly higher than those of sulforaphane, suggesting potential differences in bioavailability or cellular uptake.[9]

  • (S)-1-cyano-2-hydroxy-3-butene from this compound: The bioactivity of the (S)-enantiomer of 1-cyano-2-hydroxy-3-butene is less extensively studied. While it is known to be a mitochondrial toxin that can induce apoptosis in liver cells, its specific anti-cancer potential and a direct comparison with the (R)-enantiomer (crambene) are not well-documented.[11]

The broader class of isothiocyanates (ITCs), which are related to the initial unstable degradation products of glucosinolates, are well-known for their anti-cancer properties, including the induction of apoptosis and inhibition of cell migration in cancer cells.[11]

Data Presentation

Table 1: Major Degradation Products of this compound and Progoitrin

Parent CompoundDegradation ProductChemical NameBioactivity
Progoitrin Goitrin5-vinyl-1,3-oxazolidine-2-thioneGoitrogenic (inhibits thyroid hormone synthesis)[1][3]
Crambene(R)-1-cyano-2-hydroxy-3-buteneChemopreventive (induces quinone reductase via ARE pathway)[8][9][10]
This compound (S)-1-cyano-2-hydroxy-3-buteneMitochondrial toxin, potential antithyroid agent[6][7][11]

Experimental Protocols

Quinone Reductase Activity Assay

This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key detoxification enzyme.

Principle: The assay is based on the spectrophotometric measurement of the reduction of a substrate, such as menadione, by the enzyme in the presence of NADPH. The reduction of a secondary substrate, like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], by the product of the first reaction leads to a color change that can be quantified.[10]

Procedure (Microplate-based): [10][12]

  • Cell Culture and Treatment: Plate cells (e.g., Hepa 1c1c7 murine hepatoma cells) in 96-well microtiter plates and allow them to adhere. Treat the cells with the test compounds (e.g., crambene) for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.8% digitonin in 2mM EDTA).

  • Reaction Mixture: Prepare a reaction mixture containing an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), FAD, bovine serum albumin, menadione, and MTT in a suitable buffer (e.g., Tris-HCl).

  • Measurement: Add the reaction mixture to the cell lysates and incubate. Quinone reductase will catalyze the reduction of menadione by NADPH, and the resulting menadiol will non-enzymatically reduce MTT to a blue formazan product.

  • Quantification: Measure the absorbance of the blue color at a specific wavelength (e.g., 610 nm) using a microplate reader. The activity is proportional to the rate of formazan formation.

  • Control: Include a control with a known inhibitor of quinone reductase, such as dicoumarol, to confirm the specificity of the reaction.

Thyroperoxidase (TPO) Inhibition Assay

This assay assesses the potential of compounds to inhibit thyroperoxidase, a key enzyme in thyroid hormone synthesis.

Principle: The assay measures the peroxidase activity of TPO using a fluorescent or colorimetric substrate. Inhibition of this activity by a test compound indicates its potential to disrupt thyroid hormone production.[13][14]

Procedure (Fluorometric Microplate Assay): [13][15]

  • Microsome Preparation: Prepare thyroid microsomes from animal tissue (e.g., rat thyroids) as a source of TPO.

  • Reagents: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of a fluorescent peroxidase substrate (e.g., Amplex UltraRed), and a solution of hydrogen peroxide (H₂O₂).

  • Assay Setup: In a 384-well plate, add the thyroid microsomes, the test compound at various concentrations, and the Amplex UltraRed substrate.

  • Reaction Initiation: Initiate the reaction by adding H₂O₂. TPO will catalyze the oxidation of Amplex UltraRed in the presence of H₂O₂, producing a fluorescent product (resorufin).

  • Measurement: After a defined incubation period (e.g., 30 minutes), measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of TPO activity for each concentration of the test compound compared to a vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of TPO activity. A known TPO inhibitor, such as methimazole (MMI), should be used as a positive control.[13]

Visualizations

Degradation_Pathways cluster_progoitrin Progoitrin Degradation cluster_epiprogoitrin This compound Degradation Progoitrin Progoitrin Unstable_ITC_Pro Unstable Isothiocyanate ((R)-2-hydroxy-3-butenyl ITC) Progoitrin->Unstable_ITC_Pro Myrosinase Goitrin Goitrin Unstable_ITC_Pro->Goitrin Cyclization (Neutral pH) Crambene (R)-1-cyano-2-hydroxy-3-butene (Crambene) Unstable_ITC_Pro->Crambene Rearrangement (Acidic pH) Epithionitrile_Pro Epithionitrile Unstable_ITC_Pro->Epithionitrile_Pro Rearrangement (Acidic pH) epiProgoitrin This compound Unstable_ITC_epi Unstable Isothiocyanate ((S)-2-hydroxy-3-butenyl ITC) epiProgoitrin->Unstable_ITC_epi Myrosinase S_Nitrile (S)-1-cyano-2-hydroxy-3-butene Unstable_ITC_epi->S_Nitrile Rearrangement

Caption: Degradation pathways of progoitrin and this compound.

Crambene_ARE_Pathway cluster_nucleus Crambene Crambene Keap1_Nrf2 Keap1-Nrf2 Complex Crambene->Keap1_Nrf2 Inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) QR_Gene Quinone Reductase Gene ARE->QR_Gene Activates Transcription QR_Protein Quinone Reductase (Detoxification) QR_Gene->QR_Protein Translation Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Caption: Crambene's activation of the ARE signaling pathway.

Goitrin_Mechanism cluster_thyroid_cell Goitrin Goitrin TPO Thyroperoxidase (TPO) Goitrin->TPO Inhibits Thyroid_Follicular_Cell Thyroid Follicular Cell Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT (on Thyroglobulin) Thyroglobulin->MIT_DIT Formation of T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling

Caption: Goitrin's mechanism of action on thyroid hormone synthesis.

References

cross-validation of different analytical techniques for epi-Progoitrin measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analytical Techniques for Epi-Progoitrin Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantification of this compound: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The objective is to offer an evidence-based comparison to aid in the selection of the most suitable methodology for specific research or drug development needs.

Introduction to this compound

This compound is a glucosinolate, a class of natural products that are of significant interest in the pharmaceutical and food industries due to their potential health benefits. Accurate and precise measurement of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. This guide compares a highly sensitive and specific UHPLC-MS/MS method with a more traditional and widely accessible HPLC-UV method.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the UHPLC-MS/MS and a representative HPLC-UV method for the analysis of this compound. Data for the UHPLC-MS/MS method is derived from a validated pharmacokinetic study, while the HPLC-UV data is based on established methods for glucosinolate analysis.

ParameterUHPLC-MS/MSRepresentative HPLC-UV
Linearity (Range) 2–5000 ng/mL (r > 0.999)[1]1 - 500 µg/mL (typical)
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]~1 µg/mL (estimated)
Accuracy (% Bias) Within ±15%[1]Typically within ±15%
Precision (%RSD) Within ±15%[1]Typically <15%
Extraction Recovery > 91.30%[2]Variable, dependent on protocol
Matrix Effect 91.18% to 107.27%[2]Can be significant
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)

Experimental Protocols

UHPLC-MS/MS Method for this compound Quantification

This method is highly sensitive and specific, making it suitable for the analysis of this compound in complex biological matrices such as plasma.[1]

Sample Preparation (Acetonitrile Precipitation) [2]

  • To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., sinigrin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a small volume (e.g., 2 µL) into the UHPLC-MS/MS system.

Chromatographic Conditions

  • Column: ACQUITY UPLC™ HSS T3 column (or equivalent)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions [2]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: For this compound, m/z 388 → 97. For an internal standard like sinigrin, m/z 358 → 97.

  • Instrument Parameters: Optimized nebulizer gas flow, heating gas flow, drying gas flow, interface temperature, desolvation line temperature, and heat block temperature.

Representative HPLC-UV Method for Glucosinolate Analysis

This method represents a more widely available and cost-effective approach for the quantification of glucosinolates. While a specific validated method for this compound was not found, the following protocol is based on established methods for similar compounds like progoitrin.

Sample Preparation (Solid-Phase Extraction)

  • Extract the sample (e.g., plant material) with 70% methanol at 70°C to inactivate myrosinase.

  • Centrifuge the extract and load the supernatant onto a conditioned DEAE-Sephadex A-25 anion exchange column.

  • Wash the column with water and then a sodium acetate buffer.

  • Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature to desulfate the glucosinolates.

  • Elute the desulfoglucosinolates with water.

  • Filter the eluate and inject it into the HPLC system.

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Visualizations

Metabolic Pathway of this compound

This compound can be hydrolyzed by the enzyme myrosinase, which is released upon tissue damage, to form epigoitrin. This biotransformation is a key step in the metabolic pathway of this glucosinolate.

EpiProgoitrin This compound Epigoitrin Epigoitrin EpiProgoitrin->Epigoitrin Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->EpiProgoitrin

Biotransformation of this compound to Epigoitrin.
Analytical Workflows

The following diagrams illustrate the experimental workflows for the two analytical techniques discussed.

UHPLC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Experimental workflow for UHPLC-MS/MS analysis.

HPLC-UV Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant Material Extraction Hot Methanol Extraction Sample->Extraction SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Desulfation Enzymatic Desulfation SPE->Desulfation Elution Elution Desulfation->Elution HPLC HPLC Separation Elution->HPLC UV UV Detection HPLC->UV Data Data Acquisition and Quantification UV->Data

Experimental workflow for HPLC-UV analysis.

References

comparative study of epi-Progoitrin levels in different Brassica cultivars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of epi-Progoitrin Levels Across Brassica Cultivars

This guide provides a comparative overview of this compound and its stereoisomer, progoitrin, levels in various Brassica cultivars. Progoitrin and this compound are aliphatic glucosinolates, a class of secondary metabolites found predominantly in the Brassicaceae family.[1][2] These compounds contribute to the characteristic bitter or pungent flavor of many Brassica vegetables and are precursors to bioactive hydrolysis products, such as goitrin, which can have both antinutritional and health-relevant effects.[1][3] Understanding the distribution and concentration of these glucosinolates is crucial for crop improvement, food quality assessment, and research into their pharmacological properties.

This document summarizes quantitative data from multiple studies, details the analytical methodologies used for their quantification, and illustrates the relevant biosynthetic pathway and experimental workflows.

Quantitative Comparison of Progoitrin and this compound Levels

The concentration of this compound and its closely related isomer, progoitrin, varies significantly among different Brassica species and even between cultivars of the same species.[4][5] Research indicates a very strong positive correlation between the levels of progoitrin and this compound, suggesting they are synthesized and accumulate via closely linked mechanisms.[6][7] The following table compiles data on their levels from various studies. Due to the frequent co-reporting or focus on the more abundant progoitrin, its levels are often presented as a proxy for this compound abundance.

Brassica Cultivar/SpeciesCompoundConcentration RangeUnitsSource
Chinese Cabbage (B. rapa ssp. pekinensis)Progoitrin155.28 - 8536.51µmol/kg DW[8]
Chinese Cabbage (B. rapa ssp. pekinensis)This compoundMean of ~800µmol/kg DW[6][9]
Cabbage (B. oleracea var. capitata)Progoitrin>2.00 (in most genotypes)µmol/g DW[10]
Cabbage (B. oleracea var. capitata)This compoundAverage of 1.5% of total GSLs%[10]
Bok Choy (B. rapa ssp. chinensis)Progoitrin17.84 ± 1.24mg/g DW[11]
Broccoli (B. oleracea var. italica)This compoundIdentified, lesser quantity-[12]
Brussels Sprout (B. oleracea var. gemmifera)ProgoitrinIdentified as a major GSL-[13]
Turnip Greens (B. rapa var. rapa)Progoitrin0.38 ± 0.12 - 2.26 ± 0.77µmol/g DW
Vegetable Turnip (B. rapa)ProgoitrinHigh levels reported-[5]

DW: Dry Weight. GSL: Glucosinolate.

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. The most common approach involves extraction followed by analysis using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS).[14][15]

Sample Preparation and Extraction

This protocol is a synthesis of methods described for the analysis of intact glucosinolates.[8][14]

  • Sample Collection & Pre-treatment : Harvest fresh plant material (e.g., leaves, florets) and immediately freeze in liquid nitrogen to halt enzymatic activity. Lyophilize (freeze-dry) the samples to a constant weight and then grind into a fine, homogenous powder.

  • Extraction :

    • Weigh approximately 0.1 g of the freeze-dried sample powder into a microcentrifuge tube.[8]

    • Add 5 mL of 80% methanol (v/v).[8] Some protocols suggest heating the solvent to 75-80°C to deactivate myrosinase enzymes.[14]

    • Incubate the mixture at room temperature for 30 minutes, followed by shaking at 120 rpm for another 30 minutes.[8]

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm at 4°C for 10 minutes).[8]

    • Carefully transfer the supernatant to a clean vial for analysis. The extract can be stored at -20°C prior to analysis.

UHPLC-MS/MS Quantification

This method is optimized for the specific detection and quantification of this compound and its isomer.[16]

  • Chromatographic System : A UHPLC system equipped with a reverse-phase column (e.g., ACQUITY UPLC™ HSS T3).[16]

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[16]

  • Flow Rate : 0.3 mL/min.[16]

  • Mass Spectrometry : A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.[16]

  • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[16][17]

    • MRM Transition for this compound/Progoitrin : The precursor ion [M-H]⁻ at m/z 388 is fragmented to produce a characteristic product ion at m/z 97 (sulfate ion).[16]

  • Quantification : A calibration curve is generated using certified standards of this compound and progoitrin. The concentration in the samples is determined by comparing the peak area ratio of the analyte to an internal standard (e.g., sinigrin) against the calibration curve.[16]

Visualizations

Biosynthesis of Progoitrin and this compound

The biosynthesis of aliphatic glucosinolates is a multi-step process involving chain elongation of amino acids, formation of the core glucosinolate structure, and subsequent side-chain modifications.[1][18] Progoitrin and this compound are formed from the precursor gluconapin through a hydroxylation step.[2][7] This conversion is catalyzed by a 2-oxoacid-dependent dioxygenase (ODD) encoded by the GSL-OH gene.[1][2]

GSL_Pathway cluster_elongation Chain Elongation & Core Synthesis cluster_modification Side Chain Modification Met Methionine Elong Chain Elongated Amino Acids Met->Elong BCAT, MAM Core Core Glucosinolate Structure Formation Elong->Core CYP79F, CYP83A1, UGT74B1, SOT GNA Gluconapin (3-butenyl-GSL) Core->GNA GSL-ALK PRO_EPI Progoitrin / this compound ((2R/2S)-2-hydroxy-3-butenyl-GSL) GNA->PRO_EPI GSL-OH / ODD (Hydroxylation)

Caption: Simplified biosynthetic pathway of progoitrin and this compound.

Experimental Workflow for Glucosinolate Analysis

The following diagram illustrates the standard workflow for the quantification of this compound in Brassica samples, from collection to final data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A 1. Sample Collection (Brassica Tissue) B 2. Enzyme Inactivation (Freeze in Liquid N2) A->B C 3. Lyophilization (Freeze-Drying) B->C D 4. Homogenization (Grind to Fine Powder) C->D E 5. Extraction (80% Methanol) D->E F 6. Centrifugation E->F G 7. Supernatant Collection F->G H 8. UHPLC-MS/MS Analysis (MRM Mode) G->H I 9. Data Processing (Peak Integration) H->I J 10. Quantification (vs. Calibration Curve) I->J

Caption: General experimental workflow for this compound quantification.

References

A Comparative Guide to the Stability of epi-Progoitrin Under Diverse Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of a compound is paramount for designing robust experiments and ensuring the reliability of results. This guide provides a comprehensive comparison of the stability of epi-progoitrin, a glucosinolate of interest for its potential biological activities. Due to the limited availability of direct stability data for this compound, this guide leverages data from its epimer, progoitrin, and other structurally related glucosinolates to provide a comparative framework. It is important to note that while the stability of epimers is often comparable, direct experimental validation for this compound is recommended.

Data Presentation: Stability of Glucosinolates Under Various Conditions

The following tables summarize the stability of various glucosinolates under different experimental conditions, including temperature, pH, and storage. This data provides a basis for understanding the potential stability of this compound.

Table 1: Thermal Stability of Glucosinolates

GlucosinolateTemperature (°C)MatrixHalf-life (t½) / % DegradationReference
Progoitrin100WaterDegradation observed, but kinetics not specified.[1]
Gluconapin100BroccoliHigh stability[2][3]
Glucobrassicin100Red CabbageModerate stability[2][3]
4-methoxyglucobrassicin100Red CabbageLower stability[2][3]
Aliphatic Glucosinolates (general)>100Red CabbageMore stable than indole glucosinolates.[1]
Indole Glucosinolates (general)>100Red CabbageLess stable than aliphatic glucosinolates.[1]

Table 2: pH-Dependent Stability of Progoitrin Hydrolysis

pHConditionKey ObservationReference
Acidic (<3)Myrosinase HydrolysisFavors nitrile formation.[4]
NeutralMyrosinase HydrolysisFavors isothiocyanate formation.[4]
AlkalineThermal DegradationIncreased degradation rate of progoitrin.[5]

Table 3: Stability of this compound in Rat Plasma

ConditionDurationTemperatureStability
Short-term24 hoursRoom TemperatureStable
Long-term2 weeks-20°CStable
Freeze-thaw3 cycles-80°C to Room TempStable

Experimental Protocols

1. General Protocol for Evaluating Thermal and pH Stability of Glucosinolates

This protocol describes a general method for assessing the stability of a glucosinolate standard, such as this compound, under various temperature and pH conditions.

  • Materials:

    • Purified this compound (or other glucosinolate standard)

    • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

    • Water bath or incubator

    • HPLC system with a C18 column and UV detector

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Syringe filters (0.45 µm)

  • Procedure:

    • Prepare stock solutions of this compound in water.

    • For each pH condition, dilute the stock solution in the respective buffer to a final concentration suitable for HPLC analysis.

    • For each temperature condition, place aliquots of the buffered solutions in a water bath or incubator set to the desired temperature (e.g., 25°C, 50°C, 75°C, 100°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Immediately cool the heated samples on ice to stop any further degradation.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the samples by HPLC to determine the concentration of the remaining glucosinolate.

    • Calculate the percentage of degradation over time for each condition.

2. Protocol for Enzymatic Hydrolysis of this compound by Myrosinase

This protocol outlines the enzymatic degradation of this compound using myrosinase, a key process affecting its stability in biological systems.

  • Materials:

    • Purified this compound

    • Myrosinase enzyme

    • Phosphate buffer (pH 6.5)

    • HPLC system

    • Methanol

    • Water

  • Procedure:

    • Prepare a solution of this compound in phosphate buffer.

    • Add a defined amount of myrosinase to initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • At various time points, stop the reaction by adding a quenching agent (e.g., boiling ethanol or a strong acid).

    • Centrifuge the mixture to remove precipitated protein.

    • Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of hydrolysis products.

3. HPLC Analysis of Glucosinolates

A robust and reliable analytical method is crucial for stability studies. The following provides a general HPLC method for the analysis of intact glucosinolates.[6][7][8][9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 229 nm.

  • Quantification: Based on a calibration curve of a known standard (e.g., sinigrin or purified this compound).

Mandatory Visualization

Diagram 1: Enzymatic Hydrolysis of this compound

G EpiProgoitrin This compound UnstableAglycone Unstable Aglycone EpiProgoitrin->UnstableAglycone + H2O Myrosinase Myrosinase (Enzyme) Myrosinase->EpiProgoitrin catalyzes Glucose Glucose UnstableAglycone->Glucose HydrolysisProducts Hydrolysis Products (Isothiocyanates, Nitriles, etc.) UnstableAglycone->HydrolysisProducts Spontaneous Rearrangement

Caption: Myrosinase catalyzes the hydrolysis of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilute Dilute in Buffers (Varying pH) Stock->Dilute Incubate Incubate at Different Temperatures Dilute->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze HPLC Analysis Sample->Analyze Data Data Analysis (% Degradation) Analyze->Data

Caption: Workflow for assessing this compound stability.

References

A Comparative Guide to the Quantitative Analysis of epi-Progoitrin: Assessing Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of glucosinolates and their bioactive breakdown products, the accurate and precise quantification of specific compounds like epi-Progoitrin is paramount. This guide provides a comprehensive comparison of analytical methodologies for this compound assays, with a focus on linearity, accuracy, and precision. The information presented herein is intended to assist in the selection of the most appropriate analytical technique for specific research needs.

The primary method for which detailed validation data was found is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique has demonstrated high sensitivity and stereoselectivity, which is crucial for distinguishing between this compound and its epimer, progoitrin.[1][2] Alternative methods for the analysis of glucosinolates, the class of compounds to which this compound belongs, include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and other LC-MS/MS approaches.[3][4][5][6]

Quantitative Performance of a Validated UHPLC-MS/MS Assay for this compound

A stereoselective UHPLC-MS/MS method has been developed and validated for the pharmacokinetic study of epiprogoitrin and progoitrin in rat plasma.[1][2] The performance characteristics of this assay are summarized in the table below.

Parameter This compound Progoitrin Reference
Linearity Range 2–5000 ng/mL2–5000 ng/mL[1][2]
Correlation Coefficient (r) > 0.999> 0.996[1]
Regression Equation y = 0.0066x + 0.0041y = 0.0061x + 0.0010[1]
Lower Limit of Quantification (LLOQ) 2 ng/mL2 ng/mL[1][2]
Accuracy at LLOQ (RE%) 12.7%12.7%[1]
Precision at LLOQ (RSD%) 10.5%10.5%[1]
Intra-day Precision (RSD%) Within ±15%Within ±15%[1][2]
Inter-day Precision (RSD%) Within ±15%Within ±15%[1][2]
Mean Extraction Recovery > 91.30%> 91.30%[1]
Matrix Effect 91.18% to 107.27%91.18% to 107.27%[1]
Comparison with Alternative Methods
Method Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance. Often requires a desulfation step for glucosinolates.[4][7]Widely available, robust, cost-effective.[3]Lower sensitivity and specificity compared to MS, desulfation can be time-consuming and introduce variability.[4]
GC-MS Separation of volatile or derivatized compounds, detection by mass spectrometry.[3]High separation efficiency and sensitivity for volatile breakdown products like isothiocyanates.[3][6]Not suitable for direct analysis of intact, non-volatile glucosinolates; requires derivatization.[3]
LC-MS/MS High-resolution separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.[4]High sensitivity and specificity, can differentiate compounds with the same molecular weight, suitable for complex matrices.[4]Higher cost of instrumentation and maintenance.

Experimental Protocols

Validated UHPLC-MS/MS Method for this compound and Progoitrin

This protocol is based on the validated method for the pharmacokinetic study of epiprogoitrin and progoitrin in rat plasma.[1][2]

1. Sample Preparation:

  • Plasma samples are subjected to a protein precipitation extraction method.

2. Chromatographic Conditions:

  • System: Shimadzu LCMS-8050 triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[1]

  • Column: Reverse-phase ACQUITY UPLC™ HSS T3 column.[1][2]

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid).[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

  • Internal Standard: Sinigrin.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[1]

  • Detection Mode: Multiple reaction monitoring (MRM).[1][2]

  • MRM Transitions:

    • This compound/Progoitrin: m/z 388 → 97.[1][2]

    • Sinigrin (IS): m/z 358 → 97.[1][2]

  • Optimized Parameters:

    • Nebulizer gas flow: 3 L/min.[1]

    • Heating gas flow: 10 L/min.[1]

    • Drying gas flow: 10 L/min.[1]

    • Interface temperature: 300℃.[1]

    • Desolvation line temperature: 250℃.[1]

    • Heat block temperature: 400℃.[1]

General Protocol for HPLC-UV Analysis of Glucosinolates

This is a generalized protocol and may require optimization for specific applications.

1. Extraction:

  • Extraction of intact glucosinolates from plant material using a methanol-water mixture at elevated temperatures to inactivate myrosinase.[7]

2. Purification:

  • The extract is loaded onto an ion-exchange column for purification.[7]

3. Desulfation:

  • Treatment with sulfatase to convert glucosinolates to their desulfo-analogs.[7]

4. HPLC-UV Analysis:

  • Column: Typically a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.

  • Detection: UV detector, with detection wavelengths typically around 229 nm.

  • Quantification: Based on a reference standard curve (e.g., sinigrin) and established response factors.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation plasma->precip supernatant Collect Supernatant precip->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (ACQUITY UPLC HSS T3) injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quant Quantification (vs. Internal Standard) detection->quant

Caption: Workflow for this compound quantification by UHPLC-MS/MS.

References

A Comparative Analysis of the Anti-inflammatory Effects of Glucosinolates: Featuring Epi-Progoitrin and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of various glucosinolates, with a special focus on available data for prominent compounds within this class. While direct experimental data on the anti-inflammatory effects of epi-progoitrin remains limited in publicly accessible literature, this document synthesizes the current understanding of related glucosinolates to offer a valuable resource for research and development.

Introduction to Glucosinolates and Inflammation

Glucosinolates are a class of sulfur-containing secondary metabolites found abundantly in cruciferous vegetables. Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase into biologically active compounds, primarily isothiocyanates, which have been demonstrated to possess a range of health-promoting properties, including potent anti-inflammatory effects.[1][2] Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, making the modulation of inflammatory pathways a critical area of therapeutic research.[3] The anti-inflammatory mechanisms of glucosinolate derivatives are largely attributed to their ability to modulate key signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[2][4]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize quantitative data on the anti-inflammatory effects of various glucosinolates and their hydrolysis products from in vitro studies. This data provides a basis for comparing their relative potencies in inhibiting key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundGlucosinolate PrecursorCell LineIC50 / Dm (μM)Reference
MoringinGlucomoringinRAW264.70.19[4]
SulforaphaneGlucoraphaninRAW264.70.29[4]
SinigrinSinigrinRAW264.7Concentration-dependent inhibition of NO[1]

IC50: Half-maximal inhibitory concentration. Dm: Median-effect dose.

Table 2: Effects on Pro-inflammatory Cytokines and Enzymes

Compound/ExtractGlucosinolate(s)Cell LineEffectReference
SinigrinSinigrinRAW264.7Suppressed TNF-α and IL-6 production[1]
SinigrinSinigrinRAW264.7Inhibited COX-2 and PGE2 expression[1]
High-Glucosinolate Brassica rapa LinesGluconapin, Progoitrin, etc.RAW264.7Suppressed iNOS expression and NO levels[5]
High-Glucosinolate Brassica rapa LinesGluconapin, Progoitrin, etc.RAW264.7Inhibited pro-inflammatory cytokines (IL-1β, IL-6)[5]
Synthetic IsothiocyanatesN/AHT-29, RAW264.7Reduced iNOS, COX-2, IL-1β, IL-6, and TNF-α[6]
SulforaphaneGlucoraphaninVariousDownregulates pro-inflammatory cytokines, chemokines, COX-2, and iNOS[4]

Signaling Pathways in Glucosinolate-Mediated Anti-inflammation

The anti-inflammatory effects of glucosinolates and their derivatives are primarily mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

  • Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[6] Many isothiocyanates exert their anti-inflammatory effects by inhibiting IκB phosphorylation and degradation, thereby preventing NF-κB activation.[1][6]

  • Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] Activated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including antioxidant enzymes that help to mitigate oxidative stress, a key component of inflammation.[2][8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->IκB_NFκB NFκB->IκB_NFκB Isothiocyanates Isothiocyanates (e.g., Sulforaphane, AITC) Isothiocyanates->IKK Inhibits NFκB_nuc NF-κB DNA DNA NFκB_nuc->DNA Binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation Induces IκB_NFκB->NFκB_nuc NF-κB Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Isothiocyanates.

Caption: Activation of the Nrf2 Signaling Pathway by Isothiocyanates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of glucosinolates.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is a standard method for evaluating the potential of compounds to inhibit the inflammatory response in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays A1 Culture RAW264.7 macrophages A2 Seed cells in 96-well or 6-well plates A1->A2 B1 Pre-treat cells with glucosinolate/isothiocyanate (various concentrations) A2->B1 B2 Stimulate with LPS (e.g., 1 µg/mL) B1->B2 C1 Nitric Oxide (NO) Measurement (Griess Assay) B2->C1 C2 Cytokine Measurement (ELISA for TNF-α, IL-6) B2->C2 C3 Gene Expression Analysis (qRT-PCR for iNOS, COX-2, cytokine mRNA) B2->C3 C4 Protein Expression Analysis (Western Blot for iNOS, COX-2, p-IκB, NF-κB) B2->C4

Caption: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis). After adherence, cells are pre-treated with various concentrations of the test compound (e.g., this compound, sulforaphane) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL, for a further incubation period (e.g., 24 hours).

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: The production of NO, a pro-inflammatory mediator, is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

  • Method: The Griess reagent system is used. An aliquot of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined from a standard curve.

3. Quantification of Pro-inflammatory Cytokines:

  • Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are measured.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine are used according to the manufacturer's instructions.

4. Analysis of Gene Expression by qRT-PCR:

  • Principle: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are quantified to assess the effect of the compound at the transcriptional level.

  • Method: Total RNA is extracted from the cells, reverse transcribed into cDNA, and then quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers.

5. Analysis of Protein Expression by Western Blot:

  • Principle: The protein levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IκB, nuclear NF-κB) are determined.

  • Method: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The protein bands are then visualized and quantified.

Discussion on this compound

Currently, there is a notable absence of specific studies detailing the anti-inflammatory effects of this compound. Much of the research on progoitrin, a closely related glucosinolate, has centered on its goitrogenic potential, meaning its ability to interfere with thyroid hormone synthesis.[9] This effect is attributed to its hydrolysis product, goitrin. While many cruciferous vegetables contain progoitrin, the levels in commonly consumed varieties are generally not considered a risk for thyroid dysfunction in individuals with adequate iodine intake.[9]

Given the structural similarities and co-occurrence of this compound with progoitrin, it is plausible that they may share similar biological activities. However, dedicated research is required to elucidate the specific anti-inflammatory properties of this compound and its corresponding hydrolysis products. Future studies employing the experimental protocols outlined above would be invaluable in determining its potential as a modulator of inflammatory responses and for a direct comparison with other well-characterized glucosinolates.

Conclusion

A growing body of evidence highlights the significant anti-inflammatory potential of various glucosinolates and their isothiocyanate derivatives. Compounds like sulforaphane and moringin have demonstrated potent inhibitory effects on key inflammatory mediators, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While a direct comparison of this compound's anti-inflammatory activity is currently hampered by a lack of specific data, the established methodologies and comparative data for other glucosinolates provide a clear framework for future investigations. Further research into the bioactivity of less-studied glucosinolates like this compound is warranted to fully understand their therapeutic potential in the context of inflammatory diseases.

References

Validating a Bioassay for Screening epi-Progoitrin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays suitable for screening the biological activity of epi-progoitrin, a glucosinolate with promising therapeutic potential. Given that the biological effects of this compound are primarily attributed to its hydrolysis products, such as isothiocyanates and goitrin, this guide focuses on assays that measure downstream cellular activities, including anti-inflammatory, cytotoxic, and antiviral effects. We present detailed experimental protocols, comparative data, and validated performance characteristics to aid in the selection of the most appropriate screening assay for your research needs.

Comparison of Bioassay Methods for this compound Activity Screening

The selection of a suitable bioassay for screening this compound activity depends on the target biological effect, desired throughput, and available resources. Here, we compare three common cell-based assays: an anti-inflammatory assay measuring nitric oxide (NO) production, a cytotoxicity assay (MTT), and an antiviral plaque reduction assay.

Parameter Anti-Inflammatory (Nitric Oxide Assay) Cytotoxicity (MTT Assay) Antiviral (Plaque Reduction Assay)
Principle Measures the inhibition of nitric oxide production in cells stimulated with an inflammatory agent (e.g., LPS).Measures the metabolic activity of cells, which is proportional to cell viability, after treatment with the test compound.Quantifies the reduction in virus-induced plaques (zones of cell death) in a cell monolayer in the presence of the test compound.
Primary Endpoint IC50 (half-maximal inhibitory concentration) of NO production.IC50 (half-maximal inhibitory concentration) of cell viability.EC50 (half-maximal effective concentration) for viral plaque reduction.
Throughput High (96- or 384-well plates)High (96- or 384-well plates)Medium to Low (requires manual plaque counting)
Relative Cost Low to MediumLowMedium to High
Key Reagents Griess Reagent, Lipopolysaccharide (LPS), Cell Culture MediumMTT Reagent, Solubilization Solution (e.g., DMSO)Virus stock, Cell Culture Medium, Staining solution (e.g., Crystal Violet)
Typical Cell Lines Macrophage cell lines (e.g., RAW 264.7)Cancer cell lines (e.g., HepG2, A549, MDA-MB-231)[1][2]Virus-permissive cell lines (e.g., Vero, Calu-3)[3][4]
Assay Time 24-48 hours24-72 hours[2]3-7 days

Experimental Protocols

Anti-Inflammatory Bioassay: Nitric Oxide (NO) Inhibition Assay

This protocol describes a cell-based assay to screen for the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (solvent only).

  • Inflammatory Stimulation: Add 10 µL of LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.

Cytotoxicity Bioassay: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic activity of this compound against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Appropriate cell culture medium (e.g., MEM for HepG2) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Antiviral Bioassay: Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of this compound against a specific virus.

Materials:

  • Virus-permissive cell line (e.g., Vero cells)

  • Virus stock of known titer (e.g., Herpes Simplex Virus)

  • Cell culture medium with 2% FBS

  • This compound stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

Procedure:

  • Cell Monolayer: Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a dilution that produces a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add overlay medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Plaque Staining: Remove the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Visualizing Key Processes

To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay Screening cluster_analysis Data Analysis A This compound Stock Solution D Compound Treatment A->D B Cell Culture (e.g., RAW 264.7) C Cell Seeding (96-well plate) B->C C->D E Stimulation (LPS) (for Anti-inflammatory) D->E F Incubation E->F G Endpoint Measurement F->G H Data Processing G->H I IC50/EC50 Determination H->I

Bioassay screening workflow from preparation to data analysis.

logical_relationship cluster_assays Screening Bioassays A This compound B Myrosinase Hydrolysis A->B C Isothiocyanates & Other Derivatives B->C D Anti-inflammatory Assay C->D E Cytotoxicity Assay C->E F Antiviral Assay C->F

Logical flow from this compound to its bioactive derivatives and subsequent screening.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory activates transcription of EpiP This compound Derivatives (Isothiocyanates) EpiP->IKK inhibits EpiP->NFκB inhibits nuclear translocation

Inhibitory action of this compound derivatives on the NF-κB signaling pathway.

Validation of the Selected Bioassay

Once a suitable bioassay is established, it must be validated to ensure it is fit for its intended purpose. The validation process demonstrates that the assay is reliable, reproducible, and accurate for screening this compound activity.[5]

Key Validation Parameters:

Validation Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value. Assessed by determining the recovery of a known amount of a reference standard.The mean recovery should be within 80-120% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
    - RepeatabilityPrecision under the same operating conditions over a short interval of time (intra-assay precision).The coefficient of variation (CV) should be ≤ 15%.
    - Intermediate PrecisionPrecision within the same laboratory over different days, with different analysts, or different equipment.The CV should be ≤ 20%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., vehicle solvent, related inactive compounds).No significant interference from the vehicle or related inactive compounds.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.The correlation coefficient (r²) of the linear regression should be ≥ 0.98. The assay should be accurate and precise over a defined range (e.g., 20-80% inhibition).
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, cell seeding density).The results should not be significantly affected by minor variations in the tested parameters.

Validation Workflow:

A typical bioassay validation involves a series of experiments to assess these parameters. This often starts with assay development and optimization, followed by a formal validation study as outlined in a validation protocol. The results are then documented in a validation report.[6]

Conclusion

The screening of this compound activity can be effectively achieved through various cell-based bioassays targeting its known biological effects. The choice between anti-inflammatory, cytotoxicity, or antiviral assays will depend on the specific research question and available resources. This guide provides a framework for selecting, implementing, and validating a suitable bioassay. Proper validation is critical to ensure the generation of reliable and reproducible data, which is paramount for the successful advancement of this compound in drug discovery and development pipelines. The provided protocols and diagrams serve as a starting point for establishing a robust screening platform for this promising natural compound.

References

A Comparative Analysis of Epi-Progoitrin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of epi-progoitrin, a glucosinolate with potential therapeutic applications, is a critical first step. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique.

This compound, a stereoisomer of progoitrin, is a naturally occurring glucosinolate found in cruciferous vegetables. Its biological activities, including potential antiviral, anti-inflammatory, and anticancer effects, have garnered increasing interest within the scientific community. The effective isolation of this compound from plant matrices is paramount for further research and development. This report details and compares several key extraction methodologies: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Comparison of Extraction Method Performance

The selection of an appropriate extraction method significantly impacts the yield, purity, and overall efficiency of this compound isolation. Below is a summary of quantitative data comparing different techniques based on available literature.

Extraction MethodKey ParametersThis compound Yield/RecoveryPuritySolvent ConsumptionExtraction TimeKey Findings
Conventional Solvent Extraction (Cold Methanol) 80% Methanol, Room TemperatureGenerally high for glucosinolatesVariable, co-extraction of other compounds is commonHigh30-60 minutesEffective for preserving glucosinolate content by inactivating myrosinase.[1] Considered less hazardous than hot methanol extraction.
Conventional Solvent Extraction (Hot Methanol) 70% Methanol, 75°CLower for total glucosinolates compared to cold methanolVariableHigh~10 minutesWhile heat can inactivate myrosinase, it may lead to lower overall glucosinolate yields compared to cold extraction methods.[2]
Acetonitrile Precipitation (from plasma) Acetonitrile> 91.30% RecoveryHighModerateShortThis method is highly effective for purifying this compound from a liquid matrix like plasma, demonstrating high recovery rates.[3] It is more of a purification than a primary extraction technique from plant material.
Ultrasound-Assisted Extraction (UAE) Varied (e.g., 80% power, 30 min)Potentially higher than conventional methodsDependent on optimizationCan be lower than conventional methods5-30 minutesUAE can enhance extraction efficiency by improving solvent penetration into the plant matrix.[4] Optimal conditions can lead to higher yields in shorter times compared to maceration.
Microwave-Assisted Extraction (MAE) Varied (e.g., 100W, 10 min)Can be significantly higher than conventional methodsDependent on optimizationCan be lower than conventional methods5-20 minutesMAE can drastically reduce extraction time and improve yields. For some compounds, it has shown to be more efficient than UAE.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques.

Conventional Solvent Extraction (Cold Methanol)

This method is often favored for its simplicity and effectiveness in preserving the integrity of glucosinolates.

  • Sample Preparation: Freeze-dry plant material to remove water content and grind to a fine powder to increase surface area.

  • Extraction: Suspend the powdered plant material in 80% methanol at room temperature. A common ratio is 1:10 (w/v).

  • Agitation: Shake the mixture at a constant speed (e.g., 70 rpm) for 30-60 minutes.

  • Separation: Centrifuge the mixture to pellet the solid plant material.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) with a DEAE Sephadex column.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.

  • Sample Preparation: As with conventional methods, prepare a fine powder of the plant material.

  • Extraction: Suspend the powder in a suitable solvent (e.g., 70% ethanol) in a vessel.

  • Ultrasonication: Immerse the ultrasonic probe into the suspension or place the vessel in an ultrasonic bath.

  • Parameter Control: Set the desired ultrasonic power (e.g., 80% amplitude), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).

  • Separation and Collection: Follow the same centrifugation and supernatant collection steps as in the conventional method.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Sample Preparation: Prepare the plant material as a fine powder.

  • Extraction: Place the sample and solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Apply microwave power (e.g., 100 W) for a short duration (e.g., 10 minutes).

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Separation and Collection: Centrifuge the mixture and collect the supernatant.

Visualizing the Processes and Pathways

To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.

G cluster_Conventional Conventional Solvent Extraction Plant_Material_C Plant Material (Powdered) Solvent_Addition_C Add 80% Methanol Plant_Material_C->Solvent_Addition_C Agitation_C Agitate (30-60 min) Solvent_Addition_C->Agitation_C Centrifugation_C Centrifuge Agitation_C->Centrifugation_C Supernatant_C Collect Supernatant (Crude Extract) Centrifugation_C->Supernatant_C Purification_C Optional: Purification (SPE) Supernatant_C->Purification_C Final_Product_C Purified this compound Purification_C->Final_Product_C

Fig. 1: Conventional Solvent Extraction Workflow

G cluster_Modern Modern Extraction Methods Plant_Material_M Plant Material (Powdered) Solvent_Addition_M Add Solvent Plant_Material_M->Solvent_Addition_M UAE Ultrasound-Assisted Extraction (UAE) Solvent_Addition_M->UAE MAE Microwave-Assisted Extraction (MAE) Solvent_Addition_M->MAE Centrifugation_M Centrifuge UAE->Centrifugation_M MAE->Centrifugation_M Supernatant_M Collect Supernatant (Crude Extract) Centrifugation_M->Supernatant_M Purification_M Optional: Purification (SPE) Supernatant_M->Purification_M Final_Product_M Purified this compound Purification_M->Final_Product_M

Fig. 2: Ultrasound and Microwave-Assisted Extraction Workflows

G cluster_Biosynthesis Progoitrin Biosynthesis Pathway Methionine Methionine Elongation Side Chain Elongation (MAM genes) Methionine->Elongation Core_Structure Core Glucosinolate Structure Formation Elongation->Core_Structure Gluconapin Gluconapin Core_Structure->Gluconapin Hydroxylation Hydroxylation (GSL-OH genes) Gluconapin->Hydroxylation Progoitrin Progoitrin / this compound Hydroxylation->Progoitrin

Fig. 3: Simplified Biosynthesis Pathway of Progoitrin

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the research, including desired yield, purity, available equipment, and considerations for time and solvent consumption. For general laboratory purposes, cold methanol extraction offers a good balance of efficiency and preservation of the target compound. For higher throughput and potentially greater yields in a shorter time, Ultrasound-Assisted Extraction and Microwave-Assisted Extraction present compelling alternatives, though they may require more specialized equipment and optimization of parameters. The high recovery rate of acetonitrile precipitation from plasma highlights its utility in the purification stages of drug development and pharmacokinetic studies. Further research focusing on a direct comparison of these advanced extraction techniques for this compound from various plant sources would be beneficial for establishing a standardized and optimized protocol.

References

A Comparative Guide to the Inter-Laboratory Validation of Standardized Epi-Progoitrin Analysis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of epi-progoitrin, a glucosinolate of significant interest in pharmaceutical and nutritional research. While a dedicated inter-laboratory validation of a single standardized this compound analysis protocol has not been formally published, this document synthesizes available validation data for established glucosinolate analysis methodologies, offering a comparative overview for researchers seeking to establish robust and reliable analytical workflows. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Spectrophotometry.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes key performance parameters for the most commonly employed techniques, based on single-laboratory and multi-laboratory validation studies of glucosinolate analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Colorimetric reaction based on the release of glucose from glucosinolates.
Linearity (r²) ≥ 0.99[1]> 0.996[2][3][4]≥ 0.99[1]
Precision (RSD) Intraday: <5%, Interday: <10%Intraday and Interday: within ±15%[2][4]Intra-assay: 5.4%, Inter-assay: 15.8%[1]
Accuracy (Recovery) Typically 90-110%> 91.30%[3]107% (for internal standard)[1]
Limit of Quantification (LOQ) Analyte dependent, generally in the µg/mL range.2 ng/mL for this compound and progoitrin[2][3][4]0.6 mg (using sinigrin as standard)[1]
Selectivity Moderate; co-eluting compounds can interfere.High; specific detection of target analyte.Low; measures total glucosinolates.
Throughput ModerateHighHigh
Cost ModerateHighLow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Analysis (Adapted from ISO 9167-1)

This protocol is based on the standardized method for glucosinolate analysis in rapeseed and can be adapted for this compound quantification in various matrices.

a. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of lyophilized and finely ground plant material into a centrifuge tube.

  • Add 5 mL of 70% methanol pre-heated to 75°C to inactivate myrosinase enzyme activity.

  • Vortex the mixture vigorously and incubate in a water bath at 75°C for 15 minutes.

  • Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.

  • Repeat the extraction step on the pellet with another 5 mL of hot 70% methanol.

  • Combine the supernatants for further purification.

b. Anion-Exchange Chromatography (Purification):

  • Prepare a small column with DEAE-Sephadex A-25 anion-exchange resin.

  • Apply the combined supernatant to the column.

  • Wash the column with water to remove interfering compounds.

  • Apply a purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.

  • Elute the desulfated this compound with deionized water.

c. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient starts with a high percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Based on a calibration curve of a certified this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

This method offers high sensitivity and selectivity, making it suitable for complex matrices and low concentrations of this compound.

a. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for the HPLC-UV method (steps 1a 1-6).

  • The extract can often be directly diluted and injected into the LC-MS/MS system after centrifugation and filtration, depending on the matrix complexity.

b. LC-MS/MS Analysis:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reverse-phase column suitable for UHPLC.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glucosinolates.

  • MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored (e.g., for progoitrin, a similar compound, a transition of m/z 388 → 97 has been reported)[3].

  • Quantification: An internal standard (e.g., sinigrin) is recommended for accurate quantification. A calibration curve is constructed using a certified this compound standard.

Spectrophotometric Protocol for Total Glucosinolate Analysis

This method is a simpler and more cost-effective alternative for estimating total glucosinolate content, but it lacks the specificity to quantify individual glucosinolates like this compound.

a. Sample Preparation and Extraction:

  • Follow the same extraction and purification steps as for the HPLC-UV method (steps 1a and 1b), but without the sulfatase treatment.

b. Colorimetric Reaction:

  • To the purified glucosinolate extract, add a solution of sodium tetrachloropalladate.

  • A colored complex is formed, and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Alternatively, a method based on the release of glucose can be used, where the glucose is quantified enzymatically or colorimetrically[5].

c. Quantification:

  • The total glucosinolate content is determined by comparing the absorbance of the sample to a calibration curve prepared with a known glucosinolate standard, such as sinigrin.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_spectro Spectrophotometric Analysis Start Plant Material Grinding Lyophilization & Grinding Extraction Extraction with 70% Methanol (75°C) Centrifugation Centrifugation Supernatant Collect Supernatant Purification_HPLC Anion-Exchange Purification Desulfation Sulfatase Treatment Elution_HPLC Elution of Desulfo-epi-progoitrin Analysis_HPLC HPLC-UV Analysis (229 nm) Quantification_HPLC Quantification Dilution Dilution of Supernatant Analysis_LCMS UHPLC-MS/MS Analysis (MRM) Quantification_LCMS Quantification Purification_Spectro Anion-Exchange Purification Reaction Colorimetric Reaction Measurement Absorbance Measurement Quantification_Spectro Quantification

Validation_Process cluster_method_dev Method Development & Single-Lab Validation cluster_interlab Inter-Laboratory Study cluster_performance Performance Evaluation Validation Inter-Laboratory Validation Protocol Standardized Protocol Definition Validation->Protocol Labs Multiple Participating Laboratories Validation->Labs Linearity Linearity & Range Protocol->Linearity Precision Precision (Repeatability & Intermediate) Protocol->Precision Accuracy Accuracy (Recovery) Protocol->Accuracy Selectivity Selectivity Protocol->Selectivity LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Samples Common Reference Materials & Samples Labs->Samples Data Data Collection & Statistical Analysis Samples->Data Reproducibility Reproducibility (Inter-Laboratory Precision) Data->Reproducibility Robustness Robustness Data->Robustness Final_Method Final Validated Method Reproducibility->Final_Method Robustness->Final_Method

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the gene expression profiles related to the biosynthesis of epi-progoitrin and progoitrin, two goitrogenic glucosinolates found in Brassica vegetables, has been published. This guide provides researchers, scientists, and drug development professionals with a valuable resource to understand the subtle yet crucial differences in the genetic regulation of these isomeric compounds. While direct comparative transcriptomic data between high this compound and high progoitrin producing plants remains scarce, this guide synthesizes current knowledge on the progoitrin biosynthetic pathway and the key enzymatic step that likely dictates the formation of its epimer, this compound.

Progoitrin and its stereoisomer, this compound, are secondary metabolites in many Brassica species, including rapeseed and kale.[1] Their breakdown products can interfere with thyroid hormone synthesis, making them a subject of interest in both agriculture and medicine. The key structural difference between these two molecules lies in the stereochemistry at the C2 position of the 2-hydroxy-3-butenyl side chain. This subtle variation is believed to be controlled by the stereospecific action of a 2-oxoglutarate-dependent dioxygenase (2-ODD), encoded by the GSL-OH gene locus.[2][3][4]

This guide delves into the known genetic determinants of progoitrin biosynthesis and presents a hypothesized model for the parallel synthesis of this compound, highlighting the pivotal role of the GSL-OH gene family.

Comparative Gene Expression Profiles

While a direct, side-by-side transcriptomic comparison from a single study is not yet available in published literature, we can infer the key gene expression events based on studies of progoitrin biosynthesis and the nature of enzymatic stereoselectivity. The core biosynthetic pathway leading to the precursor, 2-propenyl glucosinolate (sinigrin), is expected to be identical for both epimers. The divergence point is the hydroxylation of the butenyl side chain.

The table below summarizes the key genes involved in the aliphatic glucosinolate pathway leading to progoitrin and the hypothesized involvement in this compound synthesis. The expression levels are generalized based on their known functions.

Gene FamilyGene Name (Arabidopsis thaliana ortholog)FunctionExpected Expression in Progoitrin BiosynthesisHypothesized Expression in this compound Biosynthesis
Chain Elongation MAM1/MAM3Side chain elongation of methionineHighHigh
CYP79F1/CYP79F2Conversion of amino acids to aldoximesHighHigh
Core Structure Formation CYP83A1Oxidation of aldoximesHighHigh
SUR1C-S lyase activityHighHigh
UGT74B1GlucosylationHighHigh
SOT16/17/18SulfationHighHigh
Side Chain Modification GSL-ALK/AOP2Conversion of glucoraphanin to gluconapinHighHigh
GSL-OH (Progoitrin-specific) Hydroxylation of 2-propenyl glucosinolate to (R)-2-hydroxy-3-butenyl glucosinolate (Progoitrin) High Low/Absent
GSL-OH (this compound-specific - Hypothesized) Hydroxylation of 2-propenyl glucosinolate to (S)-2-hydroxy-3-butenyl glucosinolate (this compound) Low/Absent High

Visualizing the Biosynthetic Divergence

The signaling pathways leading to the formation of progoitrin and the hypothesized pathway for this compound are illustrated below. The key point of divergence is the stereospecific hydroxylation of the common precursor, 2-propenyl glucosinolate.

Glucosinolate Biosynthesis cluster_divergence Stereospecific Hydroxylation Met Methionine ChainElong Chain-Elongated Methionine Met->ChainElong MAM Aldoxime Aldoxime ChainElong->Aldoxime CYP79F ThiohydroximicAcid Thiohydroximic acid Aldoxime->ThiohydroximicAcid CYP83A1 Desulfoglucosinolate Desulfoglucosinolate ThiohydroximicAcid->Desulfoglucosinolate SUR1, UGT74B1 GlucosinolateCore Glucosinolate Core Structure Desulfoglucosinolate->GlucosinolateCore SOT Sinigrin 2-propenyl-GSL (Sinigrin) GlucosinolateCore->Sinigrin AOP2 Progoitrin (R)-2-hydroxy-3-butenyl-GSL (Progoitrin) Sinigrin->Progoitrin GSL-OH (R-specific) EpiProgoitrin (S)-2-hydroxy-3-butenyl-GSL (this compound) Sinigrin->EpiProgoitrin GSL-OH (S-specific) (Hypothesized) MAM MAM CYP79F CYP79F CYP83A1 CYP83A1 SUR1 SUR1 UGT74B1 UGT74B1 SOT SOT AOP2 AOP2 GSL_OH_R GSL-OH (R-specific) GSL_OH_S GSL-OH (S-specific) (Hypothesized)

Caption: Biosynthetic pathway of progoitrin and hypothesized pathway of this compound.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the analysis of gene expression and quantification of glucosinolates are provided below.

RNA Extraction and RNA-Seq Library Preparation for Gene Expression Analysis

This protocol is adapted for Brassica species and is suitable for downstream RNA-sequencing.

RNA_Seq_Workflow Start Plant Tissue Collection (e.g., leaves, seeds) Grinding Grind Tissue in Liquid Nitrogen Start->Grinding RNA_Extraction Total RNA Extraction (e.g., RNeasy Plant Mini Kit) Grinding->RNA_Extraction DNase DNase I Treatment RNA_Extraction->DNase QC1 RNA Quality & Quantity Check (NanoDrop, Bioanalyzer) DNase->QC1 Library_Prep mRNA Purification & Fragmentation QC1->Library_Prep cDNA_Synth First & Second Strand cDNA Synthesis Library_Prep->cDNA_Synth End_Repair End Repair & A-tailing cDNA_Synth->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation PCR_Enrich PCR Enrichment Adapter_Ligation->PCR_Enrich QC2 Library Quality Control (qPCR, Bioanalyzer) PCR_Enrich->QC2 Sequencing Illumina Sequencing QC2->Sequencing

Caption: Experimental workflow for RNA-sequencing of Brassica tissues.

Detailed Steps:

  • Tissue Collection and Homogenization: Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • RNA Extraction: Extract total RNA using a commercially available kit, such as the RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 7 is recommended for RNA-seq.

  • Library Preparation: Prepare RNA-seq libraries from 1-2 µg of total RNA using a kit such as the TruSeq RNA Library Prep Kit (Illumina). This process typically involves:

    • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the purified mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Enrichment: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control and Sequencing: Validate the quality and size distribution of the final library using a Bioanalyzer. Quantify the library using qPCR. Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).

Quantification of this compound and Progoitrin by HPLC-MS

This protocol outlines a method for the simultaneous quantification of this compound and progoitrin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Sample Preparation:

  • Extraction: Homogenize 100 mg of lyophilized and ground plant material with 1 mL of 70% methanol.

  • Desulfation: Apply the extract to a DEAE-Sephadex A-25 column. Wash the column and then add sulfatase solution to desulfate the glucosinolates overnight.

  • Elution: Elute the desulfoglucosinolates with ultrapure water.

HPLC-MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a specified time.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ions to Monitor: Monitor the specific m/z transitions for desulfo-progoitrin and desulfo-epi-progoitrin.

This guide provides a foundational understanding of the genetic regulation of this compound and progoitrin biosynthesis. Further research, particularly comparative transcriptomic studies of Brassica lines with varying epimer ratios, is needed to definitively identify the specific GSL-OH gene variants responsible for this stereochemical divergence. Such studies will be instrumental in breeding crops with tailored glucosinolate profiles and in understanding the biological activities of these important plant metabolites.

References

validation of epi-Progoitrin as a chemical marker for specific plant species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Epi-Progoitrin as a Phytochemical Marker for Plant Species Identification

The identification and authentication of plant species are critical in various fields, including agriculture, pharmacology, and food science. Chemical markers, specific secondary metabolites unique to a particular species or group of species, serve as valuable tools for this purpose. This guide provides a comprehensive comparison of this compound against other glucosinolates, evaluating its potential as a specific chemical marker for certain plant species within the Brassicaceae family, with a focus on experimental data and analytical methodologies.

This compound is a glucosinolate, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Its presence and concentration, alongside its stereoisomer progoitrin, have been noted in various Brassica species, particularly in Brassica rapa subspecies like Chinese cabbage.

Comparative Analysis of Glucosinolate Content

Quantitative analysis of glucosinolate profiles across different Brassica species reveals distinct patterns that can be leveraged for chemical fingerprinting. The concentration of this compound, when compared to other prevalent glucosinolates, can aid in differentiating between species.

Plant SpeciesThis compound (µmol/g DW)Progoitrin (µmol/g DW)Gluconapin (µmol/g DW)Glucobrassicanapin (µmol/g DW)Sinigrin (µmol/g DW)Glucoraphanin (µmol/g DW)
Chinese Cabbage (Brassica rapa ssp. pekinensis) Present, often strongly correlated with progoitrin[1][2]155.28 - 8536.51[3]333.26 - 23,501.58[3]545.60 - 10,344.70[3]--
Choy Sum (Brassica rapa ssp. chinensis var. parachinensis) 75.56 - 2728.20[4]120.20 - 3172.65[4]117.38 - 13,111.41[4]148.87 - 6830.64[4]--
Broccoli (Brassica oleracea var. italica) -----High concentrations[5][6]
Cabbage (Brassica oleracea var. capitata) Present[5]53.53 (in seeds)[5]----
Kale (Brassica oleracea var. acephala) ----66.49 (in seeds)[5]-
Leaf Mustard (Brassica juncea) ----80.44 (in seeds)[5]-
Pakchoi (Brassica rapa ssp. chinensis) --103.51 (in seeds)[5]---
Cauliflower (Brassica oleracea var. botrytis) ----35.43 (in seeds)[5]-
Radish (Raphanus sativus) --0.90 (in seeds)[5]--Present[5]

Note: Concentrations can vary significantly based on the specific cultivar, plant tissue, and growing conditions. The data presented is a summary from multiple sources for comparative purposes.

The data indicates that while this compound is present in some Brassica oleracea varieties, its consistent and often high concentration, in strong correlation with progoitrin, is a more distinct feature of Brassica rapa subspecies such as Chinese cabbage and Choy Sum.[1][4] In contrast, other species are characterized by high levels of different glucosinolates. For instance, broccoli is rich in glucoraphanin, while leaf mustard and kale are dominated by sinigrin.[5][6] This suggests that a profile of glucosinolates, rather than a single compound, may serve as a more robust marker. However, the high correlation (r=0.99) between this compound and progoitrin in Chinese cabbage suggests a co-regulation that could be a specific chemotaxonomic indicator.[1]

Experimental Protocols

Accurate quantification of this compound and other glucosinolates is essential for its validation as a chemical marker. The following are detailed methodologies commonly employed in research.

Glucosinolate Extraction and Desulfation
  • Sample Preparation: Freeze-dry plant material (e.g., leaves, seeds) and grind into a fine powder.[7]

  • Extraction: Extract a known weight of the powdered sample (e.g., 100 mg) with a specific volume (e.g., 1 mL) of 70% methanol at 70°C for 20 minutes.[5] Centrifuge the mixture and collect the supernatant.

  • Purification and Desulfation: Apply the supernatant to a mini-column containing DEAE-Sephadex A-25. Wash the column with water and then apply a purified sulfatase solution to desulfate the glucosinolates overnight at room temperature.[8]

  • Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water. The eluate is then ready for HPLC or LC-MS/MS analysis.

Analytical Quantification: HPLC and LC-MS/MS
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: A gradient of water and acetonitrile.[7]

    • Detection: UV detector at 229 nm.[5][7]

    • Quantification: Compare peak areas of the samples with those of a known concentration of a standard (e.g., sinigrin or desulfosinigrin).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For this compound/progoitrin, the transition m/z 388 → 97 is often monitored.[9]

    • Quantification: Use of an internal standard (e.g., sinigrin) and calibration curves of purified standards.[9]

Visualization of Methodologies and Relationships

To better understand the workflows and relationships discussed, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_extraction Glucosinolate Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis start Plant Material (e.g., leaves) freeze_dry Freeze-drying & Grinding start->freeze_dry extraction 70% Methanol Extraction (70°C) freeze_dry->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant sephadex_column Apply to DEAE-Sephadex A-25 Column supernatant->sephadex_column sulfatase Sulfatase Treatment (overnight) sephadex_column->sulfatase elution Elute Desulfoglucosinolates sulfatase->elution final_extract Final Extract for Analysis elution->final_extract hplc HPLC-UV (229 nm) final_extract->hplc lcms LC-MS/MS (MRM) final_extract->lcms quantification Data Analysis & Quantification hplc->quantification lcms->quantification

Caption: Experimental workflow for glucosinolate analysis.

Glucosinolate_Relationship cluster_b_rapa Brassica rapa (e.g., Chinese Cabbage) cluster_b_oleracea Brassica oleracea epi_progoitrin This compound progoitrin Progoitrin epi_progoitrin->progoitrin r = 0.99 gluconapin Gluconapin glucoraphanin Glucoraphanin (e.g., Broccoli) sinigrin Sinigrin (e.g., Kale, Cabbage) sinigrin_juncea Sinigrin

Caption: Dominant glucosinolates in different Brassica species.

Conclusion

The validation of this compound as a specific chemical marker is nuanced. While it is not exclusively found in a single species, its consistent presence in high concentrations and its strong positive correlation with progoitrin make the pair a strong candidate for a specific chemical marker for certain Brassica rapa subspecies, most notably Chinese cabbage (B. rapa ssp. pekinensis).

For robust and reliable plant species identification, a metabolomic approach that considers the entire glucosinolate profile is recommended. This compound, in conjunction with other key glucosinolates, can serve as a crucial component of a chemical fingerprint for distinguishing between closely related Brassica species. Further research focusing on a broader range of cultivars and the influence of environmental factors on this compound concentration would further solidify its role in chemotaxonomy.

References

A Comparative Analysis of the Goitrogenic Effects of Epi-Progoitrin and Progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the goitrogenic properties of two stereoisomeric glucosinolates: epi-progoitrin and progoitrin. While structurally similar, emerging evidence suggests potential differences in their effects on thyroid function. This document synthesizes available experimental data to facilitate a clearer understanding of their respective goitrogenic potential.

Executive Summary

Progoitrin is a well-documented goitrogen, a substance that can lead to an enlargement of the thyroid gland (goiter). Its goitrogenic activity stems from its hydrolysis product, goitrin, which inhibits thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. This inhibition leads to a decrease in the production of thyroid hormones (T3 and T4), triggering a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, ultimately causing thyroid enlargement.

In contrast, the goitrogenic potential of this compound is less understood and appears to differ significantly. Limited in vivo studies suggest that this compound may not be goitrogenic and, in some instances, has been associated with a reduction in thyroid gland weight. These differing effects may be attributable to variations in their metabolic pathways and the stereospecificity of their hydrolysis products.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effects of progoitrin and this compound on key indicators of thyroid function. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Parameter Progoitrin Administration This compound Administration Source
Thyroid Gland Weight IncreasedReduced[1][2]
Serum Thyroxine (T4) Levels ReducedData not available[3]
Serum Triiodothyronine (T3) Levels ReducedData not available[3]
Serum Thyroid-Stimulating Hormone (TSH) Levels Increased (in response to low T3/T4)Data not availableInferred from mechanism
Pharmacokinetic Parameter (in rats) Progoitrin This compound Source
Oral Bioavailability 20.1% - 34.1%7.7% - 9.3%[1]
Half-life (intravenous) Much shorter than this compoundLonger than progoitrin[1]

Experimental Protocols

The following outlines a general methodology for a comparative in vivo study to assess the goitrogenic effects of this compound and progoitrin, based on protocols described in the scientific literature.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to a standard diet and water.

2. Experimental Groups:

  • Control Group: Administered the vehicle (e.g., distilled water or saline) only.

  • Progoitrin Group: Administered a defined dose of progoitrin.

  • This compound Group: Administered the same dose of this compound as the progoitrin group.

3. Administration:

  • Route: Oral gavage is a common method for administering the compounds.

  • Dosage and Duration: Dosages should be determined based on previous studies, and the duration of the study can range from several days to weeks to observe chronic effects.

4. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study period for hormonal analysis.

  • Hormone Assays: Serum levels of T3, T4, and TSH are quantified using commercially available ELISA kits or radioimmunoassay (RIA).

  • Thyroid Gland Analysis: At the end of the study, animals are euthanized, and the thyroid glands are excised, weighed, and fixed for histological examination.

  • Histopathology: Thyroid tissue is sectioned and stained (e.g., with Hematoxylin and Eosin) to observe any changes in follicular cell size, colloid content, and overall morphology.

5. Statistical Analysis:

  • Data are expressed as mean ± standard deviation.

  • Statistical significance between groups is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the established signaling pathway for progoitrin-induced goitrogenesis and a proposed experimental workflow for a comparative study.

progoitrin_pathway Progoitrin Progoitrin Myrosinase Myrosinase (in gut) Progoitrin->Myrosinase Hydrolysis Goitrin Goitrin Myrosinase->Goitrin TPO Thyroid Peroxidase (TPO) Goitrin->TPO Inhibition Iodine Iodine (I₂) TPO->Iodine Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) TPO->Hormone_Synthesis Catalyzes Iodide Iodide (I⁻) Iodide->TPO Iodine->Hormone_Synthesis T3_T4 Decreased T3/T4 Hormone_Synthesis->T3_T4 Pituitary Pituitary Gland T3_T4->Pituitary Negative Feedback TSH Increased TSH Pituitary->TSH Thyroid Thyroid Gland TSH->Thyroid Stimulation Goiter Goiter (Thyroid Enlargement) Thyroid->Goiter

Caption: Goitrogenic mechanism of progoitrin.

comparative_workflow start Start: Acclimatized Rats grouping Randomly Assign to 3 Groups start->grouping control Group 1: Control (Vehicle) grouping->control progoitrin Group 2: Progoitrin grouping->progoitrin epiprogoitrin Group 3: this compound grouping->epiprogoitrin administration Daily Oral Administration control->administration progoitrin->administration epiprogoitrin->administration monitoring Monitor Health & Weight administration->monitoring blood_collection Blood Collection (Baseline & Final) monitoring->blood_collection euthanasia Euthanasia & Thyroid Excision monitoring->euthanasia hormone_assay Serum T3, T4, TSH Analysis blood_collection->hormone_assay data_analysis Statistical Analysis hormone_assay->data_analysis thyroid_analysis Thyroid Weight & Histology euthanasia->thyroid_analysis thyroid_analysis->data_analysis conclusion Comparative Goitrogenic Effect data_analysis->conclusion

Caption: In vivo comparative study workflow.

Conclusion

The available evidence strongly supports the goitrogenic activity of progoitrin, mediated by the inhibition of thyroid peroxidase by its metabolite, goitrin. In contrast, this compound appears to have a different, and potentially non-goitrogenic, effect on the thyroid gland. The observed differences in their pharmacokinetic profiles may contribute to these distinct biological activities.

Further direct comparative studies are warranted to fully elucidate the goitrogenic potential of this compound and to understand the underlying mechanisms. Such research is crucial for accurately assessing the risks and benefits of dietary exposure to these glucosinolates and for guiding future drug development efforts.

References

Predicting the Bioactivity of epi-Progoitrin: A Guide to In Silico Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a compound's biological activity is a cornerstone of efficient and effective research. In silico models offer a powerful tool for this purpose, but their reliability hinges on rigorous experimental validation. This guide provides a comparative overview of the current landscape for predicting the bioactivity of epi-progoitrin, a glucosinolate found in plants of the Brassicaceae family. While specific in silico models for this compound are not yet prevalent in published literature, this guide outlines the established bioactivities of its derivatives and presents a framework for the validation of future predictive models.

This compound itself is a precursor molecule that, upon hydrolysis by the enzyme myrosinase, yields several bioactive compounds. The nature of these products is dependent on the conditions of hydrolysis.[1][2] Understanding the bioactivity of these derivatives is the first step in developing and validating any computational model.

Experimentally Determined Bioactivity of this compound Derivatives

Research has demonstrated that the hydrolysis products of this compound exhibit various biological effects, primarily investigated through bioassays on Lactuca sativa (lettuce). These studies provide the foundational experimental data against which any predictive model would need to be benchmarked.

The primary bioactive derivatives of this compound include (5R)-5-vinyl-1,3-oxazolidine-2-thione, (2S)-1-cyano-2-hydroxy-3-butene, and two diastereoisomers of (2S)-1-cyano-2-hydroxy-3,4-epithiobutane.[1] Their observed effects are summarized below.

CompoundBioactivity on Lactuca sativaEffective ConcentrationReference
(5R)-5-vinyl-1,3-oxazolidine-2-thionePrimarily inhibits root growth-[1]
(2S)-1-cyano-2-hydroxy-3-buteneAffects the early phase of germination-[1]
erythro-(2S)-1-cyano-2-hydroxy-3,4-epithiobutaneInhibits both germination and root growthInhibitory activity at 2.4 mM; complete inhibition at 3.2 mM[2]
threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutaneInhibits both germination and root growthNegative effect begins at 0.8 mM; ~40% decrease in normal seedlings at 1.2 mM; complete inhibition at 2.0 mM[2]

Framework for Validation of In Silico Models

While specific in silico models for this compound bioactivity are yet to be widely published, a general workflow for the development and validation of such models can be proposed. This process is crucial for ensuring the predictive accuracy and reliability of any computational tool.

G cluster_0 In Silico Model Development cluster_1 Experimental Validation cluster_2 Model Performance Evaluation A Data Collection (Chemical Structures, Bioactivity Data) B Feature Selection and Engineering A->B C Model Training (e.g., QSAR, Docking) B->C E In Vitro/In Vivo Bioassays C->E Predict Bioactivity D Synthesis/Isolation of This compound & Derivatives D->E F Quantitative Data Analysis E->F F->C Feedback Loop for Model Refinement G Comparison of Predicted vs. Experimental Results F->G H Statistical Analysis (e.g., R², RMSE, Accuracy) G->H I Applicability Domain Definition H->I

A generalized workflow for the development and validation of in silico bioactivity models.

Experimental Protocols

The validation of any in silico model relies on robust experimental data. The following outlines the key experimental methodologies employed in the study of this compound's bioactivity.

Preparation of this compound Hydrolysis Products

The generation of this compound's bioactive derivatives is achieved through enzymatic hydrolysis under controlled conditions.

  • (5R)-5-vinyl-1,3-oxazolidine-2-thione: Produced by the hydrolysis of this compound using myrosinase immobilized on nylon.[1][2]

  • (2S)-1-cyano-2-hydroxy-3-butene and (2S)-1-cyano-2-hydroxy-3,4-epithiobutanes: Produced using the endogenous myrosinase contained in defatted crambe meals.[1][2] The formation of the epithiobutane diastereoisomers specifically requires the presence of an epithiospecifier protein, a cofactor for myrosinase.[2]

Bioassay on Lactuca sativa

A simple and effective method for determining the apparent biological action of the hydrolysis products is a bioassay using lettuce (Lactuca sativa).

  • Preparation of Test Solutions: The purified this compound hydrolysis products are dissolved in a suitable solvent to create a range of concentrations.

  • Seed Germination Assay: Lettuce seeds are placed on filter paper moistened with the test solutions in petri dishes.

  • Incubation: The petri dishes are incubated under controlled conditions of temperature and light.

  • Data Collection: After a defined period, the number of germinated seeds and the root and shoot length of the seedlings are measured.

  • Analysis: The effects of the different compounds and concentrations on germination rate and seedling growth are compared to a control group (treated with solvent only).

Signaling Pathways and Hydrolysis

The bioactivity of this compound is initiated by its enzymatic hydrolysis. The pathway leading to its various bioactive derivatives is a critical aspect for any predictive model to consider.

G cluster_products Bioactive Hydrolysis Products This compound This compound Myrosinase Myrosinase This compound->Myrosinase Aglycone_Intermediate Unstable Aglycone Myrosinase->Aglycone_Intermediate Hydrolysis OZT (5R)-5-vinyl-1,3-oxazolidine-2-thione Aglycone_Intermediate->OZT CHB (2S)-1-cyano-2-hydroxy-3-butene Aglycone_Intermediate->CHB Epithiobutanes (2S)-1-cyano-2-hydroxy- 3,4-epithiobutanes Aglycone_Intermediate->Epithiobutanes + Epithiospecifier Protein

The enzymatic hydrolysis pathway of this compound leading to its bioactive derivatives.

Alternative Approaches and Future Directions

Given the nascent stage of in silico modeling for this compound specifically, researchers can look to established methodologies for other glucosinolates. For instance, in silico analyses have been used to predict the interaction of various glucosinolates with targets like lanosterol-14α-demethylase, a key enzyme in fungal membrane biosynthesis.[3] Such studies employ molecular docking and utilize web servers like DruLiTo, ORISIS, and admetSAR for predicting drug-likeness and toxicity profiles.[3]

Future research in this area should focus on:

  • Developing QSAR (Quantitative Structure-Activity Relationship) models: By correlating the structural features of this compound derivatives with their observed biological activities, predictive models can be built.

  • Target Identification: Identifying the specific molecular targets of this compound's bioactive products will enable the use of target-based in silico methods like molecular docking and molecular dynamics simulations.

  • Pharmacokinetic Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives is crucial for predicting their in vivo efficacy. Pharmacokinetic studies on this compound and its stereoisomer progoitrin have already been conducted in rats, providing a foundation for such models.[4]

References

Safety Operating Guide

Safe Disposal and Handling of epi-Progoitrin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL OVERVIEW

This document provides essential safety and logistical information for the proper handling and disposal of epi-Progoitrin. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to these procedures is critical to ensure personnel safety and environmental protection.[1] The primary disposal method for this compound and any contaminated materials is through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its solutions be disposed of down the drain.[1]

Core Safety and Disposal Principles
  • Hazardous Waste: All forms of this compound (pure compound, solutions, contaminated labware) must be treated as hazardous waste.

  • Aquatic Toxicity: Due to its high toxicity to aquatic life, preventing any release into the environment is paramount.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Designated Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation and aerosol formation.[1]

  • Spill Management: Have a spill kit readily available and be familiar with the spill cleanup procedures outlined in this document.

Quantitative Data and Chemical Properties

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValue
Chemical Name This compound
Synonyms (2S)-2-Hydroxybut-3-enyl glucosinolate
CAS Number 19237-18-4
Molecular Formula C₁₁H₁₉NO₁₀S₂
Molecular Weight 389.40 g/mol
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
GHS Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501
Storage Conditions Store powder at -20°C. Store solutions at -80°C. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Step-by-Step Disposal Procedures

The required method for the disposal of this compound is through a certified hazardous waste management service. In-lab chemical neutralization is not recommended without specific, validated protocols that are not currently available for this compound.

Disposal of Unused this compound (Pure Compound or Solutions)
  • Labeling: Ensure the primary container of this compound is clearly labeled with its chemical name and associated hazards.

  • Waste Tagging: Attach a hazardous waste tag to the container, filled out according to your institution's environmental health and safety (EHS) guidelines.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Disposal of Contaminated Labware and Materials

This includes items such as pipette tips, centrifuge tubes, gloves, bench paper, and glassware that have come into contact with this compound.

  • Gross Decontamination (Optional but Recommended):

    • Rinse glassware with a small amount of a suitable solvent (e.g., 70% ethanol or methanol) to remove the bulk of the residue.

    • Collect this rinsate as hazardous chemical waste in a designated, labeled container. Do not pour the rinsate down the drain.

  • Collection of Solid Waste:

    • Place all contaminated disposable items (pipette tips, gloves, etc.) into a dedicated, leak-proof hazardous waste container or a clearly labeled, heavy-duty plastic bag.

  • Glassware Disposal:

    • If glassware is to be disposed of, after the initial rinsate collection, it should be placed in a designated "contaminated glassware" or "sharps" container for hazardous waste pickup.

    • If glassware is to be reused, after the initial rinsate collection, wash thoroughly with soap and water, followed by final rinses. The initial rinsate must be collected as hazardous waste.

  • Final Disposal:

    • Seal and label the hazardous waste container with a completed waste tag.

    • Store in the designated hazardous waste accumulation area for collection.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

For Small Spills (a few milligrams or milliliters in a contained area)
  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Work from the outside of the spill inward to prevent spreading.

  • Collection:

    • Carefully scoop the absorbent material into a labeled, leak-proof container for hazardous waste.

  • Decontamination of the Spill Surface:

    • Wipe the spill area with a cloth or paper towels soaked in a detergent and water solution.

    • Collect all cleaning materials as hazardous waste.

    • A final wipe with 70% ethanol can be performed. This rinsate should also be collected as hazardous waste.

  • Final Steps:

    • Remove and dispose of all PPE as contaminated waste.

    • Wash hands thoroughly with soap and water.

    • Report the spill to your laboratory supervisor and institutional EHS department.

For Large Spills (outside of a containment device or involving a significant quantity)
  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.

  • ISOLATE: Close the laboratory doors and prevent re-entry. Post a warning sign on the door.

  • REPORT: From a safe location, contact your institution's emergency response number and the EHS department. Provide details about the spilled substance, quantity, and location.

  • WAIT FOR ASSISTANCE: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.

Experimental Protocols Referenced in Safety and Handling

While specific experimental protocols for the disposal of this compound via chemical degradation are not established, the general procedures for handling acutely toxic and ecotoxic chemicals are based on standard laboratory safety protocols. The spill cleanup procedure is adapted from widely accepted practices for managing hazardous chemical spills in a laboratory setting.[2]

Logical Workflow for this compound Waste Management

G cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Use of this compound in Experiment C Contaminated Labware (Gloves, Tips, Glassware) A->C B Unused/Expired this compound D Collect in Designated Hazardous Waste Container B->D C->D E Label with Chemical Name and Hazard Symbols D->E F Store in Secure Satellite Accumulation Area E->F G Arrange Pickup by Certified Hazardous Waste Vendor F->G H Transport to Approved Waste Disposal Plant G->H

Caption: Workflow for proper disposal of this compound waste.

Decision Tree for this compound Spill Response

G Spill This compound Spill Occurs IsLarge Is the spill large or in an open area? Spill->IsLarge Evacuate EVACUATE AREA Close doors, post warning IsLarge->Evacuate Yes Isolate Alert others Isolate immediate area IsLarge->Isolate No Report REPORT to EHS/ Emergency Services Evacuate->Report PPE Don appropriate PPE Isolate->PPE Absorb Contain and absorb spill with inert material PPE->Absorb Collect Collect waste into hazardous waste container Absorb->Collect Decontaminate Decontaminate surface Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

References

Essential Safety and Logistics for Handling epi-Progoitrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling compounds with potential hazards. This guide provides essential, immediate safety and logistical information for the handling of epi-progoitrin, a glucosinolate that requires careful management. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne powder.
Hand Protection Nitrile glovesOffers good chemical resistance. For tasks with a high risk of contamination, consider double-gloving.[2]
Body Protection Impervious clothing (e.g., a fully fastened lab coat)Prevents skin contact with the substance.
Respiratory Protection A suitable respirator (e.g., an N95-rated disposable respirator for powders)Minimizes the inhalation of airborne particles, especially during weighing and transfer.

Operational Plan: Step-by-Step Handling Protocol

To ensure minimal exposure and prevent contamination, a systematic approach to handling this compound is crucial. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.

Handling_Protocol cluster_receipt Receiving and Storage cluster_preparation Preparation for Use cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect container integrity Weighing Weighing Storage->Weighing Transport in secondary containment Dissolving Dissolving Weighing->Dissolving In a fume hood Experiment Experiment Dissolving->Experiment Decontamination Decontamination Experiment->Decontamination Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal Follow disposal plan

Figure 1: Workflow for Safe Handling of this compound.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage for the powder is at -20°C.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Weighing the Compound:

  • All weighing procedures must be conducted in a chemical fume hood to minimize inhalation exposure.

  • To reduce the generation of airborne dust, use the "tare method":

    • Pre-weigh an empty, sealed container on the balance.

    • Inside the fume hood, carefully add the this compound powder to the container and securely close the lid.

    • Re-weigh the sealed container on the balance.

    • If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the powder.

  • Utilize anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[3]

3. Preparing Solutions:

  • All solution preparations should be performed within a chemical fume hood.

  • When dissolving the powder, add the solvent slowly to the container to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation and take precautions against ignition.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the pure compound.

  • Avoid direct contact with skin and eyes.

  • Ensure all manipulations are performed in a designated area to prevent cross-contamination.

Disposal Plan

Due to its classification as very toxic to aquatic life, proper disposal of this compound and its waste is critical to prevent environmental contamination.

Waste StreamDisposal Procedure
Unused this compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste bag. This includes gloves, weigh boats, and pipette tips.
Contaminated Labware (non-disposable) Decontaminate by thoroughly rinsing with a suitable solvent (e.g., alcohol). Collect the rinsate as hazardous waste.
Aqueous Waste Solutions Collect in a designated, sealed hazardous waste container. Do not pour down the drain.

All hazardous waste must be disposed of through an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste collection and disposal procedures.

Emergency Procedures

Spills:

  • Evacuate the immediate area and alert others.

  • Wear full PPE, including respiratory protection, before attempting to clean up.

  • For small powder spills, gently cover with an absorbent material to prevent it from becoming airborne.

  • For liquid spills, absorb with a liquid-binding material (e.g., diatomite).

  • Collect the spilled material and cleanup debris into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, such as alcohol.[1]

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epi-Progoitrin
Reactant of Route 2
epi-Progoitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.